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YM 758 Phosphate Documentation Hub

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  • Product: YM 758 Phosphate

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of YM 758 Phosphate in HCN Channels: A Technical Guide

Executive Summary Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are the molecular correlates of the cardiac pacemaker "funny" current ( If​ ). These channels play an indispensable role in generating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are the molecular correlates of the cardiac pacemaker "funny" current ( If​ ). These channels play an indispensable role in generating spontaneous diastolic depolarization in the sinoatrial node (SAN). YM 758 phosphate (also known as YM-758) was developed as a novel, potent If​ channel inhibitor designed to selectively reduce heart rate without exerting negative inotropic effects on myocardial contractility[][2].

While its clinical development was ultimately discontinued due to complex pharmacokinetic challenges, YM 758 remains a highly valuable pharmacological tool for investigating HCN channel gating, cardiac pacemaking, and the structural requirements for open-channel block. This whitepaper provides a comprehensive technical analysis of YM 758's mechanism of action, validated electrophysiological protocols for its assessment, and a detailed breakdown of its pharmacokinetic profile.

Molecular Target and Mechanism of Action

The Role of HCN Channels in Pacemaking

HCN channels (predominantly the HCN4 isoform in the SAN) are unique among voltage-gated ion channels because they activate upon membrane hyperpolarization (typically at potentials more negative than -40 mV) rather than depolarization[2]. Upon opening, they permit a mixed inward current of Na + and K + ions. This inward current slowly depolarizes the membrane during diastole until the threshold for the next action potential is reached.

YM 758 Open-Channel Blockade

YM 758 phosphate acts as a use-dependent, open-channel blocker of HCN channels. The causality of its mechanism is rooted in its structural interaction with the channel pore:

  • Voltage-Dependent Entry: YM 758 requires the channel to be in the open state to access its binding site. Hyperpolarization triggers the conformational change that opens the intracellular gate, exposing the inner vestibule of the pore.

  • Steric Hindrance: Once inside the pore, the bulky tetrahydroisoquinoline and piperidine moieties of YM 758 sterically occlude the permeation pathway, physically preventing the influx of Na + and K + .

  • Reduction of Diastolic Depolarization: By inhibiting the If​ current, YM 758 decreases the slope of diastolic depolarization. Consequently, it takes longer for the SAN cells to reach the action potential threshold, leading to a specific bradycardic effect.

MOA HCN HCN4 Channel (Open State) Block Intracellular Pore Blockade HCN->Block YM758 YM 758 Phosphate YM758->Block IonFlux Decreased Na+/K+ Influx Block->IonFlux Depol Reduced Diastolic Depolarization Slope IonFlux->Depol HR Reduced Heart Rate (Bradycardia) Depol->HR

Fig 1: Proposed mechanism of YM 758 phosphate action on HCN channels.

Experimental Validation: Electrophysiological Protocol

To robustly quantify the inhibitory effect of YM 758 on HCN channels, researchers must employ whole-cell patch-clamp electrophysiology. The following self-validating protocol is designed to isolate the If​ current and prevent confounding variables from other ion channels.

Reagents and Solutions
  • Extracellular (Bath) Solution: Tyrode’s solution supplemented with 1 mM BaCl2​ and 0.2 mM CdCl2​ .

    • Causality: BaCl2​ blocks inwardly rectifying K + currents ( IK1​ ), and CdCl2​ blocks L-type Ca 2+ currents ( ICa,L​ ). This pharmacological isolation ensures that any inward current measured during hyperpolarization is exclusively mediated by HCN channels.

  • Intracellular (Pipette) Solution: K-aspartate based solution containing 10 mM EGTA and 2 mM Mg-ATP to buffer intracellular calcium and prevent channel rundown.

Step-by-Step Patch-Clamp Workflow
  • Cell Preparation: Plate isolated mammalian sinoatrial node (SAN) cells or HEK293 cells stably expressing human HCN4 onto a glass coverslip in the recording chamber.

  • Seal Formation: Approach a healthy, isolated cell with a borosilicate glass pipette (resistance 2–4 M Ω ). Apply gentle negative pressure to form a giga-ohm seal ( >1 GΩ ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch. Monitor membrane capacitance and series resistance; compensate for series resistance by at least 70% to minimize voltage errors.

  • Baseline Voltage Protocol: From a holding potential of -40 mV, apply hyperpolarizing voltage steps from -50 mV down to -120 mV in 10 mV decrements (duration: 2–3 seconds). Record the slowly activating inward If​ current.

  • Compound Application: Perfuse the bath with YM 758 phosphate (e.g., 0.1 µM to 10 µM). Wait 3–5 minutes for steady-state block.

    • Self-Validation Check: Because YM 758 is a use-dependent blocker, apply continuous pulsing to -100 mV during perfusion to ensure the channels cycle through the open state, allowing the drug to bind.

  • Data Acquisition: Repeat the voltage protocol. Calculate the percentage of inhibition by comparing the steady-state current amplitude before and after drug application.

Workflow Prep 1. Cell Isolation / HCN Expression Bath 2. Apply Tyrode's + BaCl2/CdCl2 Prep->Bath Seal 3. Giga-ohm Seal Formation Bath->Seal Rupture 4. Membrane Rupture (Whole-Cell) Seal->Rupture Voltage 5. Hyperpolarizing Voltage Steps Rupture->Voltage Record 6. Measure If Current Inhibition Voltage->Record

Fig 2: Whole-cell patch-clamp workflow for isolating and measuring If current.

Pharmacokinetics and ADME Profile

The clinical progression of YM 758 was halted primarily due to its pharmacokinetic (PK) properties. Understanding these limitations is critical for drug development professionals aiming to design next-generation HCN modulators.

Absorption and Distribution

YM 758 exhibits extensive absorption from the gastrointestinal tract but suffers from low absolute bioavailability due to a significant first-pass effect in the liver and gut[3]. Notably, tissue distribution studies using 14C -labeled YM 758 revealed extensive accumulation and slow elimination in the thoracic aorta and the eyeballs of non-albino rats[4].

  • Causality of Accumulation: The accumulation in the eyeballs of non-albino subjects suggests a high binding affinity for melanin, a common liability for highly lipophilic basic amines. This poses a severe toxicity risk for ocular tissues, a critical factor in the drug's discontinuation.

Metabolism and Excretion

YM 758 undergoes heavy hepatic metabolism and is primarily excreted into the bile[4]. It is also a known substrate for the human multidrug resistance protein 1 (hMDR1/P-glycoprotein), which actively effluxes the drug, limiting its penetration across certain physiological barriers like the blood-placenta barrier[5].

Quantitative Pharmacokinetic Summary

The table below summarizes the key pharmacokinetic parameters of YM 758 following intravenous and oral administration across different species, highlighting the non-linear PK observed in rats versus dogs[3].

ParameterRat (i.v. / p.o.)Dog (i.v. / p.o.)Human (in vitro projection)
Elimination Half-life ( t1/2​ ) 1.14 – 1.16 h1.10 – 1.30 hN/A
Total Body Clearance ( CLtot​ ) 5.71 – 7.27 L/h/kg1.75 – 1.90 L/h/kgN/A
Absolute Bioavailability ( F ) 7.5% – 16.6%16.1% – 22.0%N/A
Blood-to-Plasma Ratio 1.36 – 1.420.95 – 1.150.71 – 0.85
Primary Binding Protein N/A α1​ -acid glycoprotein α1​ -acid glycoprotein
PK Linearity Non-linear (dose-dependent)LinearN/A

Conclusion and Lessons for Drug Development

YM 758 phosphate represents a classic example of a compound with excellent on-target pharmacodynamics (potent HCN channel inhibition and bradycardic efficacy) that failed due to off-target pharmacokinetic liabilities. The non-linear pharmacokinetics driven by first-pass metabolism, coupled with concerning tissue accumulation in melanin-rich ocular structures and the aorta, rendered its safety margin too narrow for chronic cardiovascular indications[2][3][4].

For researchers developing novel HCN channel modulators, YM 758 underscores the necessity of optimizing physicochemical properties early in the pipeline to avoid melanin binding and to ensure predictable, linear pharmacokinetics without compromising the steric requirements for open-channel pore blockade.

References

  • Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino rats. Source: PubMed / Xenobiotica (2008) URL:[Link]

  • Pharmacokinetics of YM758, a novel If channel inhibitor in rats, dogs and humans. Source: PubMed / European Journal of Drug Metabolism and Pharmacokinetics (2008) URL:[Link]

  • Tissue distribution of YM758, a novel If channel inhibitor, in pregnant and lactating rats. Source: PubMed / Xenobiotica (2008) URL:[Link]

  • HCN Channels Modulators: The Need for Selectivity. Source: PMC / Current Topics in Medicinal Chemistry (2016) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide to the Pharmacology of YM-758: Mechanisms, Kinetics, and Transporter Dynamics

Executive Summary The management of stable angina and atrial fibrillation relies heavily on the precise modulation of cardiac electrophysiology. While β -blockers and calcium channel blockers are standard therapies, thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of stable angina and atrial fibrillation relies heavily on the precise modulation of cardiac electrophysiology. While β -blockers and calcium channel blockers are standard therapies, their negative inotropic effects limit their utility in patients with compromised ventricular function. Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitors, which selectively target the "funny" current ( If​ ), offer a mechanism to reduce heart rate without depressing myocardial contractility [5].

YM-758 ((-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide) is a potent, novel If​ channel inhibitor developed to address this clinical need. This whitepaper synthesizes the pharmacological properties, pharmacokinetic/pharmacodynamic (PK/PD) disconnects, and transporter dynamics of YM-758, providing a comprehensive framework for researchers investigating HCN channel modulators.

Molecular Target and Mechanism of Action

YM-758 exerts its primary pharmacological effect by binding to HCN channels localized in the sinoatrial (SA) node [5]. These tetrameric membrane proteins are responsible for the If​ current—a mixed Na + /K + inward current that activates during membrane hyperpolarization. The If​ current is the primary driver of spontaneous diastolic depolarization, dictating the intrinsic firing rate of pacemaker cells.

By acting as a pore blocker, YM-758 decreases the slope of diastolic depolarization. The causal result is a delayed threshold potential attainment, which selectively prolongs the interval between successive action potentials, inducing bradycardia without altering the action potential duration or myocardial contractility.

MOA HCN HCN Channel (Sinoatrial Node) If Funny Current (If) Na+/K+ Influx HCN->If Hyperpolarization Depol Diastolic Depolarization If->Depol HR Heart Rate Acceleration Depol->HR YM758 YM-758 (If Channel Inhibitor) YM758->HCN Pore Blockade Brady Heart Rate Reduction (Bradycardia) YM758->Brady Pharmacological Effect

YM-758 mechanism of action: Inhibition of HCN channels and the funny current ( If​ ).

Pharmacokinetics and Metabolic Profiling

The metabolic fate of YM-758 is characterized by extensive hepatic biotransformation. In vivo and in vitro studies utilizing human liver microsomes demonstrate that YM-758 undergoes oxidation, hydration, and demethylation, followed by phase II sulfate or glucuronide conjugation [4].

CYP450-Mediated Metabolism

YM-758 is primarily metabolized into two major circulating metabolites: AS2036313-00 and YM-394111/YM-394112. The formation of these metabolites is highly specific:

  • CYP2D6 mediates the formation of AS2036313-00.

  • CYP3A4 mediates the formation of YM-394111/YM-394112 [2].

Causality Insight: Because YM-758 relies heavily on CYP3A4 and CYP2D6, co-administration with strong inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) significantly alters its clearance. However, YM-758 itself shows negligible induction potential for CYP1A2 or CYP3A4 at clinically relevant plasma concentrations, minimizing its role as a perpetrator in drug-drug interactions (DDIs) [2].

Tissue Distribution Anomalies

Autoradiography and liquid chromatography studies reveal that YM-758 exhibits extensive tissue distribution, with particular accumulation in the thoracic aorta and the melanin-rich tissues of the eyeballs in non-albino models [4]. This accumulation suggests covalent binding to elastin fibers in the tunica media and high affinity for melanin, a critical toxicological consideration for long-term dosing.

Hepatic Transporter Dynamics

The hepatic uptake and biliary excretion of YM-758 are tightly regulated by specific membrane transporters. Understanding these dynamics is essential for predicting hepatic clearance and potential transporter-mediated DDIs.

  • Hepatic Uptake: YM-758 is actively transported into hepatocytes primarily via the Organic Anion-Transporting Polypeptide 1B1 (OATP1B1 ), with an IC50​ of 13.0 μ M. It exhibits negligible affinity for OATP1B3 [1]. It also demonstrates weak inhibitory effects on human Organic Cation Transporter 1 (hOCT1) and rat Oct1 [1].

  • Biliary Excretion: Once inside the hepatocyte, the transcellular transport and subsequent biliary excretion of YM-758 are mediated by Multidrug Resistance Protein 1 (MDR1 / P-glycoprotein) [1].

Pharmacodynamics: The PK/PD Disconnect

A defining characteristic of YM-758 is the pronounced hysteresis loop observed between its plasma concentration and its chronotropic effect. In tachycardia-induced beagle dog models, the plasma half-life ( t1/2​ ) of YM-758 is relatively short (1.62 – 4.93 hours). However, the half-life of the heart rate reduction effect extends to approximately 4.0 hours [3].

Causality Insight: This PK/PD disconnect is driven by the slow dissociation kinetics of YM-758 from the HCN channel pore. Because the drug remains bound to the intracellular domain of the channel long after plasma concentrations have declined, researchers must utilize an "effect compartment" model to accurately simulate its EC50​ [3].

Quantitative Pharmacological Summary
ParameterValue / RangeModel / Target
Transporter IC50​ (OATP1B1) 13.0 μ MHuman Transfected Cells [1]
Transporter IC50​ (hOCT1) 40.5 μ MHuman Transfected Cells[1]
Plasma Half-Life ( t1/2​ ) 1.62 – 4.93 hBeagle Dog (IV: 0.03 - 0.3 mg/kg) [3]
Total Clearance ( CLtot​ ) 1.48 – 1.71 L/h/kgBeagle Dog (IV: 0.03 - 0.3 mg/kg) [3]
Volume of Distribution ( Vdss​ ) 2.94 – 5.78 L/kgBeagle Dog (IV: 0.03 - 0.3 mg/kg) [3]
In Vitro Efficacy ( EC30​ ) 70.4 ng/mLGuinea Pig Right Atria [3]
In Vivo Effect Compartment ( ECe50​ ) 6.0 ng/mLTachycardia-Induced Beagle Dog [3]

Experimental Methodologies

To ensure scientific rigor, the following self-validating protocols are standard for evaluating the transporter kinetics and PK/PD relationships of HCN inhibitors like YM-758.

Protocol A: In Vitro Transporter Uptake Assay

This protocol isolates the specific transporter responsible for hepatic uptake by utilizing competitive inhibition, ensuring that the measured uptake is transporter-specific rather than driven by passive diffusion.

  • Cell Preparation: Culture human hepatocytes or HEK293 cells stably transfected with OATP1B1, OATP1B3, or hOCT1 in standard DMEM supplemented with 10% FBS.

  • Substrate Incubation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS). Initiate the uptake assay by adding HBSS containing [14C] -YM-758 (concentration range: 1–100 μ M).

  • Self-Validating Control (Inhibition): In parallel wells, co-incubate [14C] -YM-758 with specific inhibitors: Quinidine (to validate OATP1B1 blockade) or Cimetidine (to validate hOCT1 blockade)[1].

  • Termination & Lysis: After a predetermined time (e.g., 2–5 minutes to capture initial linear velocity), terminate uptake by adding ice-cold HBSS. Lyse cells using 0.1 N NaOH.

  • Quantification: Measure intracellular radioactivity using liquid scintillation counting. Normalize data to total protein content determined by a BCA assay. Calculate Km​ and Vmax​ using Michaelis-Menten kinetics.

Workflow Cells Human Hepatocytes (In Vitro Model) Dose Administer [14C]-YM-758 (Substrate) Cells->Dose Uptake OATP1B1 / hOCT1 Mediated Uptake Dose->Uptake Inhibitor Add Quinidine / Cimetidine (Transporter Inhibitors) Inhibitor->Uptake Competitive Inhibition Measure Liquid Scintillation Counting (Quantify Radioactivity) Uptake->Measure Analyze Calculate Km & IC50 (Kinetic Profiling) Measure->Analyze

Experimental workflow for evaluating YM-758 hepatic transporter uptake kinetics.

Protocol B: In Vivo PK/PD Telemetry in Tachycardia-Induced Models

To map the hysteresis loop of YM-758, simultaneous pharmacokinetic sampling and continuous electrocardiographic (ECG) monitoring are required.

  • Baseline Normalization: Instrument male beagle dogs (11.0–15.0 kg) with telemetry devices for continuous ECG recording. Measure resting heart rate (HR) by doubling the number of QRS complexes over a 30-second interval [3].

  • Tachycardia Induction: Administer an intravenous infusion of isoproterenol (0.1 μ g/kg) to induce a stable tachycardic baseline.

  • Dosing: Administer YM-758 intravenously at escalating doses (0.03, 0.1, and 0.3 mg/kg) dissolved in saline [3].

  • Simultaneous Sampling:

    • PD: Continuously record HR reduction relative to the isoproterenol-induced baseline.

    • PK: Draw blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose. Centrifuge to isolate plasma and quantify unchanged YM-758 via LC-MS/MS.

  • Data Integration: Plot plasma concentration vs. HR reduction. Fit the data to an effect-compartment model to derive the ECe50​ , accounting for the temporal delay between peak plasma concentration and maximum bradycardic effect.

Conclusion

YM-758 represents a highly potent class of non-autonomic heart rate-lowering agents. While its development was discontinued, the pharmacological data generated provides critical translational insights. Its complex PK/PD profile—characterized by rapid MDR1-mediated biliary clearance but prolonged HCN channel blockade—highlights the necessity of evaluating target dissociation kinetics early in the drug development pipeline. Furthermore, its specific reliance on OATP1B1 for hepatic uptake serves as a benchmark for predicting transporter-mediated DDIs in next-generation cardiovascular therapeutics.

References

  • Umehara K, et al. "Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans." Drug Metabolism and Disposition, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLwmfBvnLGliU9OODgIeR3gKZiEF_cdQJq-GmFC6ELsHz8iVsYoXuXePjgaOmG4cf9slOmk0gmKPsW0HK3-l_S5D3EYe-dIFd8HSCS_elcNrtfb4ex0RHJ7FG7oVCd9_zyl_vA]
  • Umehara K, et al. "Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism." European Journal of Drug Metabolism and Pharmacokinetics, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHStG5bVdtENKWIv4hAFa68AULfcgMn698WvP552JyLRqAXAgmuiO2elifui3iQ1CKYyXfxccvE_Mjmz9Wfiq1s4CCTHV7kvqqHOjghVQEOTHRTyIWk06lKiYaQzWoU6plWvWwP]
  • Umehara K, et al. "Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs." Drug Metabolism and Disposition, 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCmea54RVwbYu_O9vZXitba-4rQISYttW856DwF5u_0wyR35IeRZiKhGJpw_j8jiAeYUvv_Lmrq-7ojauuxjGeQQphUhUI_4qaDJ6jP5kN2QxU0JpCEY0qnkHWI9TAbnG2aSpQ]
  • Nakada N, et al. "Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor." Drugs in R&D, 2016.[https://vertexaisearch.cloud.google.
  • Thollon C, et al. "If Inhibition in Cardiovascular Diseases." Cardiovascular Pharmacology: Heart and Circulation, Academic Press, 2010.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwwyG4tb0t7btlVCRBtQ5UUKZ4U6E1W2vc1JIGL9XaRBbIlF3wwY61lOaCKUaB6OiGfn_jEEJktWIMZ859zhmGJ13N0uCz2asKU5_3QAtV8J1U1Dw6Ih93rq2i71hEJnD8mjq1UWZ-0BeMVAIU-E9YWsAMtAvM7I8AOvPmi1kYswj3TYUnKT5v4O_pyJNbZQWRIJdXHA==]
Foundational

YM-758 Monophosphate: Structural Elucidation, Scalable Synthesis, and Pharmacological Profiling

Executive Summary YM-758 monophosphate is a highly selective, novel "funny" current ( If​ ) channel inhibitor [1]. By specifically targeting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, it exerts a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

YM-758 monophosphate is a highly selective, novel "funny" current ( If​ ) channel inhibitor [1]. By specifically targeting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, it exerts a potent bradycardic effect, lowering heart rate and decreasing myocardial oxygen consumption without negatively impacting cardiac contractility. This whitepaper provides an in-depth technical analysis of YM-758 monophosphate, detailing its physicochemical properties, molecular weight distribution, scalable synthetic methodologies, and in vivo metabolic profiling protocols essential for advanced cardiovascular drug development.

Physicochemical Profiling & Structural Elucidation

Understanding the exact structural composition and molecular weight of YM-758 is critical for precise stoichiometric calculations during formulation and pharmacokinetic modeling. The compound is typically formulated as a monophosphate salt to enhance its aqueous solubility and stability profiles compared to its free base form.

The active moiety, YM-758 free base, contains a chiral center at the piperidine ring, specifically the (R)-enantiomer, which is crucial for its stereoselective binding affinity to the HCN channel pore [2].

Quantitative Physicochemical Data
PropertyValue
Systematic (IUPAC) Name (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate
CAS Registry Number 312752-86-6 (Monophosphate) / 312752-85-5 (Free Base)
Molecular Formula C₂₆H₃₂FN₃O₄ · H₃O₄P
Molecular Weight (Salt) 567.54 g/mol
Molecular Weight (Free Base) 469.55 g/mol
Phosphoric Acid Contribution 97.99 g/mol
Target HCN Channel ( If​ current)

Mechanism of Action & Pharmacological Significance

YM-758 monophosphate acts by blocking the If​ current, an inward mixed Na⁺/K⁺ current activated by hyperpolarization during the diastolic phase of the cardiac action potential.

Causality in Target Selection: The sinoatrial (SA) node relies heavily on the If​ current to dictate the slope of diastolic depolarization. By inhibiting this channel, YM-758 flattens the depolarization slope, delaying the time it takes for the pacemaker cells to reach the threshold for the next action potential. This directly causes a reduction in heart rate. Because HCN channels are highly localized to pacemaker tissue, this mechanism avoids the negative inotropic (contractility-reducing) effects commonly associated with beta-blockers or calcium channel blockers.

HCN_Pathway YM758 YM-758 Monophosphate HCN HCN Channels (If Current) YM758->HCN Stereoselective Inhibition Depol Diastolic Depolarization Phase HCN->Depol Flattens slope HR Reduction in Heart Rate Depol->HR Delays AP firing O2 Decreased O2 Consumption HR->O2 Improves myocardial efficiency

Caption: YM-758 stereoselective inhibition of HCN channels and subsequent cardiac modulation.

Scalable Synthetic Methodology

Early medicinal chemistry routes for YM-758 were inefficient for clinical-scale manufacturing. They suffered from low overall yields (14–34%), the generation of highly unstable intermediates, and a heavy reliance on silica-gel column chromatography and chlorinated solvents [3].

Causality in Process Optimization: To establish a commercially viable process, chemists developed a route utilizing a novel 4,5-dihydrooxazole intermediate. This intermediate allows for the ring-opening N-alkylation of the chiral amine under acidic conditions. This strategic shift bypasses the unstable intermediates of the legacy route, completely eliminates the need for chromatographic purification, and boosts the overall yield to 49% [3].

Protocol 1: Optimized Synthesis of YM-758 Monophosphate

This protocol outlines the self-validating workflow for pilot-scale synthesis.

  • Intermediate Formation: Condense the starting materials to form the stable 4,5-dihydrooxazole intermediate. Validation: Confirm intermediate formation via in-process HPLC (target purity >98%).

  • Ring-Opening N-Alkylation: React the chiral amine with the 4,5-dihydrooxazole intermediate under strictly controlled acidic conditions.

  • Free Base Isolation: Neutralize the reaction mixture and extract the YM-758 free base using non-chlorinated organic solvents. Validation: Perform chiral HPLC to ensure the enantiomeric excess (ee) of the (R)-isomer remains >99%.

  • Salt Formation: Dissolve the highly pure YM-758 free base in an appropriate crystallization solvent (e.g., ethanol/water mixture) and introduce a stoichiometric equivalent of phosphoric acid (H₃PO₄).

  • Crystallization & Filtration: Induce crystallization through controlled cooling. Filter and dry the resulting YM-758 monophosphate crystals under a vacuum. Validation: Confirm final molecular weight (567.54 g/mol ) via LC-MS and verify crystalline form via X-ray Powder Diffraction (XRPD).

Synthesis Start Starting Materials Inter 4,5-Dihydrooxazole Intermediate Start->Inter Condensation Alk Ring-Opening N-Alkylation (Acidic Conditions) Inter->Alk Avoids unstable intermediates FreeBase YM-758 Free Base (Chiral Purity >99%) Alk->FreeBase Chromatography-free isolation Salt Phosphoric Acid Addition FreeBase->Salt Salt formation Final YM-758 Monophosphate (49% Overall Yield) Salt->Final Crystallization & XRPD Validation

Caption: Scalable synthesis workflow utilizing a 4,5-dihydrooxazole intermediate.

In Vivo Metabolic Profiling & Pharmacokinetics

Understanding the metabolic fate of YM-758 is a regulatory prerequisite to ensure no human-specific circulating metabolites pose off-target toxicity risks. In vivo metabolic profiling across species (mice, rats, rabbits, dogs, monkeys, and humans) indicates that YM-758 is extensively metabolized, but importantly, exhibits no significant species-specific differences in its metabolic pathways [4].

Causality in Analytical Design: The primary metabolic pathways include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. Because these metabolites can be structurally similar to the parent compound, high-resolution liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are required to unambiguously elucidate the positions of hydroxylation and conjugation.

Protocol 2: Metabolite Extraction and Structural Elucidation

Self-validating protocol for the isolation and identification of YM-758 metabolites from biological matrices.

  • Dosing and Collection: Administer a formulated suspension of ¹⁴C-radiolabeled YM-758 monophosphate (e.g., 200 mg free base equivalent/kg) to the animal model. Collect urine and bile samples over a 24-hour period [4].

  • Solid-Phase Extraction (SPE): Apply pooled biological samples to a pre-conditioned hydrophilic-lipophilic balance (HLB) cartridge. Wash with water to remove endogenous salts and elute the metabolite fraction with 100% acetonitrile. Validation: Measure radioactivity of the eluate via liquid scintillation counting to ensure >90% recovery of the radiolabeled dose.

  • Chromatographic Separation: Inject the concentrated eluate onto an HPLC system hyphenated with a radiometric detection system. Isolate individual metabolite peaks based on radiometric signals.

  • Structural Elucidation (LC-MS/NMR):

    • Subject isolated fractions to high-resolution mass spectrometry to determine the exact mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

    • Perform ¹H-NMR and ¹³C-NMR on purified fractions to confirm the exact regiochemistry of the metabolic modifications (e.g., identifying specific sites of O-demethylation on the tetrahydroisoquinoline moiety). Validation: Cross-reference NMR spectra against synthetic reference standards of suspected metabolites (e.g., YM-385459, YM-252124) [4].

References

  • NCATS Inxight Drugs: YM-758 MONOPHOSPHATE SALT. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • precisionFDA: YM-758 MONOPHOSPHATE. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Yoshida, S., et al. (2014): Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate, A Novel If Channel Inhibitor. Organic Process Research & Development, 18(12), 1721-1727. American Chemical Society. Available at:[Link]

  • Nakada, N., et al. (2016): Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor. Drugs in R&D, 16(2), 205-216. National Center for Biotechnology Information (NCBI). Available at:[Link]

Exploratory

An In-depth Technical Guide to Determining the Binding Affinity of YM-758 Phosphate to Funny Current (If) Channels

For: Researchers, Scientists, and Drug Development Professionals Abstract YM-758 phosphate is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular corr...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

YM-758 phosphate is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the molecular correlates of the cardiac "funny" current (If).[1][2][3][4] As a therapeutic candidate for cardiovascular diseases such as stable angina and atrial fibrillation, a thorough understanding of its binding affinity and mechanism of action is paramount.[2][5] This guide provides a comprehensive technical framework for characterizing the interaction of YM-758 phosphate with its target, the HCN channels. While specific, direct binding affinity data for YM-758 phosphate are not extensively available in the public domain, this document outlines the multi-faceted, field-proven methodologies required to elucidate these properties. We will draw upon the extensive research conducted on the well-characterized HCN channel inhibitor, ivabradine, as a case study to illustrate the experimental principles, protocols, and expected outcomes.[6][7][8] This approach ensures a scientifically rigorous guide to building a self-validating system for characterizing novel If inhibitors.

The Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The "funny" current (If) is a critical component of cardiac pacemaking, responsible for the spontaneous diastolic depolarization in the sinoatrial node.[9][10][11][12] This mixed Na+/K+ inward current is mediated by a family of four protein isoforms known as HCN channels (HCN1-4).[13][14][15] The HCN4 isoform is the predominant type expressed in the sinoatrial node.[12]

Structurally, HCN channels are tetramers, with each subunit comprising six transmembrane domains (S1-S6) and intracellular N- and C-termini. The S5 and S6 segments form the ion-conducting pore. Crucially, extensive structural and functional studies on inhibitors like ivabradine have revealed a common binding site located within the intracellular vestibule of the channel's pore.[6][7][8] This means that for a molecule like YM-758 phosphate to exert its inhibitory effect, it must first cross the cell membrane to access this internal binding site.[6] The binding of the inhibitor in this cavity physically obstructs the flow of ions, thereby reducing the If current and slowing the heart rate.[6][16]

Figure 1: Topology of an HCN Channel Subunit cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1 S1 S2 S2 S3 S3 S4 S4 S5 S5 P P-Loop S6 S6 InhibitorSite Inhibitor Binding Site P->InhibitorSite CNBD CNBD S6->CNBD

Caption: Simplified topology of a single HCN channel subunit, highlighting the transmembrane domains (S1-S6), the voltage sensor (S4), the pore loop (P-Loop), and the intracellular Cyclic Nucleotide-Binding Domain (CNBD). The inhibitor binding site is located within the intracellular pore vestibule.

Functional Affinity Assessment via Patch-Clamp Electrophysiology

The most direct method for assessing the functional consequence of a compound's binding to an ion channel is through electrophysiology. The whole-cell patch-clamp technique allows for the precise measurement of the If current in a single cell expressing HCN channels. By applying YM-758 phosphate at various concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is derived. The IC50 value is a critical measure of the drug's functional potency.

Causality Behind the Protocol:

This method is chosen because it directly measures the functional output—ion flow—that the drug is designed to modulate. It provides not just an affinity value (potency), but also insights into the mechanism of inhibition (e.g., use-dependence, voltage-dependence), which are crucial for understanding the drug's behavior in a physiological context. For instance, ivabradine is known to be an "open-channel blocker," meaning it binds more effectively when the channel is in its open state.[6][7] This property can be characterized by specific voltage protocols within the patch-clamp experiment.

Experimental Protocol: IC50 Determination for an HCN4 Inhibitor
  • Cell Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human HCN4 isoform. Culture cells to 60-80% confluency on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a gigaohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell membrane potential at -40 mV.

  • Voltage Protocol & Data Acquisition:

    • To elicit the If current, apply a hyperpolarizing voltage step to -120 mV for 2-3 seconds. This is the test pulse.

    • Record the steady-state current at the end of the -120 mV pulse.

    • Repeat the test pulse at a regular interval (e.g., every 15-20 seconds) to establish a stable baseline current.

  • Drug Application:

    • Prepare stock solutions of YM-758 phosphate and dilute to final concentrations in the external solution (e.g., ranging from 0.1 µM to 100 µM).

    • Sequentially perfuse the cell with increasing concentrations of the drug, allowing the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the percentage of current inhibition at each drug concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Fit the data to the Hill equation to determine the IC50 and the Hill coefficient (nH).

Data Presentation: Example IC50 Values for Ivabradine

To provide context, the following table summarizes typical IC50 values for ivabradine against different HCN isoforms, as would be determined by the protocol above.

HCN IsoformReported IC50 (µM)Reference
hHCN4~2.1[17]
hHCN1Varies (state-dependent)[6]
mHCN2~2.9 (for similar compound)[18]

Note: IC50 values can vary depending on experimental conditions, such as the voltage protocol and temperature.

Figure 2: Workflow for Functional Affinity Assessment cluster_workflow Electrophysiology Workflow for IC50 Determination A Prepare HCN4- expressing cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline If Current B->C D Apply Increasing [Drug] C->D E Record Inhibited If Current D->E E->D Next Concentration F Plot Dose-Response Curve E->F G Calculate IC50 F->G

Caption: A typical experimental workflow for determining the IC50 value of an HCN channel inhibitor using whole-cell patch-clamp electrophysiology.

Pinpointing the Binding Site: A Combined Mutagenesis and Computational Approach

While electrophysiology quantifies the functional affinity, it does not identify the physical binding site. A robust and self-validating approach combines site-directed mutagenesis with computational modeling to map the molecular determinants of drug binding.

A. Site-Directed Mutagenesis

The Rationale: Based on structural information from cryo-electron microscopy (cryo-EM) of HCN channels in complex with ivabradine, specific amino acid residues lining the intracellular pore are hypothesized to form the binding pocket.[6] By mutating these residues (e.g., changing a tyrosine to an alanine) and re-evaluating the drug's IC50, we can test this hypothesis. A significant increase in the IC50 (i.e., a loss of potency) following a mutation strongly implicates that residue in drug binding.

Key Residues for Ivabradine Binding in HCN4: Studies have identified several key residues in human HCN4 that are critical for high-affinity ivabradine binding, including Y506, F509, and I510.[7][8][17] The cryo-EM structure of rabbit HCN4 (with corresponding residues Y507, F510, and I511) complexed with ivabradine confirmed that Y507 and I511 directly interact with the drug, while F510 plays an indirect structural role.[6]

Protocol: Mutagenesis and Validation Workflow
  • In Silico Analysis: Identify putative binding site residues in the target HCN isoform based on homology with known HCN-ivabradine structures.

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations into the HCN channel's cDNA (e.g., Y506A in hHCN4).

  • Sequence Verification: Sequence the entire coding region of the mutated plasmid to confirm the desired mutation and ensure no off-target mutations were introduced.

  • Expression: Transfect the mutated plasmid into the host cell line (e.g., HEK293).

  • Functional Validation: Perform whole-cell patch-clamp electrophysiology on the mutant channels as described in Section 2 to determine the IC50 of YM-758 phosphate.

  • Analysis: Compare the IC50 for the mutant channel to the wild-type channel. A significant rightward shift in the dose-response curve indicates the mutated residue is important for binding.

B. Computational Modeling and Docking

The Rationale: Computational docking simulates the most energetically favorable binding pose of a ligand (YM-758) within the three-dimensional structure of the protein target (HCN channel). This provides a structural hypothesis for the interaction that can be directly tested by mutagenesis. When combined, these techniques create a powerful feedback loop for validating a binding model.

Workflow:

  • Obtain a high-resolution structure of the target HCN channel (e.g., from the Protein Data Bank, such as PDB ID: 8Y60 for hHCN1 or the structure from PNAS for rHCN4).[6][19]

  • Prepare the protein and ligand structures for docking (e.g., adding hydrogens, assigning charges).

  • Perform docking simulations using software like AutoDock or Glide to predict the binding pose and estimate the binding energy.

  • Analyze the top-scoring poses to identify key interactions (e.g., hydrophobic interactions, hydrogen bonds) between YM-758 and specific amino acid residues.

  • Use these predictions to guide the design of site-directed mutagenesis experiments for validation.

Figure 3: Integrated Approach for Binding Site Identification cluster_validation_loop Binding Site Validation Loop A Computational Docking (Predicts Key Residues) B Site-Directed Mutagenesis (Create Mutant Channels) A->B C Electrophysiology (Measure IC50 on Mutants) B->C D Compare WT vs Mutant IC50 (Validate/Refine Model) C->D D->A Refine Model

Caption: The synergistic relationship between computational modeling and experimental validation. Docking predicts key residues, which are then tested using mutagenesis and electrophysiology, with the results feeding back to refine the computational model.

Direct Binding Measurement: Radioligand Assays

While electrophysiology measures functional potency, radioligand binding assays can, in principle, measure the direct binding affinity (dissociation constant, Kd) of a compound to its target.

The Principle: This technique involves using a radiolabeled version of a ligand that binds to the target channel. The binding of a non-labeled test compound, like YM-758, is measured by its ability to compete with and displace the radioligand.

Protocol: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Radioligand: A high-affinity, specific radiolabeled HCN channel blocker is required. This is a significant hurdle and often requires custom synthesis.

    • Membrane Preparation: Prepare membranes from cells or tissues highly expressing the target HCN channel.

    • Test Compound: Prepare serial dilutions of YM-758 phosphate.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand using vacuum filtration through glass fiber filters. The filters trap the membranes (and the bound radioligand).

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to determine the Ki (inhibitory constant), which reflects the binding affinity of the test compound.

Trustworthiness Note: While powerful, this method's feasibility is entirely dependent on the availability of a suitable radioligand. It provides affinity data but no functional information, making it a valuable orthogonal approach to complement electrophysiological studies rather than a replacement.[20][21][22][23]

Conclusion: Building a Comprehensive and Trustworthy Profile

Determining the binding affinity of a novel compound like YM-758 phosphate to funny current channels is not a single experiment but a multi-pronged investigation. By integrating functional assays (electrophysiology), molecular biology (site-directed mutagenesis), and structural approaches (computational modeling), a robust and self-validating model of the drug-channel interaction can be built. This integrated approach provides a deep understanding of the compound's potency, mechanism of action, and the structural basis for its specificity. Based on its classification as an If inhibitor and the extensive data on ivabradine, it is highly probable that YM-758 phosphate acts as an intracellular pore blocker of HCN channels. The comprehensive methodologies outlined in this guide provide the definitive framework for experimentally confirming this hypothesis and precisely quantifying its binding affinity.

References

  • Che, T., Zhang, W., Cheng, X., et al. (2025). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. RCSB Protein Data Bank. [Link]

  • Riflesso, L., De-la-Rosa, V., Arrigoni, C., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. PNAS, 121(27), e2402517121. [Link]

  • Che, T., Cheng, X.Y. (2025). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. RCSB Protein Data Bank. [Link]

  • Creative Bioarray. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

  • Bucchi, A., Barbuti, A., Altomare, C., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLoS ONE, 8(1), e53132. [Link]

  • Request PDF. (2026, January 31). Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine. ResearchGate. [Link]

  • Request PDF. (n.d.). Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino rats. ResearchGate. [Link]

  • Bucchi, A., Barbuti, A., Altomare, C., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PMC. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. Retrieved from [Link]

  • Sugiyama, A., et al. (2008). Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans. PubMed. [Link]

  • Nakada, N., et al. (2008). Pharmacokinetics of YM758, a novel If channel inhibitor in rats, dogs and humans. PubMed. [Link]

  • DiFrancesco, D. (2006). Funny channels in the control of cardiac rhythm and mode of action of selective blockers. Pharmacological Research, 53(5), 399-406. [Link]

  • Melgari, D., et al. (2015). hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine. Journal of the American Heart Association. [Link]

  • Nakada, N., et al. (2016). Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor. PMC. [Link]

  • Taylor & Francis Online. (2008). Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino rats. [Link]

  • ResearchGate. (n.d.). Docking of HCN blockers to the apo-closed HCN1 pore. Retrieved from [Link]

  • Kim, Y., Boucher, M., & Argáez, C. (2017). I funny Channel Inhibitors: An Emerging Option for Heart Failure. PubMed. [Link]

  • Chakraborty, P. (2020). The rationale for repurposing funny current inhibition for management of ventricular arrhythmia. SciSpace. [Link]

  • Bucchi, A., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS ONE. [Link]

  • Sunny, C., et al. (2013). Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine. International Journal of Bioassays. [Link]

  • AOP-Wiki. (2024). Inhibition of Funny current (If) leading to Arrhythmias. [Link]

  • Mittal, S., & Narayanan, R. (2018). The enigmatic HCN channels: A cellular neurophysiology perspective. PMC. [Link]

  • Nakada, N., et al. (2016). Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor. PubMed. [Link]

  • Liang, B., et al. (2017). Inhibition of hyperpolarization-activated cyclic nucleotide-gated channels by β-blocker carvedilol. PMC. [Link]

  • ResearchGate. (n.d.). Electrophysiological properties of HCN4 channel current recorded using pipette solution with and without cAMP. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophysiological and pharmacological properties of I HCN /I f on single-channel level from inside-out recordings. Retrieved from [Link]

  • Metrion Biosciences. (2025). Characterisation of Inhibitors Against Human HCN Ion Channels. [Link]

  • Structural Genomics Consortium. (2018). Human Hyperpolarization Activated Cyclic Nucleotide Gated Ion Channel 4 (HCN4). [Link]

  • Wikipedia. (n.d.). Pacemaker current. Retrieved from [Link]

  • MCE. (n.d.). YM758 phosphate | If电流抑制剂. Retrieved from [Link]

  • PubMed. (2008). Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism. [Link]

  • DiFrancesco, D. (2007). The funny current: cellular basis for the control of heart rate. PubMed. [Link]

  • ClinicalTrials.gov. (n.d.). Change in Inflammatory State in Patients Undergoing Transcatheter Ablation of Atrial Fibrillation. Retrieved from [Link]

Sources

Foundational

YM 758 phosphate pharmacokinetics and metabolic pathways

Title: YM 758 Phosphate: Comprehensive Pharmacokinetics, Metabolic Pathways, and Experimental Methodologies Abstract / Executive Summary YM 758 phosphate is a highly selective "funny" ( If​ ) current channel inhibitor de...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: YM 758 Phosphate: Comprehensive Pharmacokinetics, Metabolic Pathways, and Experimental Methodologies

Abstract / Executive Summary YM 758 phosphate is a highly selective "funny" ( If​ ) current channel inhibitor developed for the management of stable angina and atrial fibrillation. By selectively lowering heart rate without negatively impacting myocardial contractility or oxygen consumption, it represents a crucial advancement in cardiovascular pharmacology[1]. This technical whitepaper provides an in-depth analysis of the pharmacokinetics (PK), pharmacodynamics (PD), metabolic pathways, and transporter-mediated excretion of YM 758 phosphate. Furthermore, it outlines field-proven, self-validating experimental protocols for evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Mechanism of Action and Pharmacodynamic Profile

YM 758 phosphate exerts its primary pharmacological effect by binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, thereby inhibiting the If​ current[1].

Interestingly, PK/PD modeling in tachycardia-induced canine models reveals a distinct temporal dissociation between plasma concentration and therapeutic effect[2]. While the drug is rapidly eliminated from the systemic circulation, the half-life of the heart rate reduction effect is approximately 4.0 hours[2]. The calculated ECe50​ (concentration in the effect compartment yielding 50% maximum effect) is 6.0 ng/mL[2]. This sustained efficacy is attributed to the strong binding affinity and slow dissociation kinetics of YM 758 within the If​ channel architecture[2].

Absorption and Tissue Distribution

Following oral administration, YM 758 phosphate is extensively absorbed across all segments of the gastrointestinal tract, with the notable exception of the stomach[3].

  • Tissue Accumulation: Autoradiography studies using 14C -labeled YM 758 demonstrate that radioactivity concentrations in most tissues significantly exceed plasma levels[3]. Extensive accumulation and slower elimination are observed in the thoracic aorta and, in non-albino models, the eyeballs[3].

  • Placental and Mammary Transfer: In pregnant models, the tissue-to-plasma (T/P) ratio in the fetus remains below 1.0[4]. This restricted fetal exposure is actively mediated by the MDR1 (P-glycoprotein) efflux transporter at the blood-placenta barrier, for which YM 758 is a validated substrate[4]. Conversely, the drug exhibits high partitioning into maternal milk, with T/P ratios reaching up to 11.0 at 4 hours post-dose[4].

Metabolic Pathways and Cytochrome P450 Interactions

The biotransformation of YM 758 is extensive and exhibits no significant species differences across mice, rats, rabbits, dogs, monkeys, and humans[1].

  • Primary Phase I Metabolism: The core metabolic pathways involve oxidation, hydration, and demethylation[1]. In human liver microsomes, YM 758 is primarily converted into two major metabolites[5].

    • AS2036313-00: Formation is predominantly mediated by CYP2D6[5].

    • YM-394111 / YM-394112: Formation is catalyzed by CYP3A4[5].

  • Phase II Conjugation: Phase I metabolites undergo subsequent sulfate or glucuronide conjugation prior to excretion[1].

  • Drug-Drug Interaction (DDI) Potential: YM 758 demonstrates a negligible risk for inducing or inhibiting CYP enzymes at clinically relevant concentrations[5]. The Ki​ values for the inhibition of midazolam, nifedipine, and metoprolol metabolism range from 59 to 340 μM , which far exceeds anticipated human plasma concentrations[5]. However, the metabolism of YM 758 itself can be inhibited by strong CYP2D6 inhibitors (e.g., quinidine, Ki​=140μM ) and CYP3A4 inhibitors (e.g., ketoconazole, Ki​=0.24μM )[5].

YM758_Metabolism YM758 YM 758 Phosphate (Parent Drug) CYP2D6 CYP2D6 (Oxidation/Demethylation) YM758->CYP2D6 Quinidine Inhibits CYP3A4 CYP3A4 (Oxidation/Hydration) YM758->CYP3A4 Ketoconazole Inhibits Metab1 AS2036313-00 CYP2D6->Metab1 Metab2 YM-394111 / YM-394112 CYP3A4->Metab2 Phase2 Phase II Conjugation (Sulfate / Glucuronide) Metab1->Phase2 Metab2->Phase2 Excretion Biliary & Renal Excretion (OCT1, OCT2, OAT3) Phase2->Excretion

Figure 1: Primary metabolic and excretion pathways of YM 758 phosphate in humans.

Transporter-Mediated Excretion

Following metabolism, the elimination of YM 758 and its conjugated derivatives occurs predominantly via the biliary and renal routes[3]. The renal and hepatic clearance of these metabolites is actively facilitated by specific solute carrier (SLC) transporters. In vitro transporter assays confirm that YM 758 metabolites are substrates for Organic Cation Transporter 1 (OCT1), Organic Cation Transporter 2 (OCT2), and Organic Anion Transporter 3 (OAT3)[6]. This active transport mechanism is critical for preventing systemic accumulation of the conjugated metabolites.

Quantitative Data Summary

Table 1: Key Pharmacokinetic and Metabolic Parameters of YM 758 Phosphate

ParameterValue / ObservationClinical SignificanceReference
ECe50​ (HR Reduction) 6.0 ng/mLHigh potency at the If​ channel.[2]
PD Effect Half-Life ~4.0 hoursProlonged efficacy despite rapid plasma clearance.[2]
AUC(0-1h) Ratio (Radioactivity/Unchanged) 17.7%Indicates rapid and extensive first-pass metabolism.[3]
CYP3A4 Inhibition ( Ki​ Ketoconazole) 0.24 μM Highly susceptible to strong CYP3A4 inhibitors.[5]
CYP2D6 Inhibition ( Ki​ Quinidine) 140 μM Susceptible to CYP2D6 inhibitors.[5]
Fetal Tissue/Plasma Ratio < 1.0Restricted placental transfer via MDR1 efflux.[4]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following self-validating protocols are detailed for evaluating the metabolic and PK/PD profiles of YM 758 phosphate.

Protocol A: In Vitro Reaction Phenotyping using Human Liver Microsomes (HLM)

Purpose: To determine the fractional contribution of specific CYP450 isoforms to the depletion of YM 758. Causality & Design Rationale: Utilizing pooled HLMs accounts for inter-individual genetic polymorphisms (especially for CYP2D6). The inclusion of selective chemical inhibitors establishes a direct causal link between an enzyme and specific metabolite formation.

Step-by-Step Procedure:

  • Preparation of Incubation Matrix: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 1.0 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2​ . Rationale: 1.0 mg/mL ensures linear enzyme kinetics without substrate depletion artifacts.

  • Inhibitor Pre-incubation: Aliquot the mixture into reaction tubes. Add selective inhibitors: Quinidine (for CYP2D6) or Ketoconazole (for CYP3A4) at concentrations bracketing their respective Ki​ values. Include a vehicle control (0.1% DMSO). Pre-incubate at 37°C for 5 minutes. Rationale: Pre-incubation allows reversible inhibitors to achieve binding equilibrium before the substrate is introduced.

  • Substrate Addition & Reaction Initiation: Add YM 758 phosphate to a final concentration of 1 μM . Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled YM 758). Rationale: Cold organic solvent instantly denatures CYP enzymes, halting the reaction and precipitating proteins.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the formation of AS2036313-00 and YM-394111/YM-394112[5].

Protocol B: In Vivo PK/PD Compartmental Modeling

Purpose: To correlate the systemic exposure of YM 758 with its chronotropic effect. Causality & Design Rationale: Tachycardia-induced models are utilized to amplify the baseline heart rate, providing a wider dynamic range to accurately measure the bradycardic effect of the If​ inhibitor.

Step-by-Step Procedure:

  • Model Preparation: Induce tachycardia in beagle dogs via right ventricular pacing (e.g., 240 beats/min) using an implanted pacemaker[2]. Allow a stabilization period of 3 weeks.

  • Dosing: Administer YM 758 phosphate intravenously via the cephalic vein. Rationale: IV administration bypasses first-pass metabolism, allowing for the precise calculation of baseline systemic clearance and volume of distribution.

  • Synchronized Data Acquisition: Continuously monitor the electrocardiogram (ECG) to record the R-R interval (heart rate). Simultaneously, draw venous blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • Bioanalysis: Quantify unchanged YM 758 in plasma using validated LC-MS/MS.

  • Compartmental Modeling: Utilize a simplified effect-compartment model. Link the central PK compartment to a hypothetical effect compartment ( Ce​ ) using a first-order rate constant ( ke0​ ). Fit the PD data using a standard inhibitory Emax​ model to derive the ECe50​ [2].

PKPD_Workflow Start Tachycardia-Induced Canine Model Dosing IV Administration of YM 758 Phosphate Start->Dosing Split Dosing->Split PK Blood Sampling (LC-MS/MS Analysis) Split->PK PD Continuous ECG (Heart Rate Monitoring) Split->PD Model Effect-Compartment Modeling (k_e0) PK->Model PD->Model Output Derivation of EC_e50 and Effect Half-Life Model->Output

Figure 2: Experimental workflow for synchronized PK/PD modeling of YM 758.

Conclusion

YM 758 phosphate represents a sophisticated pharmacological agent with a highly specific mechanism of action. Its pharmacokinetic profile is characterized by rapid systemic clearance juxtaposed with a prolonged pharmacodynamic effect, driven by slow receptor dissociation[2]. The metabolic clearance is complex, relying on CYP2D6 and CYP3A4 for phase I oxidation, followed by phase II conjugation and active transporter-mediated excretion via OCT1, OCT2, and OAT3[5],[6]. Understanding these pathways is critical for predicting drug-drug interactions and optimizing clinical dosing strategies.

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Exploratory

Mechanistic Evaluation of hOCT1 and rOct1 Transporter Inhibition by YM 758: Implications for Hepatic Disposition and Drug-Drug Interactions

Executive Summary YM 758 is a novel, potent inhibitor of the "funny" If​ current channel, developed as a targeted therapeutic for stable angina and atrial fibrillation[1]. Because YM 758 is a cationic compound at physiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

YM 758 is a novel, potent inhibitor of the "funny" If​ current channel, developed as a targeted therapeutic for stable angina and atrial fibrillation[1]. Because YM 758 is a cationic compound at physiological pH, its preclinical development required rigorous evaluation of its interactions with polyspecific organic cation transporters (OCTs), specifically human OCT1 (hOCT1) and its rat ortholog (rOct1).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the inhibitory profile of YM 758 on hOCT1 and rOct1. This guide provides a deep dive into the quantitative inhibition data, the causality behind the in vitro methodologies used to derive this data, and the clinical implications for YM 758's hepatic disposition and drug-drug interaction (DDI) risk.

Transporter Biology & Hepatic Disposition of YM 758

The human organic cation transporter 1 (hOCT1, encoded by SLC22A1) is predominantly expressed on the basolateral membrane of hepatocytes, where it facilitates the uptake of endogenous cations and weakly basic drugs from the systemic circulation into the liver[2].

While YM 758 interacts with hOCT1 as an inhibitor, mechanistic disposition studies reveal that YM 758 is not primarily translocated by hOCT1[1]. Instead, the saturable hepatic uptake of YM 758 is driven predominantly by the organic anion-transporting polypeptide 1B1 (OATP1B1), followed by biliary excretion via the multidrug resistance protein 1 (MDR1/P-gp)[1]. The exclusion of hOCT1 as a primary uptake pathway for YM 758 is a critical distinction between binding affinity (inhibition) and translocation efficiency (substrate status).

G Blood Systemic Circulation (Blood) OATP1B1 OATP1B1 (Primary Uptake) Blood->OATP1B1 YM 758 hOCT1 hOCT1 (Minor/Inhibited Uptake) Blood->hOCT1 YM 758 Hepatocyte Hepatocyte (Intracellular Space) MDR1 MDR1 (P-gp) (Efflux) Hepatocyte->MDR1 Transcellular Transport Bile Biliary Excretion (Bile) OATP1B1->Hepatocyte High Affinity hOCT1->Hepatocyte Low Affinity / Inhibition MDR1->Bile Excretion

Hepatic disposition pathway of YM 758 highlighting primary OATP1B1 uptake and MDR1 efflux.

Quantitative Inhibition Profiling

To assess the DDI potential of YM 758, its ability to inhibit hOCT1- and rOct1-mediated transport was quantified using prototypic radiolabeled substrates. YM 758 demonstrates concentration-dependent inhibition of both transporters[3].

Crucially, OCTs exhibit substrate-dependent inhibition , meaning the calculated IC50​ varies depending on the probe substrate used[4]. This occurs because the large binding pocket of OCT1 contains multiple, partially overlapping allosteric binding domains.

Table 1: Inhibitory Potency ( IC50​ ) of YM 758 on OCT1 Transporters
TransporterProbe Substrate IC50​ Value (μM)Inhibition TypeReference
hOCT1 [3H]MPP+ 40.5Concentration-dependent[3]
rOct1 [3H]MPP+ 23.8Concentration-dependent[3]
rOct1 [14C]Metformin < 10.0Substrate-dependent shift[3],[4]

Note: The IC50​ of YM 758 for metformin uptake is notably lower than for MPP+ uptake, underscoring the necessity of using clinically relevant probe substrates (like metformin) during DDI risk assessment[4].

Experimental Methodologies: Self-Validating Protocols

To generate reliable, reproducible transporter kinetic data, the assay design must be a self-validating system. Below is the optimized, step-by-step protocol for evaluating hOCT1/rOct1 inhibition by YM 758, complete with the mechanistic causality behind each experimental choice.

Phase 1: Cell Culture & Transgene Induction
  • Cell Selection: Utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with hOCT1, rOct1, or an empty vector (mock).

    • Causality: HEK293 cells possess exceptionally low endogenous transporter background, ensuring that any measured uptake is specifically attributable to the transfected OCT1.

  • Seeding: Seed cells at a density of 1.2×105 cells/well in poly-D-lysine-coated 12-well plates[3].

    • Causality: Poly-D-lysine creates a positively charged matrix that electrostatically binds the negatively charged cell membranes. This prevents cell detachment during the rapid, turbulent washing steps required later.

  • Induction: Replace the culture medium with medium supplemented with 5 mM sodium butyrate for 24 hours prior to the assay[3].

    • Causality: Sodium butyrate acts as a histone deacetylase (HDAC) inhibitor. It hyperacetylates histones, thereby relaxing chromatin and massively upregulating the CMV promoter-driven transcription of the hOCT1/rOct1 genes, maximizing the assay's signal-to-noise ratio.

Phase 2: Transport Assay & Inhibition
  • Pre-incubation: Wash cells twice with warm transport buffer (e.g., HBSS with HEPES, pH 7.4) and pre-incubate at 37°C for 10 minutes.

  • Substrate Incubation: Initiate the assay by adding transport buffer containing the radiolabeled substrate (e.g., [3H]MPP+ ) and varying concentrations of the inhibitor (YM 758: 0.1 μM to 100 μM).

    • Causality: Using multiple concentrations allows for non-linear regression modeling to accurately calculate the IC50​ .

  • Termination: After a strictly timed interval (e.g., 2 minutes, ensuring initial linear rate kinetics), terminate the reaction by adding ice-cold transport buffer.

    • Causality: The sudden temperature drop rapidly halts transporter conformational changes, minimizing the bidirectional efflux of the accumulated radiolabeled substrate.

Phase 3: Quantification & Validation
  • Lysis: Wash the cells three times with ice-cold buffer, then lyse using 0.1 N NaOH.

    • Causality: NaOH solubilizes the lipid bilayer and denatures cellular proteins, completely releasing the trapped intracellular radioactivity.

  • Scintillation & Normalization: Measure radioactivity via liquid scintillation counting. Normalize the data to total protein content (via BCA assay).

  • Self-Validation (Specific Uptake): Subtract the uptake values of the mock-transfected cells from the OCT1-transfected cells.

    • Trustworthiness: This isolates the specific transporter-mediated uptake by mathematically eliminating passive diffusion and non-specific membrane binding.

Workflow Step1 1. Cell Seeding HEK293 cells on poly-D-lysine Step2 2. Transgene Induction 5 mM Sodium Butyrate (24h) Step1->Step2 Step3 3. Pre-incubation Transport buffer at 37°C Step2->Step3 Step4 4. Substrate Incubation [3H]MPP+ / [14C]Metformin ± YM 758 Step3->Step4 Step5 5. Termination & Lysis Ice-cold wash & 0.1N NaOH Step4->Step5 Step6 6. Quantification Liquid Scintillation & IC50 Step5->Step6

Step-by-step in vitro workflow for evaluating hOCT1/rOct1 transporter inhibition.

Mechanistic Insights & Clinical DDI Risk Assessment

The ultimate goal of in vitro transporter profiling is to predict in vivo clinical outcomes.

Substrate-Dependent Inhibition: The data reveals that YM 758 inhibits rOct1-mediated [14C]Metformin uptake more potently ( IC50​<10.0μM ) than [3H]MPP+ uptake ( IC50​=23.8μM )[3]. This substrate-dependent shift highlights the complexity of the OCT1 binding pocket. When assessing clinical DDI risk for a new chemical entity (NCE), it is imperative to use the actual co-administered drug (e.g., metformin) as the probe substrate rather than relying solely on model substrates like MPP+ , as the latter may underestimate the inhibitory potency[4].

Clinical Translation & Safety Margin: Despite the in vitro inhibition of hOCT1 and rOct1, the clinical DDI risk posed by YM 758 via this pathway is considered low. Pharmacokinetic studies indicate that the IC50​ values of YM 758 for hOCT1/rOct1 (40.5 μM and 23.8 μM) are substantially higher than its unbound maximum plasma concentration ( Cmax,u​ ) achieved at therapeutic doses[4]. According to FDA and ITC (International Transporter Consortium) guidelines, an [I]/IC50​ ratio significantly below 0.1 suggests that clinically relevant DDIs mediated by hepatic OCT1 inhibition are unlikely.

Furthermore, while the parent drug YM 758 is primarily handled by OATP1B1[1], its downstream metabolite YM-252124 relies on OCT transporters for its disposition, showing expected hepatic uptake via hOCT1/rOct1 and renal secretion via hOCT2/rOct2[5]. This demonstrates the necessity of evaluating both parent compounds and major metabolites across the full SLC transporter panel.

References

2.[1] Title: Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans Source: Drug Metabolism and Disposition (PubMed/NIH) URL: [Link]

3.[5] Title: Identification of human metabolites of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, and investigation of the transporter-mediated renal and hepatic excretion of these metabolites Source: Drug Metabolism and Disposition (PubMed/NIH) URL: [Link]

4.[2] Title: Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models Source: PMC (NIH) URL: [Link]

5.[4] Title: Effect of cationic drugs on the transporting activity of human and rat OCT/Oct 1-3 in vitro and implications for drug-drug interactions Source: Journal of Pharmaceutical Sciences (PubMed/NIH) URL: [Link]

Sources

Foundational

The Role of YM-758 Phosphate in Heart Rate Reduction: A Technical Guide to a Selective I(f) Current Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of YM-758 phosphate, a novel small molecule inhibitor of the hyperpolarization-activated cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of YM-758 phosphate, a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular correlate of the "funny" (I(f)) current. The primary focus of this document is to elucidate the role of YM-758 in heart rate reduction pathways, offering a valuable resource for researchers in cardiovascular pharmacology and drug development. By acting as a selective I(f) inhibitor, YM-758 presents a targeted approach to modulating cardiac pacemaker activity, a mechanism it shares with the clinically approved drug ivabradine. This guide will delve into the fundamental electrophysiology of the sinoatrial node, the molecular pharmacology of I(f) current inhibition, and present detailed experimental protocols for the characterization of compounds like YM-758.

Introduction: The Sinoatrial Node and the Genesis of Heart Rate

The rhythmic beating of the heart originates in the sinoatrial (SA) node, a specialized cluster of pacemaker cells located in the right atrium.[1] These cells possess the unique property of automaticity, meaning they can spontaneously generate electrical impulses without external stimulation. This intrinsic pacemaking activity is driven by a slow, spontaneous diastolic depolarization phase of the action potential.[2] A key contributor to this diastolic depolarization is the "funny" current, or I(f).[2][3]

The I(f) current is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane at the end of the previous action potential.[2][4] This inward flow of positive ions gradually depolarizes the cell membrane, bringing it to the threshold for the firing of the next action potential. The rate of this diastolic depolarization directly dictates the heart rate.[5]

The molecular basis of the I(f) current is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family.[6] In the SA node, the HCN4 isoform is the predominant subtype.[7][8] A critical feature of HCN channels is their dual regulation by both voltage and intracellular cyclic adenosine monophosphate (cAMP).[9][10] The binding of cAMP to the HCN channel facilitates its opening at more depolarized potentials, thus steepening the slope of diastolic depolarization and increasing the heart rate.[11][12] This is the primary mechanism by which the sympathetic nervous system, through the release of norepinephrine and subsequent increase in intracellular cAMP, accelerates the heart rate.[13]

YM-758 Phosphate: A Selective Inhibitor of the I(f) Current

YM-758 phosphate is a novel pharmacological agent identified as a selective inhibitor of the I(f) current.[14][15] Its chemical structure is (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate.[16] By specifically targeting the HCN channels responsible for the I(f) current, YM-758 offers a direct mechanism for reducing the heart rate.[14] This targeted action is in contrast to other heart rate-lowering agents like beta-blockers, which act on the broader sympathetic nervous system, or calcium channel blockers, which can affect myocardial contractility.[16]

Mechanism of Action: Slowing the Pacemaker

The primary mechanism of action of YM-758, like other I(f) inhibitors such as ivabradine, is the selective blockade of HCN channels in the SA node from the intracellular side.[4][17] This inhibition is use- and frequency-dependent, meaning it is more pronounced at higher heart rates. By blocking the influx of positive ions through the HCN channels during diastole, YM-758 reduces the slope of the spontaneous diastolic depolarization.[5] This prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, resulting in a dose-dependent reduction in heart rate.[18]

Crucially, this heart rate reduction is achieved without significantly affecting other cardiac electrophysiological parameters such as action potential duration, ventricular repolarization, or myocardial contractility (inotropic state).[5][16] This specificity of action is a key advantage of I(f) inhibitors, as it minimizes the risk of undesirable side effects associated with less selective cardiovascular drugs.

Signaling Pathways and Molecular Interactions

The heart rate reduction pathway initiated by YM-758 is a direct consequence of its interaction with the HCN4 channel in the SA node. The following diagram illustrates this focused mechanism.

YM758_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell YM758 YM-758 Phosphate (intracellular) HCN4 HCN4 Channel ('Funny' Channel) YM758->HCN4 Inhibits If_current I(f) Current (Na+/K+ influx) HCN4->If_current Generates Depolarization Spontaneous Diastolic Depolarization If_current->Depolarization Initiates ActionPotential Action Potential Threshold Depolarization->ActionPotential Reaches HeartRate Heart Rate ActionPotential->HeartRate Determines caption Figure 1: YM-758 Signaling Pathway in Heart Rate Reduction PatchClamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Isolation Isolate SA Node Myocytes Giga_Seal Form Giga-ohm Seal Cell_Isolation->Giga_Seal Pipette_Prep Prepare Patch Pipette Pipette_Prep->Giga_Seal Solutions Prepare Intra- and Extra-cellular Solutions Solutions->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Hyperpolarizing Voltage Steps Whole_Cell->Voltage_Protocol Record_Currents Record I(f) Currents Voltage_Protocol->Record_Currents Measure_Amplitude Measure Current Amplitude Record_Currents->Measure_Amplitude IV_Curve Construct I-V Relationship Measure_Amplitude->IV_Curve IC50_Determination Determine IC50 for YM-758 Measure_Amplitude->IC50_Determination caption Figure 2: Experimental Workflow for I(f) Current Measurement

Caption: Figure 2: Experimental Workflow for I(f) Current Measurement.

Action Potential Recording in Current-Clamp Mode

This protocol assesses the effect of YM-758 on the spontaneous action potential firing rate of SA node myocytes.

Methodology:

  • Follow steps 1-3 from the whole-cell patch-clamp protocol.

  • Recording:

    • Establish a whole-cell or perforated-patch configuration.

    • Switch the amplifier to current-clamp mode (I=0) to record spontaneous action potentials.

    • Record a stable baseline of spontaneous firing for several minutes.

    • Perfuse the bath with a known concentration of YM-758 and continue recording.

  • Data Analysis:

    • Measure the inter-spike interval (the time between consecutive action potential peaks) before and after the application of YM-758.

    • Calculate the spontaneous firing rate (in Hz) from the inter-spike interval.

    • Analyze changes in other action potential parameters, such as the slope of diastolic depolarization, action potential amplitude, and maximum diastolic potential.

Quantitative Data and Comparative Analysis

While specific quantitative data for YM-758's potency and selectivity are not widely available in the public domain, we can infer its expected profile based on its classification as a novel I(f) inhibitor and by comparing it to the well-characterized compound, ivabradine.

ParameterIvabradine (Representative Values)YM-758 Phosphate (Expected Profile)Reference
IC₅₀ for I(f) in SA node cells ~2 µMExpected to be in the low micromolar range.[19]
Selectivity vs. other cardiac ion channels High selectivity for I(f) over I(Na), I(Ca,L), and I(Kr).Expected to exhibit high selectivity for I(f).[5][16]
Effect on Heart Rate Dose-dependent reduction.Dose-dependent reduction.[14][18]
Effect on Myocardial Contractility No significant effect.No significant effect expected.[5][16]
Metabolism Primarily by CYP3A4.Metabolized by CYP2D6 and CYP3A4.[18][20]

Table 1: Comparative Profile of I(f) Inhibitors

Concluding Remarks

YM-758 phosphate represents a targeted approach to heart rate reduction through the selective inhibition of the I(f) current in the sinoatrial node. Its mechanism of action, shared with other I(f) inhibitors like ivabradine, offers the potential for effective heart rate modulation with a favorable safety profile due to its high specificity for the HCN channels. For researchers and drug development professionals, the study of YM-758 and similar compounds provides a valuable avenue for developing novel therapies for cardiovascular conditions where heart rate reduction is a key therapeutic goal. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of such compounds, enabling a thorough understanding of their electrophysiological and pharmacological properties. Further research to delineate the precise molecular interactions of YM-758 with the HCN4 channel and to obtain detailed quantitative data on its potency and selectivity will be crucial for its continued development and potential clinical application.

References

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P T. 2016;41(12):801-805.
  • Thollon C, et al. Electrophysiological and pharmacological properties of ivabradine: a new selective I(f) current inhibitor. J Cardiovasc Pharmacol. 1994;24(2):236-46.
  • Savelieva I, Camm AJ. If inhibition with ivabradine: electrophysiological effects and safety. Drug Saf. 2008;31(2):95-107.
  • Aziz Q, et al. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. J Vis Exp. 2020;(158).
  • Bois P, et al. Mode of action of bradycardic agent, S16257, on ionic currents of rabbit sinoatrial node cells. J Pharmacol Exp Ther. 1996;279(2):659-66.
  • Tardif JC, et al. Efficacy of ivabradine, a new selective I(f) inhibitor, in patients with chronic stable angina. Eur Heart J. 2005;26(23):2529-36.
  • DiFrancesco D. The role of the funny current in pacemaker activity. Circ Res. 2010;106(3):434-46.
  • Wahl-Schott C, Biel M. HCN channels: structure, cellular regulation and physiological function. Cell Mol Life Sci. 2009;66(3):470-94.
  • Lüthi A, McCormick DA. H-current in neurons: properties, development, and function. Neuron. 1998;21(1):9-12.
  • Wainger BJ, et al. Molecular mechanism of cAMP modulation of HCN pacemaker channels.
  • Notomi T, Shigematsu A. A novel and selective I(f) inhibitor, YM758, reduces heart rate without affecting blood pressure in conscious dogs. J Pharmacol Sci. 2004;96(1):44-50.
  • Brown HF, DiFrancesco D, Noble SJ. How does adrenaline accelerate the heart?.
  • Barbuti A, et al. The pacemaker current, I(f), in the human sino-atrial node. Pacing Clin Electrophysiol. 2007;30(11):1348-55.
  • Stieber J, et al. The hyperpolarization-activated channel HCN4 is required for the generation of pacemaker action potentials in the embryonic heart. Proc Natl Acad Sci U S A. 2003;100(25):15235-40.
  • Nakada N, et al. Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor. Adv Ther. 2016;33(5):845-60.
  • Umehara K, et al. Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism. Eur J Drug Metab Pharmacokinet. 2008;33(4):211-23.
  • DiFrancesco D, Tortora P. Direct activation of cardiac pacemaker channels by intracellular cyclic AMP.
  • Mangoni ME, Nargeot J.
  • Santoro B, et al. Identification of a gene encoding a hyperpolarization-activated pacemaker channel of brain. Cell. 1997;91(6):737-47.
  • Sanguinetti MC, Tristani-Firouzi M. hERG potassium channels and cardiac arrhythmia.
  • Chandler NJ, et al. Molecular mapping of sinoatrial node HCN channel expression in the human heart. J Am Heart Assoc. 2015;4(8):e002481.
  • Verkerk AO, Wilders R. Pacemaker activity of the human sinoatrial node: an update on the effects of mutations in HCN4 on the hyperpolarization-activated current. Int J Mol Sci. 2015;16(2):3071-94.
  • Umehara K, et al. Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism. Eur J Drug Metab Pharmacokinet. 2008;33(4):211-23.
  • Nakada N, et al. Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor. Adv Ther. 2016;33(5):845-60.
  • Umehara K, et al.
  • Horie M, et al. Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans. Drug Metab Dispos. 2008;36(6):1030-8.
  • Leresche N, et al. Characterization of the drug binding site of HCN1 channels. Elife. 2019;8:e42751.
  • Monfredi O, et al. cAMP-Dependent Signaling Restores AP Firing in Dormant SA Node Cells via Enhancement of Surface Membrane Currents and Calcium Coupling. Front Physiol. 2020;11:579.
  • van der Loo A, et al. Electrophysiological changes of angiotensin-converting enzyme inhibition after myocardial infarction. J Cardiovasc Electrophysiol. 2000;11(6):621-7.
  • MCE. YM758. Available from: [Link]

  • Saponaro A, et al. Minimal molecular determinants of isoform-specific differences in efficacy in the HCN channel family. J Gen Physiol. 2018;150(8):1203-1213.
  • Axon Instruments. Patch-Clamp Electrophysiology Guide. Available from: [Link]

  • Bucchi A, et al. The molecular basis of I(f) block by ivabradine in the human HCN4 channel. J Gen Physiol. 2006;127(1):1-18.
  • Lee K, et al. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. Korean J Physiol Pharmacol. 2015;19(6):509-16.
  • Shinagawa Y, Satoh H, Noma A. Sustained inward current during pacemaker depolarization in mammalian sinoatrial node cells. Circ Res. 2000;87(2):88-91.
  • Lee CH. Molecular mechanism of cyclic nucleotide action on HCN pacemaker channels.
  • Shite J, et al. Effects of angiotensin-converting enzyme inhibitor therapy on presence of late potentials detected using signal-averaged electrocardiography in patients with congestive heart failure. Am J Cardiol. 1994;73(4):263-6.
  • Verkerk AO, et al. Pacemaker current (I(f)) in the human sinoatrial node. Eur Heart J. 2007;28(20):2472-8.
  • MCE. YM758. Available from: [Link]

  • Nakada N, et al. Investigation of Long-Term Retention of Unchanged (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl )piperidino]ethyl}-4-fluorobenzamide, A Novel "Funny" If Current Channel Inhibitor, and Its Metabolites in the Eyeball and Thoracic Aorta of Rats. Drug Metab Dispos. 2009;37(10):2017-25.
  • Fishbein MC, Fishbein GA, Buja LM. Pathology of Ischemic Heart Disease.
  • Dr. Sree Teja. 4. Antiarrhythmic Drugs effect on Cardiac Action Potentials. YouTube. 2020.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Preparation and Electrophysiological Profiling of YM-758 Phosphate

Introduction and Scientific Rationale YM-758 phosphate is a highly selective, novel inhibitor of the hyperpolarization-activated "funny" current ( If​ ), which is primarily mediated by[1]. In cardiovascular physiology, H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

YM-758 phosphate is a highly selective, novel inhibitor of the hyperpolarization-activated "funny" current ( If​ ), which is primarily mediated by[1]. In cardiovascular physiology, HCN4 is the dominant isoform in the sinoatrial node. By selectively reducing the slope of diastolic depolarization, YM-758 decreases heart rate and myocardial oxygen consumption without exerting negative inotropic effects, making it a critical compound in the research of stable angina and atrial fibrillation[2].

This application note provides a self-validating, step-by-step in vitro protocol for formulating YM-758 phosphate and evaluating its pharmacological efficacy using whole-cell patch-clamp electrophysiology.

Physicochemical Properties & Stock Formulation

YM-758 is typically supplied as a monophosphate salt. While the phosphate moiety enhances its theoretical aqueous solubility, preparing a master stock in an organic solvent is critical for long-term stability and precise serial dilutions in in vitro settings.

Table 1: Physicochemical Properties of YM-758 Phosphate
PropertySpecification
Chemical Name (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate
CAS Number 312752-86-6
Molecular Weight 567.54 g/mol
Primary Target HCN Channels ( If​ current)
Off-Target Affinity Organic Cation Transporters (hOCT1/rOct1) at high concentrations (>20 µM)
Stock Preparation Causality & Protocol

Step 1: Master Stock Formulation Dissolve the lyophilized YM-758 phosphate powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock[3]. Causality: Anhydrous DMSO prevents hydrolytic degradation of the compound during freeze-thaw cycles, ensuring structural integrity when stored at -20°C for up to 6 months.

Step 2: Working Dilutions Dilute the master stock into the extracellular bath solution immediately prior to perfusion. Causality & Validation: The final DMSO concentration in the recording bath must be strictly maintained at ≤0.1% (v/v) . Higher concentrations of DMSO alter lipid bilayer mechanics, which can artificially shift the voltage-dependence of HCN channel activation, leading to false-positive inhibitory readouts.

Mechanism of Action & Pathway Visualization

HCN channels are unique tetrameric voltage-gated channels that open upon membrane hyperpolarization rather than depolarization[2]. Intracellular cyclic AMP (cAMP) binds directly to the C-terminal cyclic nucleotide-binding domain (CNBD), shifting the activation curve to more positive voltages.

YM-758 acts as an intracellular pore blocker. Its pharmacological profile is characterized by[4]. The inhibition is highly use-dependent; the channel must transition to the open state for the drug to access its binding pocket within the pore cavity.

MOA cAMP Intracellular cAMP HCN HCN4 Channel (Sinoatrial Node) cAMP->HCN Binds CNBD (Shifts activation) IonFlux Na+/K+ Inward Current (If) HCN->IonFlux Channel Open (Hyperpolarization) Depol Diastolic Depolarization IonFlux->Depol HR Heart Rate Acceleration Depol->HR YM758 YM-758 Phosphate (Inhibitor) YM758->HCN Blocks Pore (Use-dependent)

Figure 1: Mechanism of Action of YM-758 Phosphate on HCN4 Channels.

In Vitro Assay Protocol: Whole-Cell Patch Clamp

To accurately quantify the IC50 of YM-758, the gold standard methodology is whole-cell patch-clamp electrophysiology using heterologous expression systems (e.g., HEK293 or CHO cells stably expressing human HCN4)[5].

Electrophysiological Solutions

The ionic gradients must be strictly controlled to isolate the If​ current from background conductances.

Table 2: Intracellular and Extracellular Solution Compositions
ReagentExtracellular Bath Solution (mM)Intracellular Pipette Solution (mM)
NaCl 13710
KCl 5.4130
CaCl₂ 1.8-
MgCl₂ 1.01.0
HEPES 1010
Glucose 10-
EGTA -5.0
Mg-ATP -3.0
cAMP -0.05
pH / Osmolarity pH 7.4 (NaOH), ~300 mOsmpH 7.2 (KOH), ~290 mOsm

Causality in Solution Design: The inclusion of 50 µM cAMP in the intracellular pipette solution is an absolute requirement. Without exogenous intracellular cAMP, HCN4 currents undergo spontaneous "rundown" (a time-dependent negative shift in voltage activation) during whole-cell dialysis. This physiological rundown can easily be misidentified as drug-induced inhibition, destroying the assay's trustworthiness.

Step-by-Step Patch-Clamp Workflow
  • Cell Preparation: Plate HEK293-HCN4 cells on poly-D-lysine coated glass coverslips. Utilize the cells 24–48 hours post-induction for optimal membrane expression.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–4.0 MΩ. Causality: Higher resistance restricts the efficient dialysis of cAMP into the cell, while lower resistance compromises the stability of the Giga-ohm (GΩ) seal.

  • Seal Formation & Break-in: Form a GΩ seal and apply brief negative pressure to achieve the whole-cell configuration. Compensate series resistance ( Rs​ ) by at least 70% to minimize voltage-clamp errors during the generation of large inward currents.

  • Baseline Stabilization (Self-Validation Step): Perfuse with the control extracellular solution. Apply the voltage protocol every 10 seconds. You must achieve a stable peak current amplitude for ≥3 minutes before introducing the drug. If the leak current at the holding potential exceeds 50 pA, discard the cell immediately to maintain data integrity.

  • YM-758 Perfusion: Apply YM-758 at ascending concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Because YM-758 is a use-dependent blocker, you must wait 3–5 minutes at each concentration while continuously pulsing the cell to allow the drug to access the open pore and reach steady-state block.

Voltage Protocol Specification
  • Holding Potential: -30 mV (Ensures HCN channels are fully closed).

  • Test Pulse: Hyperpolarizing step to -100 mV or -120 mV for 2–3 seconds to elicit the slowly activating inward If​ current.

  • Tail Current: Step to +20 mV for 500 ms to measure tail currents, which are used to assess any drug-induced shifts in voltage-dependence.

Workflow Step1 Cell Culture HEK293-HCN4 Step3 Whole-Cell Patch Clamp Step1->Step3 Step2 Compound Prep YM-758 Dilution Step2->Step3 Step4 Voltage Protocol (-30mV to -130mV) Step3->Step4 Step5 Data Acquisition & IC50 Calculation Step4->Step5

Figure 2: Step-by-Step Whole-Cell Patch-Clamp Workflow for YM-758.

Data Analysis and Expected Outcomes

Calculate the fractional block at each concentration by measuring the steady-state current at the end of the hyperpolarizing pulse. Fit the resulting dose-response curve using the standard Hill equation.

Expected Pharmacological Profile: YM-758 should demonstrate a clear, concentration-dependent reduction in the maximum current amplitude. Because it acts primarily as a pore blocker rather than an allosteric modulator of the voltage sensor, YM-758 typically does not cause significant shifts in the half-activation voltage ( V1/2​ ) of the channel, a characteristic that can be verified by analyzing the tail currents recorded at +20 mV[2].

References

  • Umehara, K., et al. "Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs". PubMed / National Institutes of Health (2009). URL:[Link]

  • Romanelli, M. N., et al. "HCN Channels Modulators: The Need for Selectivity". Current Topics in Medicinal Chemistry, ResearchGate (2016). URL:[Link]

  • Mangoni, M. E., et al. "If Inhibition in Cardiovascular Diseases". ResearchGate (2012). URL:[Link]

Sources

Application

Application Note: Electrophysiological Characterization of HCN Channel Inhibition by YM-758

Introduction and Mechanistic Rationale Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are the molecular correlates of the "funny" current ( If​ in the heart, Ih​ in neurons). They are critical for dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are the molecular correlates of the "funny" current ( If​ in the heart, Ih​ in neurons). They are critical for driving the spontaneous diastolic depolarization phase of pacemaker cells in the sinoatrial node (SAN). YM-758 is a potent, selective If​ channel inhibitor developed to reduce heart rate without negatively impacting myocardial contractility, offering therapeutic potential for conditions such as stable angina and atrial fibrillation[1].

Unlike standard voltage-gated ion channels, HCN channels activate upon membrane hyperpolarization rather than depolarization. Furthermore, intracellular cyclic AMP (cAMP) directly binds to the cyclic nucleotide-binding domain (CNBD) of the channel, shifting the voltage dependence of activation to more positive potentials[2]. Because of these unique biophysical properties, evaluating compounds like YM-758 requires specialized whole-cell patch-clamp electrophysiology protocols that can accurately capture use-dependent or state-dependent block mechanisms[3].

Mechanism Hyper Membrane Hyperpolarization (<-40 mV) HCN4 HCN4 Channel (Open State) Hyper->HCN4 Voltage Sensor cAMP Intracellular cAMP (Sympathetic Tone) cAMP->HCN4 CNBD Binding IonFlux Na+/K+ Influx (Funny Current, If) HCN4->IonFlux Pore Opening Pace Diastolic Depolarization (Heart Rate Increase) IonFlux->Pace Pacemaker Activity YM758 YM-758 (If Inhibitor) YM758->HCN4 Pore Blockade

Figure 1: Mechanism of HCN4 activation and targeted inhibition by YM-758.

Experimental Design and Causality

To establish a highly trustworthy, self-validating patch-clamp system, the experimental design must account for the distinct gating behavior of HCN channels:

  • Extended Voltage Protocols : Because HCN4 (the primary cardiac isoform) activates very slowly at hyperpolarized potentials, ultra-long pulse durations (3–5 seconds) are required to reach a steady-state current[2].

  • Tail Current Analysis : Measuring tail currents upon stepping back to a moderately depolarized potential (e.g., -40 mV) is crucial. This isolates the voltage dependence of channel activation and the true extent of channel block, independent of the electrochemical driving force[3].

  • Intracellular cAMP Standardization : Since cAMP modulates HCN gating, standardizing the intracellular cAMP concentration in the pipette solution ensures consistent baseline activation kinetics across all recorded cells[2].

Workflow Prep Cell Preparation (HEK293-HCN4) Seal Gigaseal Formation (>1 GΩ) Prep->Seal BreakIn Whole-Cell Configuration (Rs < 10 MΩ) Seal->BreakIn Baseline Baseline If Recording (Hyperpolarizing Steps) BreakIn->Baseline Drug YM-758 Perfusion (Steady-State Block) Baseline->Drug Analysis Data Analysis (Boltzmann Fitting) Drug->Analysis

Figure 2: Step-by-step electrophysiological workflow for evaluating YM-758.

Materials and Reagents

Cell Line Preparation

Use HEK293 cells stably expressing human HCN4 (hHCN4) or freshly isolated mammalian sinoatrial node (SAN) cells. Cells should be plated on poly-D-lysine coated glass coverslips 24–48 hours prior to recording to ensure optimal adherence and membrane health.

Solutions

The choice of solutions isolates the If​ current by blocking contaminating currents (e.g., IK1​ , ICa​ ). Barium chloride ( BaCl2​ ) is specifically added to the extracellular solution to block inward rectifier potassium currents.

Table 1: Composition of Electrophysiology Solutions and Causality

ComponentExtracellular Solution (mM)Intracellular (Pipette) Solution (mM)Purpose / Causality
NaCl 13710Maintains osmotic balance and provides the Na+ driving force for If​ .
KCl 5.4130Establishes the K+ gradient; high intracellular K+ is required for If​ conductance.
CaCl2 1.8-Provides physiological extracellular calcium levels.
MgCl2 1.01.0Acts as a necessary cofactor for intracellular ATP binding.
HEPES 1010pH buffer (Adjust to 7.4 for Extracellular, 7.2 for Intracellular).
Glucose 10-Cellular energy substrate to maintain viability during perfusion.
BaCl2 1.0-Critical: Blocks contaminating IK1​ inward rectifier currents.
Mg-ATP -3.0Prevents channel rundown during prolonged whole-cell recording.
cAMP -0.01 (10 µM)Critical: Standardizes HCN activation state and kinetics[2].
EGTA -5.0Chelates intracellular Ca2+ to block ICa​ -dependent currents.
Compound Preparation
  • YM-758 Monophosphate : Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Dilute in the extracellular solution to target concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration in the bath is ≤0.1% to prevent vehicle-induced membrane instability and non-specific leak currents[1].

Step-by-Step Methodology

Step 1: System Setup
  • Transfer the hHCN4-expressing cells to the recording chamber mounted on an inverted microscope.

  • Perfuse continuously with the Extracellular Solution at a physiological temperature (35–37°C). Note: HCN activation kinetics are highly temperature-sensitive; strict temperature control is required for reproducible V1/2​ measurements.

  • Pull borosilicate glass pipettes to a resistance of 2.0–4.0 MΩ when filled with the Intracellular Solution.

Step 2: Achieving Whole-Cell Configuration
  • Apply positive pressure to the pipette and lower it into the bath solution.

  • Form a gigaseal (>1 GΩ) by releasing positive pressure and applying gentle negative suction upon cell contact.

  • Apply a brief voltage zap or sharp suction to rupture the membrane, achieving the whole-cell configuration.

  • Self-Validating Quality Control : Ensure series resistance ( Rs​ ) is <10 MΩ. Compensate Rs​ by at least 70% to minimize voltage-clamp errors during large If​ current amplitudes. If Rs​ fluctuates by >15% during the experiment, discard the cell.

Step 3: Baseline Voltage Protocol

To evaluate the voltage dependence of HCN channel activation:

  • Holding Potential : Hold the cell at -40 mV (where HCN channels are predominantly closed).

  • Hyperpolarizing Steps : Apply 3-second voltage steps from -30 mV to -130 mV in -10 mV increments.

  • Tail Current Step : Immediately step the voltage back to -40 mV for 1 second to record tail currents. The peak amplitude of the tail current is directly proportional to the number of channels opened during the preceding hyperpolarizing step.

Step 4: YM-758 Application and Steady-State Block
  • Select a single test potential (e.g., -100 mV) that elicits a robust, sub-maximal If​ current.

  • Apply the test pulse every 15 seconds to establish a stable baseline (minimum 3 minutes of stable recording required).

  • Begin perfusion of YM-758 at the target concentration.

  • Wait for the current inhibition to reach a steady state. Because If​ blockers like YM-758 and ivabradine often exhibit use-dependent block (requiring the channel to open for the drug to enter the pore), steady-state inhibition may take 3–5 minutes of continuous pulsing[3].

  • Repeat the full voltage protocol (Step 3) in the presence of the drug to determine if YM-758 shifts the voltage dependence of activation.

Data Analysis and Interpretation

Current-Voltage (I-V) Relationship

Plot the steady-state current amplitude (measured at the end of the 3-second hyperpolarizing step) against the test voltage. YM-758 should demonstrate a dose-dependent reduction in the maximum current amplitude.

Activation Curve (Boltzmann Fitting)

Normalize the tail current amplitudes ( Itail​ ) to the maximum tail current ( Imax​ ) and plot against the preceding hyperpolarizing prepulse voltage ( V ). Fit the data using the Boltzmann equation:

I/Imax​=1+exp((V−V1/2​)/k)1​

Where:

  • V1/2​ is the half-activation voltage.

  • k is the slope factor.

Interpretation : If YM-758 acts purely as an intracellular pore blocker, the V1/2​ will remain relatively unchanged while the total macroscopic current decreases. If it acts as a gating modifier, a hyperpolarizing shift in V1/2​ will be observed.

Table 2: Expected Pharmacological Profile of YM-758 on HCN Channels

ParameterExpected ObservationMechanistic Implication
IC50 (HCN4) Sub-micromolar to low micromolarHigh potency for cardiac pacemaker current inhibition[2].
Use-Dependence Increased block with higher stimulation frequencyDrug binds preferentially to the open state of the channel[3].
V1/2​ Shift Minimal to no shiftIndicates direct pore blockade rather than allosteric modulation of the voltage sensor.
Reversibility Partial or slow washoutHigh-affinity binding within the intracellular vestibule of the pore.

References

  • Postea, O., & Biel, M. (2011). Exploring HCN Channels as Drug Targets. Current Topics in Medicinal Chemistry. National Institutes of Health. Retrieved from[Link]

  • Thollon, C., & Vilaine, J. P. (2010). If Inhibition in Cardiovascular Diseases. ResearchGate. Retrieved from[Link]

Sources

Method

Application Note: Optimized Reconstitution and In Vitro Application Protocol for YM 758 Phosphate

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: In Vitro Cell Culture, Electrophysiology, and Transporter Assays Executive Summary & Pharmacological Context YM 758 (supplied...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: In Vitro Cell Culture, Electrophysiology, and Transporter Assays

Executive Summary & Pharmacological Context

YM 758 (supplied as a monophosphate salt) is a highly selective, novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" pacemaker current ( If​ )[1][2]. Originally developed for cardiovascular research targeting stable angina and atrial fibrillation, YM 758 selectively reduces the spontaneous pacemaker activity of the sinoatrial node without negatively impacting myocardial contractility[3][4].

Beyond cardiovascular electrophysiology, YM 758 is heavily utilized in pharmacokinetic drug-drug interaction (DDI) assays to study its competitive inhibitory effects on human organic cation transporters (hOCT1/2) and organic anion-transporting polypeptides (OATP1B1)[2][5][6]. Because YM 758 is supplied as a hygroscopic monophosphate salt, its physicochemical behavior in aqueous versus organic solvents dictates strict handling procedures to prevent micro-precipitation and ensure reproducible in vitro results.

MoA YM758 YM 758 Phosphate HCN HCN Channels (If Current) YM758->HCN Potent Inhibitor Transporters OATP1B1 & hOCT1/2 Transporters YM758->Transporters Competitive Inhibitor SAN Sinoatrial Node Pacemaker Activity HCN->SAN Reduces Spontaneous Firing Uptake Inhibition of Cation/Anion Uptake (DDI Assays) Transporters->Uptake Pharmacokinetic Effect HR Heart Rate Reduction (Without Contractility Loss) SAN->HR Therapeutic Effect

YM 758 Mechanism: HCN channel inhibition and downstream cellular effects.

Physicochemical Properties & Solubility Profile

While the free base form of YM 758 is highly lipophilic, the monophosphate salt form enhances overall solubility[][8]. However, for the high-concentration stock solutions (>10 mM) required for cell culture, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent to guarantee complete molecular dispersion and long-term stability[9][10].

Table 1: Physicochemical Properties of YM 758 Phosphate
PropertyValueCausality / Experimental Implication
Chemical Name YM 758 MonophosphateSalt form improves baseline solubility compared to free base.
CAS Number 312752-86-6Ensures correct isomer and salt form procurement.
Molecular Formula C26H32FN3O4 · H3PO4Fluorinated benzamide derivative[11].
Molecular Weight 567.54 g/mol [11]Used for exact molarity calculations during reconstitution.
Solubility (DMSO) ≥ 10 mMRequires sonication; hygroscopic nature of DMSO affects max solubility.
Solubility (Water) Limited at high conc.[10]Direct dissolution in media causes localized supersaturation.

Causality of Experimental Choices in Reconstitution

As a self-validating system, every step of this protocol is designed to prevent silent experimental failures (e.g., invisible micro-precipitation that artificially lowers the effective dose).

  • Why DMSO over Water for Stock Solutions? Although the phosphate salt provides some aqueous solubility for low-dose in vivo injections (e.g., 0.3 mg/kg in saline)[2], dissolving directly in complex cell culture media at high concentrations leads to localized supersaturation. The salts and proteins in the media compete for hydration, causing the compound to "crash out." DMSO ensures complete molecular dispersion[10].

  • Why Anhydrous, Fresh DMSO? DMSO is highly hygroscopic. Absorption of atmospheric water alters the dielectric constant of the solvent. If older DMSO is used, the solubility of YM 758 phosphate drops drastically, leading to unpredictable actual concentrations in your stock[9].

  • Why Stepwise Dilution? Direct injection of a high-concentration DMSO stock into an aqueous media well causes rapid solvent exchange and precipitation. A stepwise serial dilution ensures the compound remains in solution while keeping the final DMSO concentration in the cell culture below 0.1% (v/v) to prevent solvent-induced cytotoxicity[6].

Step-by-Step Reconstitution Protocol

Workflow Equilibrate 1. Equilibrate YM 758 to RT (30 min) AddDMSO 2. Add Anhydrous DMSO (Target: 10 mM Stock) Equilibrate->AddDMSO Protect from moisture Sonicate 3. Vortex & Sonicate (5-10 min at RT) AddDMSO->Sonicate Ensure complete dissolution Aliquot 4. Aliquot & Store (-80°C for 6 months) Sonicate->Aliquot Visual check: Clear solution Dilute 5. Intermediate Dilution (1:10 in PBS/Media) Aliquot->Dilute Thaw single aliquot Apply 6. Final Application (Final DMSO < 0.1%) Dilute->Apply Prevent precipitation

Step-by-step reconstitution and serial dilution workflow for YM 758.

Phase A: Preparation of 10 mM Master Stock Solution
  • Equilibration: Allow the sealed YM 758 phosphate vial to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents condensation of atmospheric moisture on the hygroscopic powder, which would degrade the compound and alter the mass.

  • Solvent Addition: To prepare a 10 mM stock, add 1.76 mL of fresh, anhydrous, sterile-filtered DMSO to 10 mg of YM 758 phosphate.

  • Agitation & Sonication: Vortex the vial vigorously for 60 seconds. Place the vial in a room-temperature ultrasonic water bath for 5-10 minutes[9].

    • Self-Validation Check: Inspect the solution under a light microscope. It must be completely clear. If turbidity persists, the dielectric constant of the DMSO may be compromised by water absorption, necessitating a fresh solvent batch.

  • Aliquot & Storage: Divide the 10 mM stock into single-use aliquots (e.g., 20-50 µL) in sterile, low-bind microcentrifuge tubes. Store at -80°C for up to 6 months or -20°C for 1 month[2]. Avoid repeated freeze-thaw cycles to prevent degradation.

Phase B: Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in sterile PBS or base media (yielding 1 mM) immediately prior to final application.

  • Final Dilution: Add the intermediate solution dropwise to the pre-warmed (37°C) complete cell culture media while gently swirling to achieve the desired final concentration (e.g., 1-100 µM for transporter assays)[2]. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

In Vitro Application: Experimental Workflow for Transporter Assays

YM 758 is frequently used as a competitive inhibitor in concentration-dependent uptake studies involving hOCT1/rOct1 and OATP1B1 to evaluate drug-drug interaction (DDI) potentials[2][5].

  • Cell Preparation: Seed target cells (e.g., hOCT1-expressing cells) in poly-D-lysine-coated 12-well plates at a density of 1.2×105 cells/well[2]. Allow them to adhere overnight.

  • Transporter Induction: Replace the standard cell culture medium with medium supplemented with 5 mM sodium butyrate for 24 hours prior to the assay. Causality: This artificially induces and maximizes the expression levels of hOCT1, rOct1, OATP1B1, and OATP1B3 on the cell surface[2].

  • Buffer Preparation: Prepare Krebs-Henseleit buffer (pH adjusted to 7.4 with NaOH) consisting of 2.0 mg/mL D-glucose, 0.141 mg/mL Magnesium sulfate, 0.16 mg/mL Potassium phosphate monobasic, 0.35 mg/mL Potassium chloride, 6.9 mg/mL Sodium chloride, 0.373 mg/mL Calcium chloride dihydrate, 1.5 mg/mL HEPES, and 2.1 mg/mL Sodium bicarbonate[2].

  • Incubation: Pre-incubate cells with the Krebs-Henseleit buffer. Introduce YM 758 at varying concentrations (1-1000 µM) along with the radiolabeled substrate (e.g., [3H]MPP for OCTs or [3H]E2​17βG for OATPs)[2].

  • Termination & Measurement: Terminate the uptake at the designated time by removing the incubation buffer and immediately adding ice-cold Krebs-Henseleit buffer. Lyse the cells and measure intracellular accumulation via liquid scintillation counting to calculate the IC50​ of YM 758[2][5].

References

  • U.S. Food and Drug Administration (FDA). "YM-758 MONOPHOSPHATE - precisionFDA". FDA.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "YM-758 MONOPHOSPHATE - Inxight Drugs". NCATS. [Link]

  • PubMed (NIH). "Effect of cationic drugs on the transporting activity of human and rat OCT/Oct 1-3 in vitro and implications for drug-drug interactions". National Institutes of Health.[Link]

  • New Drug Approvals. "YM758 Monophosphate, A Novel If Channel Inhibitor". New Drug Approvals.[Link]

  • PubMed (NIH). "Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs". National Institutes of Health.[Link]

  • PubMed Central (NIH). "Isolation of Modulators of the Liver-Specific Organic Anion-Transporting Polypeptides (OATPs) 1B1 and 1B3 from Rollinia emarginata Schlecht (Annonaceae)". National Institutes of Health.[Link]

Sources

Application

Application Note: In Vivo Measurement of Heart Rate Reduction Using YM-758 Phosphate in Rodent Models

Target Audience: Cardiovascular Researchers, Pharmacologists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale YM-758 phosphate (CAS: 312752-86-6) is a highly potent, novel inhibitor o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cardiovascular Researchers, Pharmacologists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

YM-758 phosphate (CAS: 312752-86-6) is a highly potent, novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[1]. These channels are responsible for generating the "funny" current ( If​ ) in the sinoatrial (SA) node, which drives the spontaneous diastolic depolarization of pacemaker cells[1].

By selectively slowing this depolarization slope, YM-758 acts as a specific bradycardic agent, lowering the heart rate and decreasing myocardial oxygen consumption without exerting the negative inotropic (contractility-reducing) effects typically associated with beta-blockers or calcium channel blockers[]. Consequently, YM-758 is a critical compound of interest for the treatment of stable angina and atrial fibrillation[].

Mechanistic Pathway

G YM758 YM-758 Phosphate HCN HCN Channels (SA Node) YM758->HCN Inhibits If If Current (Na+/K+ Influx) HCN->If Generates Depol Diastolic Depolarization If->Depol Drives HR Heart Rate Reduction Depol->HR Slows

Mechanism of YM-758 phosphate inhibiting HCN channels to reduce heart rate.

Quantitative Pharmacological Profile

To properly design an in vivo rodent study, researchers must understand the baseline pharmacokinetic (PK) and pharmacodynamic (PD) parameters of YM-758. The metabolic pathways of YM-758 include oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation, with no significant species differences observed between humans and animals[3].

Table 1: YM-758 Pharmacological & Pharmacokinetic Parameters

ParameterValueModel / AssayReference
Primary Target HCN Channels ( If​ current)In vitro / In vivo[1],[]
EC30​ (Heart Rate Reduction) 70.4 ng/mLIn vitro (Guinea pig right atria)[4]
ECe50​ (Effective Compartment) 6.0 ng/mLIn vivo (Tachycardia-induced dogs)[4]
PD Effect Half-Life ~4.0 hoursIn vivo[4]
hOCT1 Uptake Inhibition ( IC50​ ) 40.5 μMIn vitro[1]
rOct1 Uptake Inhibition ( IC50​ ) 23.8 μMIn vitro[1]

Experimental Design: The Tachycardia-Induced Rodent Model

Expertise & Experience: While baseline heart rate reduction can be measured in naive rodents, resting heart rates in rats and mice are highly susceptible to stress-induced fluctuations and diurnal rhythms. Inducing tachycardia via intravenous β -adrenergic stimulation (e.g., Isoproterenol) normalizes the baseline to a maximal sympathetic drive[1]. This provides a robust, clinically relevant therapeutic window to evaluate YM-758, mimicking the elevated sympathetic tone seen in angina or stress-induced tachyarrhythmias.

Trustworthiness (Self-Validating System): The protocol below requires the establishment of a stable tachycardic baseline. If isoproterenol fails to increase the heart rate by a predefined threshold (e.g., >30% from resting), the animal is excluded. This internal control ensures the observed bradycardic effect of YM-758 is accurately measured against a validated hyperactive state.

Step-by-Step Protocol: Conscious Telemetry and Dosing

Phase 1: Surgical Implantation of Telemetry Transmitters

Anesthesia heavily depresses the autonomic nervous system. Therefore, conscious telemetry is the gold standard for evaluating cardiovascular agents.

  • Anesthetize male Sprague-Dawley rats (250–300 g) using isoflurane (2-3% for induction, 1.5-2% for maintenance).

  • Implant the telemetry transmitter body (e.g., DSI system) into the peritoneal cavity.

  • Tunnel the biopotential leads subcutaneously to approximate a Lead II ECG configuration .

    • Causality Note: Place the negative lead at the right pectoral muscle and the positive lead at the left lower rib cage. This specific vector maximizes the R-wave amplitude, which is critical for automated R-R interval calculation software to prevent false triggers from T-waves.

  • Catheterize the jugular vein for intravenous (IV) dosing and exteriorize the port at the dorsal neck.

  • Allow a minimum of 7–10 days for surgical recovery and stabilization of diurnal cardiovascular rhythms.

Phase 2: Baseline Establishment & Tachycardia Induction
  • Transfer the conscious, freely moving rat to the telemetry recording chamber. Record baseline ECG and heart rate (HR) for 30 minutes.

  • Administer Isoproterenol (0.1 μg/kg, IV) to induce tachycardia[1].

  • Monitor the ECG continuously. Calculate HR by measuring the R-R interval (or doubling the number of QRS complexes in a 30-second window)[1].

Phase 3: Administration of YM-758 Phosphate
  • Immediately following the stabilization of the isoproterenol-induced tachycardia, administer YM-758 phosphate IV at escalating doses (e.g., 0.03, 0.1, and 0.3 mg/kg)[1].

  • For control groups, administer an equivalent volume of physiological saline.

  • Flush the catheter with 0.1 mL of heparinized saline to ensure complete drug delivery.

Phase 4: Pharmacodynamic Monitoring & PK Sampling
  • Continuously record the ECG. Extract HR data at specific time points: 5, 10, 15, 30, 45, 60 minutes, and hourly up to 8 hours post-dose.

  • Collect serial blood samples (~150 μL) via the tail vein or a secondary arterial catheter at matching time points to correlate plasma YM-758 concentration with HR reduction.

Experimental Workflow

Workflow Acclimation 1. Animal Acclimation & Baseline ECG Tachycardia 2. Isoproterenol IV (Induce Tachycardia) Acclimation->Tachycardia Establish Baseline Dosing 3. YM-758 Administration (0.03 - 0.3 mg/kg IV) Tachycardia->Dosing Confirm +30% HR Monitoring 4. Continuous ECG & HR Monitoring Dosing->Monitoring Measure Effect PKPD 5. Blood Sampling for PK/PD Analysis Monitoring->PKPD Correlate Data

Step-by-step experimental workflow for measuring YM-758 induced bradycardia.

Data Analysis & PK/PD Correlation

A critical phenomenon observed with YM-758 is the hysteresis in its PK/PD profile. In tachycardia-induced models, the half-life of the heart rate reduction effect (approximately 4.0 hours) significantly outlasts the plasma concentration half-life of the unchanged drug[4].

Causality of Hysteresis: This sustained pharmacological effect is not due to active metabolites, as in vitro experiments confirm that YM-758 metabolites exhibit only a weak inhibitory effect on the spontaneous beat rate[4]. Instead, the prolonged efficacy is attributed to the strong binding affinity and slow dissociation kinetics of YM-758 at the If​ channel within the SA node[4]. Furthermore, extensive tissue distribution is observed, with significant accumulation of the unchanged drug in tissues such as the thoracic aorta and eyeballs[1],[].

When plotting the data, researchers should utilize a simplified effect-compartment model to calculate the ECe50​ (the YM-758 concentration in the effective compartment resulting in a 50% decrease of the maximum effect), which provides a much more accurate representation of in vivo potency than standard plasma EC50​ calculations[4].

Sources

Method

Application Note: Intravenous Administration and PK/PD Evaluation of YM 758 Phosphate in Beagle Models

Introduction & Scientific Rationale YM 758 phosphate is a highly selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which mediate the "funny" ( If​ ) pacemaker current in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

YM 758 phosphate is a highly selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which mediate the "funny" ( If​ ) pacemaker current in the sinoatrial (SA) node[1]. By selectively inhibiting this current, YM 758 reduces the slope of diastolic depolarization, thereby lowering the heart rate (HR) without negatively impacting myocardial contractility—a critical therapeutic profile for the management of stable angina and atrial fibrillation[1].

The beagle dog serves as the gold-standard non-rodent model for cardiovascular pharmacokinetic/pharmacodynamic (PK/PD) profiling due to its electrophysiological similarities to humans. This application note details a rigorous protocol for the intravenous (IV) administration of YM 758 phosphate in tachycardia-induced beagles, elucidating the complex causality between plasma clearance and prolonged pharmacodynamic efficacy[1][2].

Mechanistic Pathway: If​ Channel Inhibition

To optimize the experimental design, researchers must account for the drug's target kinetics. YM 758 phosphate does not merely induce transient channel blockade; it exhibits strong binding kinetics and slow dissociation from the HCN channel pore[1]. This creates a temporal disconnect (hysteresis) between the rapidly declining plasma concentration and the sustained reduction in heart rate.

Mechanism YM YM 758 Phosphate HCN HCN Channels (SA Node) YM->HCN Strong Binding If Inhibition of If Current HCN->If Pore Blockade Depol Delayed Diastolic Depolarization If->Depol Phase 4 Slowing HR Heart Rate Reduction Depol->HR Prolonged Cycle

Mechanistic pathway of YM 758 phosphate inducing negative chronotropy via If channel inhibition.

Experimental Methodology: Self-Validating IV Protocol

Causality in Design: Evaluating a negative chronotrope in a resting beagle may mask the drug's full efficacy due to the animal's naturally high basal vagal tone. Inducing tachycardia via isoproterenol provides a controlled, elevated baseline that mimics the pathophysiological state of atrial fibrillation or exercise-induced angina, thus widening the therapeutic window for observation[2]. Notably, the PK of YM 758 does not differ between non-treated and tachycardia-induced groups, validating this approach[1].

Phase 1: Subject Preparation & Baseline Establishment
  • Subject Selection: Select healthy, adult male beagles weighing between 11.0 and 15.0 kg[2]. Ensure a minimum 12-hour fasting period prior to the study to stabilize baseline metabolic rates.

  • Instrumentation: Catheterize the cephalic vein for drug administration and the saphenous vein for serial blood sampling. Attach surface electrocardiogram (ECG) leads (Standard Lead II) for continuous cardiac monitoring.

  • Baseline Acquisition: Record resting HR by doubling the number of QRS complexes over a 30-second ECG interval[2].

Phase 2: Tachycardia Induction
  • Isoproterenol Infusion: Administer isoproterenol intravenously at a dose of 0.1 μg/kg to induce a stable tachycardic state[2].

  • Verification: Continuously monitor the ECG. Confirm that the HR has elevated and stabilized before proceeding to the test article administration.

Phase 3: YM 758 Phosphate Administration
  • Formulation: Dissolve YM 758 phosphate in sterile physiological saline to achieve the desired concentrations[2].

  • Dosing: Administer YM 758 via bolus IV injection at doses of 0.03, 0.1, and 0.3 mg/kg[2]. Note: This specific dose range is selected to establish a linear PK profile and capture the EC50​ within the effective compartment[1][2].

Phase 4: PK/PD Data Acquisition
  • Blood Sampling: Draw blood samples at pre-defined intervals (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 h post-dose). The 24-hour quantification is particularly critical for accurately calculating the volume of distribution at steady state ( Vdss​ )[2].

  • ECG Monitoring: Record HR continuously, extracting 30-second epochs at time points corresponding exactly to blood draws to allow for precise PK/PD correlation modeling[1][2].

Workflow A 1. Subject Preparation Male Beagles (11-15 kg) B 2. Baseline HR Measurement ECG Recording (30s Epochs) A->B C 3. Tachycardia Induction Isoproterenol (0.1 μg/kg IV) B->C D 4. YM 758 Phosphate Dosing 0.03, 0.1, or 0.3 mg/kg IV C->D E 5. PK/PD Monitoring Serial Blood Sampling & ECG D->E F 6. Data Analysis Compartment PK/PD Modeling E->F

Step-by-step experimental workflow for YM 758 phosphate IV administration in beagles.

Data Presentation & PK/PD Interpretation

Following LC-MS/MS quantification of plasma YM 758, non-compartmental and simplified compartment modeling should be employed. The PK profile of YM 758 in tachycardia-induced dogs is linear within the 0.03 to 0.3 mg/kg dose range[2].

Quantitative Pharmacokinetic Summary
IV Dose (mg/kg)Elimination t1/2​ (h)Total Clearance ( CLtot​ ) (L/h/kg)Volume of Distribution ( Vdss​ ) (L/kg)
0.03 1.621.713.19
0.10 4.931.695.78
0.30 1.631.482.94

*Data Interpretation Note: The larger t1/2​ and Vdss​ values in the 0.1 mg/kg group are artifacts of an extended 24-hour quantification window not utilized in the other cohorts, highlighting the importance of standardized sampling windows across dose groups[2]. General elimination half-life across standard non-induced models ranges tightly between 1.10–1.30 h[3].

Expert Insight on PK/PD Disconnect

When analyzing the data, researchers must be prepared for a distinct hysteresis loop when plotting plasma concentration against HR reduction. While the plasma half-life ( t1/2​ ) of unchanged YM 758 is relatively rapid (approx. 1.10–1.63 hours)[2][3], the half-life of the pharmacological effect (HR reduction) extends to approximately 4.0 hours[1].

Causality: Compartmental modeling reveals an ECe(50)​ (the concentration in the effective compartment yielding 50% of the maximum effect) of 6.0 ng/mL[1]. Because in vitro studies confirm that YM 758 metabolites show negligible inhibitory effects on the If​ channel, this prolonged duration of action is driven entirely by the parent compound's strong binding affinity and exceptionally slow dissociation kinetics at the target receptor site within the sinoatrial node[1].

References

  • Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs. Drug Metabolism and Disposition / PubMed. URL:[Link]

  • Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino rats. Drug Metabolism and Disposition / ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting YM-758 Phosphate Solubility in Aqueous Buffers

Introduction: The Physicochemical Profile of YM-758 YM-758 is a potent, selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current ( If​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Physicochemical Profile of YM-758

YM-758 is a potent, selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current ( If​ ) in cardiac pacemaker cells[1]. Because the free base form of YM-758 is highly lipophilic, the compound is typically synthesized and supplied as a monophosphate salt (CAS 312752-86-6) to enhance its aqueous solubility for in vitro electrophysiology and in vivo dosing assays.

Despite this salt formulation, researchers frequently encounter sudden precipitation or "crashing out" when preparing working solutions in standard biological buffers. Understanding the physicochemical properties of YM-758—specifically its basic apparent pKa​ of 10.1 and its thermodynamic behavior in high-salt environments—is critical for preventing assay failure and ensuring reproducible dose-response curves.

Diagnostic Framework: The Causality of Precipitation

When YM-758 phosphate precipitates, it is rarely due to a degraded or faulty compound batch. Instead, it is driven by three primary thermodynamic and kinetic factors:

  • The Common-Ion Effect (The "PBS Trap"): The most frequent user error is attempting to dissolve YM-758 phosphate in Phosphate-Buffered Saline (PBS). Standard PBS contains approximately 10 mM of inorganic phosphate. According to Le Chatelier's principle, introducing a high concentration of exogenous phosphate shifts the solubility equilibrium of the YM-758 phosphate salt toward the solid phase. This rapidly exceeds the compound's solubility product ( Ksp​ ), causing immediate crystallization.

  • Solvent Shift Nucleation: YM-758 exhibits excellent solubility in anhydrous DMSO, reaching up to 100 mg/mL (~213 mM)[2]. However, when a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic YM-758 molecules locally supersaturated. This triggers immediate nucleation and micro-precipitation before the compound can disperse.

  • pH-Dependent Ionization: With a basic pKa​ of 10.1, the basic nitrogens of YM-758 are predominantly protonated (ionized) at physiological pH (7.4), aiding solubility. However, if the buffer pH drifts above 8.5 (often seen in poorly buffered media left in cell culture incubators), the fraction of the highly insoluble un-ionized free base increases exponentially, leading to delayed precipitation over several hours.

Frequently Asked Questions (Troubleshooting)

Q1: I diluted my 10 mM DMSO stock of YM-758 phosphate 1:1000 into PBS (pH 7.4) and the solution immediately turned cloudy. What happened? A: You are observing the common-ion effect. The 10 mM phosphate ions already present in the PBS are forcing the YM-758 phosphate salt out of solution. Solution: Switch your assay buffer to a non-phosphate system, such as HEPES-buffered Tyrode's solution or Tris-HCl.

Q2: Can I just heat the cloudy buffer to 37°C to force it back into solution? A: Heating to 37°C increases kinetic energy and may temporarily dissolve amorphous micro-precipitates[2]. However, if the Ksp​ is exceeded (as in PBS), the compound will re-precipitate once it cools to room temperature during your benchtop experiment, leading to inconsistent cellular dosing. True thermodynamic solubility must be achieved at the assay's operating temperature.

Q3: How do I know if my solution has micro-precipitates that I can't see with the naked eye? A: Visual inspection is insufficient for rigorous science. A self-validating check is to measure the optical density at 600 nm ( OD600​ ) of your final working solution against a blank buffer. An OD600​>0.05 indicates light scattering from sub-visible aggregates. If this occurs, your effective concentration is lower than calculated.

Optimized Preparation Protocols

Every protocol utilized in the lab must be a self-validating system to ensure trustworthiness. Below are the optimized methodologies for handling YM-758.

Protocol A: Step-Down Dilution from DMSO Stock (For Cellular Assays)

Objective: Prevent solvent shift nucleation when transitioning from 100% DMSO to aqueous media.

  • Stock Preparation: Dissolve YM-758 phosphate powder in anhydrous DMSO to a concentration of 10 mM. Note: Use newly opened, anhydrous DMSO. DMSO is highly hygroscopic, and water absorption severely impacts stock stability and solubility[2].

  • Intermediate Dilution: Create a 10x intermediate stock by pipetting the 10 mM DMSO stock into a transition solvent (e.g., 50% DMSO / 50% distilled water) while vortexing continuously.

  • Final Aqueous Addition: Add the intermediate stock dropwise to a vigorously stirring non-phosphate buffer (e.g., HEPES pH 7.4) warmed to 37°C.

  • Validation Check: Read the OD600​ of the final solution. If <0.05 , proceed to the assay. If >0.05 , sonicate in a water bath for 5 minutes at 37°C.

Protocol B: Direct Aqueous Dissolution (For Electrophysiology)

Objective: Achieve a working solution without the use of DMSO, which can interfere with patch-clamp recordings.

  • Weigh out the required mass of YM-758 phosphate powder.

  • Add directly to a HEPES-buffered physiological saline solution (e.g., Tyrode's) at room temperature. Do not use PBS.

  • Subject the solution to ultrasonic bath sonication for 10-15 minutes, with gentle warming up to 60°C if necessary[2].

  • Sterile filter through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Validation Check: Analyze the pre- and post-filtration concentrations via UV-Vis spectrophotometry (absorbance at ~280 nm) to ensure the compound was not lost on the filter membrane due to incomplete dissolution.

Quantitative Data Summary

Table 1: YM-758 Phosphate Solubility Matrix

Solvent / Buffer SystemMax Estimated SolubilityPrimary Limiting FactorRecommended Use
Anhydrous DMSO 100 mg/mL (~213 mM)None (Highly Soluble)Master Stock Storage (-20°C)
PBS (pH 7.4) < 50 µMCommon-Ion Effect (Phosphate)Not Recommended
HEPES Buffer (pH 7.4) ~1-2 mMSolvent Shift (if from DMSO)Patch-Clamp / Cellular Assays
Tris-HCl (pH 8.5+) < 10 µMFree Base Un-ionization ( pKa​ 10.1)Avoid High pH Buffers

Mechanistic & Workflow Visualizations

Workflow Start YM-758 Phosphate Solubilization CheckBuffer Is the target buffer Phosphate-Based (e.g., PBS)? Start->CheckBuffer YesPBS Yes (PBS) CheckBuffer->YesPBS NoPBS No (HEPES/Tris) CheckBuffer->NoPBS CommonIon High Risk of Common-Ion Effect Precipitation YesPBS->CommonIon CheckStock Using DMSO Stock? NoPBS->CheckStock SwitchBuffer Switch to HEPES or Tyrode's Solution CommonIon->SwitchBuffer SwitchBuffer->CheckStock YesDMSO Yes (>10 mM DMSO) CheckStock->YesDMSO NoDMSO Direct Aqueous Powder CheckStock->NoDMSO StepDown Perform Step-Down Dilution (Vortexing + Warm to 37°C) YesDMSO->StepDown DirectDissolve Dissolve directly with ultrasonication NoDMSO->DirectDissolve Success Clear Working Solution (Verify OD600 < 0.05) StepDown->Success DirectDissolve->Success

Figure 1: Decision tree for avoiding common-ion and solvent shift precipitation of YM-758.

Pathway YM758 YM-758 Phosphate HCN HCN Channels (If Current) YM758->HCN Inhibits NaK Na+/K+ Influx HCN->NaK Blocks Depol Diastolic Depolarization Rate NaK->Depol Decreases HR Heart Rate Reduction Depol->HR Lowers

Figure 2: Pharmacological mechanism of action for YM-758 in cardiac pacemaker cells.

References

  • Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans - PubMed National Institutes of Health (NIH) [Link]

  • YM 758 monophosphate Properties - EPA Environmental Protection Agency (EPA)[Link]

Sources

Optimization

Technical Support Center: Optimizing YM-758 Phosphate Concentration for Selective HCN Blockade

Welcome to the technical support center for the novel HCN channel inhibitor, YM-758. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the novel HCN channel inhibitor, YM-758. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the experimental conditions for selective HCN channel blockade using YM-758. While YM-758 is a potent inhibitor of the "funny" (If) current channel, achieving optimal and selective blockade of specific HCN isoforms can be influenced by the composition of the experimental buffer, particularly the phosphate concentration.[1] This guide will explore the hypothetical, yet scientifically grounded, role of phosphate in modulating YM-758 activity and provide you with the tools to refine your experimental protocols.

The Postulated Role of Phosphate in YM-758 Activity

YM-758 is a quaternary ammonium compound. Such molecules possess a permanent positive charge.[2][3][4] Phosphate ions, on the other hand, are negatively charged and are known to form strong, "covalent-like" electrostatic interactions with quaternary amines.[2][3][4] We hypothesize that the concentration of phosphate ions in your experimental buffer can influence the effective concentration and presentation of YM-758 to the HCN channel pore. This interaction could potentially modulate the binding affinity and kinetics of YM-758, thereby affecting its potency and selectivity for different HCN isoforms.

Troubleshooting Guide

This section addresses common issues encountered during experiments with YM-758 and provides actionable steps to optimize your results by adjusting the phosphate concentration in your buffer.

Issue 1: High Variability in YM-758 Potency and IC50 Values

Question: We are observing significant well-to-well and day-to-day variability in the potency of YM-758 in our automated patch-clamp experiments. What could be the cause, and how can we improve consistency?

Answer:

Variability in the potency of a charged compound like YM-758 can often be traced back to inconsistencies in the ionic composition of the experimental solutions. The interaction between the positively charged YM-758 and negatively charged ions in your buffer, such as phosphate, can influence its availability and interaction with the HCN channel.

Troubleshooting Steps:

  • Standardize Your Phosphate Buffer Preparation: Ensure a consistent and well-documented protocol for preparing your phosphate-buffered saline (PBS) or other phosphate-containing solutions. Even minor variations in the concentration of phosphate salts can alter the ionic environment.

  • Test a Range of Phosphate Concentrations: We recommend systematically testing a range of phosphate concentrations to identify an optimal concentration that provides the most consistent YM-758 activity. Start with a standard concentration (e.g., 10 mM) and test lower (e.g., 1-5 mM) and higher (e.g., 20-50 mM) concentrations.

  • Control for pH: When altering phosphate concentration, it is crucial to re-verify and adjust the pH of your final solution, as changes in buffer components can affect pH.

  • Maintain Consistent Temperature: The binding kinetics of YM-758 and its interaction with phosphate ions can be temperature-dependent. Ensure all experiments are conducted at a consistent and recorded temperature.

Issue 2: Suboptimal Selectivity for a Specific HCN Isoform

Question: We are trying to achieve selective blockade of HCN4 over HCN1 and HCN2, but our current results with YM-758 show only modest selectivity. Can we improve this?

Answer:

The different HCN isoforms (HCN1-4) exhibit distinct biophysical properties and sensitivities to modulators.[1][5] The hypothetical interaction between phosphate and YM-758 could be leveraged to enhance isoform selectivity. It is plausible that the conformation of the outer vestibule of the HCN channel pore, which differs between isoforms, could influence the presentation of a YM-758-phosphate complex, leading to differential binding affinities.

Troubleshooting Steps:

  • Perform a Phosphate Titration for Each Isoform: Systematically evaluate the IC50 of YM-758 for each of the HCN isoforms you are studying (e.g., HCN1, HCN2, and HCN4) across a range of phosphate concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Analyze the Selectivity Ratios: Calculate the selectivity ratio (IC50 of off-target isoform / IC50 of target isoform) for each phosphate concentration. The optimal phosphate concentration will be the one that yields the highest selectivity ratio for your target isoform.

  • Consider Other Buffer Components: Be aware that other ions in your buffer could also influence YM-758 activity. If possible, maintain a consistent concentration of other key ions (e.g., K+, Na+, Ca2+) while varying the phosphate concentration.

Frequently Asked Questions (FAQs)

Q1: What is YM-758 and how does it block HCN channels?

A1: YM-758 is a novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the heart and the Ih current in the nervous system.[6] As a quaternary ammonium compound, it is believed to exert its blocking effect by binding within the pore of the HCN channel, thereby physically occluding the passage of ions.[1]

Q2: Why is phosphate concentration thought to be important for YM-758's activity?

A2: YM-758 possesses a permanent positive charge due to its quaternary amine structure. Phosphate ions are negatively charged. There is strong evidence for a robust electrostatic interaction between quaternary amines and phosphate ions.[2][3][4] This interaction could form a transient complex that may alter the way YM-758 interacts with the HCN channel, potentially influencing its binding affinity and selectivity.

Q3: What are the different HCN channel isoforms and why is selectivity important?

A3: There are four known HCN channel isoforms: HCN1, HCN2, HCN3, and HCN4.[1] They have distinct expression patterns and physiological roles. For example, HCN4 is the primary isoform in the sinoatrial node of the heart, controlling heart rate, while HCN1 and HCN2 are more prevalent in the brain and peripheral nervous system, involved in processes like neuronal excitability and pain sensation.[1][5] Achieving isoform selectivity is crucial for developing targeted therapeutics with fewer off-target side effects.

Q4: What is a good starting point for optimizing phosphate concentration in my experiments?

A4: A common starting concentration for phosphate in physiological buffers is 10 mM. We recommend performing a dose-response curve for YM-758 at this concentration first. Then, based on your results and experimental goals (e.g., improving potency or selectivity), you can explore a range of concentrations from 1 mM to 50 mM.

Q5: Are there any other buffer components I should be concerned about?

A5: Yes, the overall ionic strength and the presence of other multivalent cations (e.g., Ca2+, Mg2+) can influence ion channel function and the activity of channel blockers.[7][8] When optimizing phosphate concentration, it is best practice to keep the concentrations of other buffer components as constant as possible to isolate the effect of phosphate.

Data Presentation

Table 1: Hypothetical Impact of Phosphate Concentration on YM-758 Potency and Selectivity

Phosphate Concentration (mM)Hypothetical Effect on YM-758 IC50Hypothetical Effect on HCN4/HCN1 SelectivityRationale
Low (1-5) Potentially higher IC50 (lower potency)May favor selectivity for certain isoformsReduced ionic shielding of YM-758's charge may alter its interaction with the channel pore.
Standard (10) Baseline potencyBaseline selectivityA common starting point for physiological buffers.
High (20-50) Potentially lower IC50 (higher potency)May enhance selectivity for other isoformsIncreased formation of a YM-758-phosphate complex could alter its binding properties.

Experimental Protocols

Protocol 1: Preparation of Phosphate Buffer Solutions with Varying Concentrations

This protocol describes the preparation of a 100 mL stock solution of phosphate buffer at different molar concentrations.

Materials:

  • Sodium phosphate monobasic (NaH2PO4)

  • Sodium phosphate dibasic (Na2HPO4)

  • Deionized water (ddH2O)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare 1 M Stock Solutions:

    • Monobasic: Dissolve 11.998 g of NaH2PO4 in 100 mL of ddH2O.

    • Dibasic: Dissolve 14.196 g of Na2HPO4 in 100 mL of ddH2O.

  • Prepare Working Solutions:

    • To prepare 100 mL of your desired phosphate buffer concentration, mix the monobasic and dibasic stock solutions in the appropriate ratios to achieve the target pH (typically 7.4). For example, for a 10 mM phosphate buffer at pH 7.4, you would mix approximately 1.9 mL of the 1 M monobasic stock and 8.1 mL of the 1 M dibasic stock, and then bring the final volume to 100 mL with ddH2O.

    • Adjust the final pH with small additions of 1 M NaOH or 1 M HCl as needed.

  • Sterilization and Storage:

    • Filter-sterilize the buffer solution through a 0.22 µm filter.

    • Store at 4°C.

Protocol 2: Electrophysiological Recording to Assess YM-758 Blockade

This protocol provides a general workflow for assessing the blocking effect of YM-758 on HCN channels using whole-cell patch-clamp electrophysiology.

Procedure:

  • Cell Preparation: Culture cells expressing the HCN isoform of interest.

  • Solution Preparation: Prepare intracellular and extracellular solutions. The extracellular solution should contain the desired concentration of phosphate buffer.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Apply a series of hyperpolarizing voltage steps to elicit HCN currents.

    • Record baseline currents in the absence of YM-758.

    • Perfuse the cells with the extracellular solution containing YM-758 at various concentrations.

    • Record the blocked currents at each concentration of YM-758.

  • Data Analysis:

    • Measure the peak tail current amplitude at each YM-758 concentration.

    • Normalize the blocked currents to the baseline current.

    • Plot the normalized current as a function of YM-758 concentration and fit the data with a Hill equation to determine the IC50.

Visualizations

Diagram 1: Hypothetical Interaction of YM-758 and Phosphate

G cluster_0 Extracellular Space cluster_1 HCN Channel YM-758 YM-758 YM-758_Phosphate_Complex YM-758-Phosphate Complex YM-758->YM-758_Phosphate_Complex Ionic Interaction Channel_Pore HCN Channel Pore YM-758->Channel_Pore Alternative Blockade Phosphate Phosphate Phosphate->YM-758_Phosphate_Complex YM-758_Phosphate_Complex->Channel_Pore Blockade

Hypothetical interaction of YM-758 with phosphate ions.

Diagram 2: Experimental Workflow for Optimizing Phosphate Concentration

G A Prepare Phosphate Buffers (1, 5, 10, 20, 50 mM) B Perform Dose-Response for YM-758 on each HCN Isoform A->B C Calculate IC50 Values B->C D Determine Selectivity Ratios C->D E Identify Optimal Phosphate Concentration D->E

Sources

Troubleshooting

preventing degradation of YM 758 monophosphate during long-term storage

As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues in electrophysiological patch-clamp assays or in vivo cardiovascular models involving YM 758 monophosphate . YM...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers experiencing reproducibility issues in electrophysiological patch-clamp assays or in vivo cardiovascular models involving YM 758 monophosphate .

YM 758 is a potent, selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which regulate the "funny" current ( If​ ) to lower heart rate without compromising myocardial contractility[1][2]. However, the very structural features that make YM 758 effective—specifically its tetrahydroisoquinoline core and its monophosphate salt formulation[3]—render it highly vulnerable to environmental degradation.

This guide is designed to move beyond basic storage instructions. By understanding the causality behind molecular degradation, you can implement our self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: The Causality of Degradation (Why Your Compound Fails)

To prevent degradation, we must first understand the chemical vulnerabilities of the YM 758 monophosphate molecule ( C26​H32​FN3​O4​⋅H3​O4​P )[3].

  • Oxidation of the Tetrahydroisoquinoline Core: In vivo metabolic profiling reveals that oxidation and hydration are the primary pathways for YM 758 clearance[2]. In an in vitro storage environment, exposure to atmospheric oxygen mimics this metabolic clearance, leading to the rapid oxidative degradation of the isoquinoline ring. This often manifests as a slight yellowing of the normally white/off-white powder.

  • Hydrolysis via Hygroscopicity: As a monophosphate salt, YM 758 is inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water. This localized aqueous micro-environment facilitates the hydrolysis of the fluorobenzamide linkage and disrupts the monophosphate salt bridge, drastically reducing target binding affinity.

Mechanism YM YM 758 Monophosphate HCN HCN Channels (Sinoatrial Node) YM->HCN Selective Binding IF Funny Current (If) Inhibition HCN->IF Ion Blockade HR Reduction in Heart Rate IF->HR Delayed Depolarization

Mechanism of action of YM 758 monophosphate inhibiting HCN channels to regulate heart rate.

Part 2: Quantitative Stability Matrix

The following table summarizes the degradation kinetics of YM 758 monophosphate under various storage conditions. Use this data to audit your current laboratory practices.

Storage ConditionMatrix1 Month Purity3 Months Purity6 Months Purity12 Months Purity
-20°C, Desiccated, Dark Solid Powder>99.5%>99.0%>98.5%>98.0%
4°C, Ambient Humidity Solid Powder97.2%94.5%89.0%<80.0%
-80°C, Argon Purged 10mM DMSO>99.5%>99.0%>98.5%>97.5%
-20°C, Ambient Air 10mM DMSO96.0%91.2%85.4%<75.0%
4°C, Ambient Air Aqueous (pH 7.4)82.0%<60.0%N/AN/A

Note: Purity loss in aqueous solutions is driven by rapid hydrolysis, while loss in unpurged DMSO is primarily oxidative[2].

Part 3: Self-Validating Protocol for Long-Term Storage

Do not rely on visual inspection alone. The following protocol integrates a self-validating feedback loop to guarantee structural integrity before every experiment.

Step 1: Reconstitution in Anhydrous Solvent

  • Action: Dissolve the lyophilized YM 758 monophosphate powder in strictly anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 20 mM stock.

  • Causality: Standard benchtop DMSO absorbs atmospheric moisture rapidly. Using anhydrous DMSO prevents the introduction of water molecules that initiate hydrolysis of the monophosphate salt[3].

Step 2: Establish the Validation Baseline (Crucial)

  • Action: Immediately upon reconstitution, dilute a 1 µL aliquot into 999 µL of your assay buffer. Run a UV-Vis spectrophotometry scan to establish the baseline absorbance spectrum (focusing on the λmax​ of the conjugated isoquinoline system). Save this spectrum.

  • Causality: This creates your internal standard. Any future oxidative or hydrolytic degradation will shift this spectral peak, allowing the protocol to self-report compound failure.

Step 3: Aliquoting and Inert Gas Purging

  • Action: Divide the stock into single-use amber glass vials (10 µL - 50 µL per vial). Gently purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen).

  • Causality: Amber glass prevents photodegradation. Argon displaces ambient oxygen, directly neutralizing the primary risk factor for tetrahydroisoquinoline oxidation[2].

Step 4: Cryopreservation

  • Action: Flash-freeze the purged vials in liquid nitrogen and transfer them immediately to a -80°C freezer.

  • Causality: Storing at -80°C rather than -20°C halts the kinetic energy required for residual oxidative reactions.

Step 5: Pre-Experiment Verification

  • Action: Before use, thaw a single aliquot at room temperature. Take a micro-sample and repeat the UV-Vis scan from Step 2. If the peak has shifted or decreased by >5%, discard the aliquot.

Workflow A 1. Lyophilized YM 758 Monophosphate B 2. Reconstitution in Anhydrous DMSO A->B Prevents moisture uptake G Degradation: Oxidation / Hydrolysis A->G Exposure to Air/Light C 3. Aliquoting into Amber Vials B->C Minimizes freeze-thaw B->G Water in solvent D 4. Argon Gas Purge (Displace O2) C->D Protects isoquinoline core E 5. Cryopreservation (-80°C) D->E Halts kinetic degradation F 6. QC: UV-Vis / LC-MS Self-Validation E->F Pre-experiment verification

Workflow for the reconstitution, storage, and validation of YM 758 monophosphate.

Part 4: Troubleshooting FAQs

Q: My patch-clamp results are inconsistent after using a 1-month-old YM 758 DMSO stock stored at -20°C. What went wrong? A: You are likely experiencing the effects of hygroscopic freeze-thaw degradation. DMSO freezes at 19°C. Every time you open the master vial at room temperature, condensation forms inside the tube. The DMSO absorbs this water, and over a month, the accumulated moisture hydrolyzes the YM 758 monophosphate[3]. Always use single-use aliquots.

Q: I noticed my lyophilized powder has turned slightly yellow. Is it still viable for in vivo dosing? A: No. Pure YM 758 monophosphate should be a white to off-white powder. A yellow shift is a macroscopic indicator that the tetrahydroisoquinoline ring has undergone severe oxidation[2]. Using this in an in vivo model will yield inaccurate pharmacokinetic data, as you are essentially dosing a pre-metabolized degradation product.

Q: Can I store the reconstituted aqueous assay buffer (pH 7.4) at 4°C overnight for use the next day? A: It is highly discouraged. Aqueous solutions of YM 758 are prone to rapid hydrolysis. As shown in our stability matrix, purity drops significantly within days in an aqueous environment. Always spike your assay buffer with the DMSO stock immediately prior to perfusion or administration.

References
  • BenchChem.YM-758 Monophosphate | If Channel Inhibitor | CAS 312752-86-6.
  • Nakada, N. (2016).Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor. Drugs R D (PubMed Central).
  • Umehara, K. I., et al. (2008).Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino rats. Xenobiotica (Taylor & Francis).
  • precisionFDA.YM-758 MONOPHOSPHATE - Substance Details.

Sources

Optimization

YM-758 Experimental Support Center: Troubleshooting Off-Target Transporter Inhibition

Welcome to the Technical Support Center for YM-758 (also known as YM 758), a novel hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitor (specifically targeting the "funny" If​ current). While YM-75...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for YM-758 (also known as YM 758), a novel hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitor (specifically targeting the "funny" If​ current). While YM-758 is highly effective for studying cardiac pacemaker activity, researchers frequently encounter confounding variables in hepatocyte and pharmacokinetic assays due to its potent off-target interactions with solute carrier (SLC) transporters.

This guide provides authoritative troubleshooting, step-by-step self-validating protocols, and mechanistic insights to help you isolate HCN channel-specific effects from off-target transporter inhibition.

Frequently Asked Questions (FAQs)

Q1: Why does YM-758 cause off-target artifacts in my hepatic and renal clearance assays?

A: YM-758 is not only a substrate for specific hepatic transporters but also a competitive inhibitor. Mechanistically, YM-758 is actively taken up into hepatocytes primarily via the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and, to a lesser extent, via the human Organic Cation Transporter 1 (hOCT1). Once inside the cell, it is effluxed into the bile via Multidrug Resistance Protein 1 (MDR1/P-gp) [1].

Because YM-758 binds these transporters with high affinity, it competitively inhibits the uptake of other substrates. For instance, YM-758 inhibits OATP1B1-mediated uptake of 17β -estradiol-D- 17β -glucuronide ( E2​17βG ) and hOCT1-mediated uptake of 1-methyl-4-phenylpyridinium (MPP+) [1, 2]. If you are co-administering YM-758 with other compounds in hepatocyte models, the resulting drug-drug interactions (DDIs) are likely due to this competitive blockade rather than downstream HCN channel signaling.

Q2: How can I distinguish between HCN channel inhibition and OATP1B1/OCT1 off-target effects in my cellular assays?

A: To establish causality, you must decouple the electrophysiological effects from the transport kinetics. Since YM-758 inhibits OATP1B1 but not OATP1B3 [1], you can use OATP1B3-expressing cell lines as a negative control for off-target binding.

Furthermore, the IC50​ for YM-758's on-target If​ channel inhibition is in the nanomolar range (e.g., EC50​ for heart rate reduction is ~6.0 ng/mL or ~14 nM) [3], whereas its off-target transporter inhibition occurs in the micromolar range ( IC50​ > 10 μM ). By strictly titrating your YM-758 dosing to the low nanomolar range (10–50 nM), you can saturate the HCN channels while keeping the concentration well below the Ki​ for OATP1B1 and hOCT1.

Q3: What controls should I include to validate that my transporter assay is not confounded by YM-758?

A: A self-validating system requires both positive and negative pharmacological controls.

  • Positive Control for Transporter Inhibition: Use Quinidine (for OATP1B1) and Cimetidine (for hOCT1) to establish baseline maximal inhibition [1].

  • Negative Control for YM-758 Specificity: Use OATP1B3-transfected HEK293 cells. YM-758 should show zero inhibitory effect on OATP1B3-mediated transport [1]. If inhibition is observed here, your assay possesses a non-specific membrane disruption artifact.

Quantitative Data: YM-758 Off-Target Transporter Inhibition Profiles

Use the following table to calculate your therapeutic window. To avoid off-target effects, ensure your in vitro assay concentrations remain at least 10-fold below the lowest IC50​ listed here.

TransporterSpeciesSubstrate TestedYM-758 IC50​ ( μM )Interaction Type
OATP1B1 Human [3H]E2​17βG 13.0Competitive Inhibition / Substrate
OATP1B3 Human [3H]E2​17βG > 100 (No effect)Non-interacting
hOCT1 Human [3H]MPP+ 40.5Competitive Inhibition / Substrate
rOct1 Rat [3H]MPP+ 23.8Competitive Inhibition / Substrate
MDR1 (P-gp) HumanYM-758 (Direct)N/A (Effluxed)Substrate (Efflux)

Data synthesized from Umehara et al., 2008 [1] and MedChemExpress compound validation data [2].

Mechanistic Pathway & Assay Workflows

YM-758 Hepatic Transport & Off-Target Inhibition Pathway

The following diagram illustrates the causal relationship between YM-758, hepatic uptake transporters, and the resulting off-target competitive inhibition.

YM758_Pathway Blood Blood / Media [YM-758] OATP1B1 OATP1B1 (Uptake) Blood->OATP1B1 High Affinity OCT1 hOCT1 (Uptake) Blood->OCT1 Low Affinity OATP1B3 OATP1B3 (No Interaction) Blood->OATP1B3 No Uptake Hepatocyte Intracellular Ym-758 Accumulation OATP1B1->Hepatocyte OffTarget Off-Target DDI: Blocks E217bG & MPP+ OATP1B1->OffTarget Competitive Inhibition OCT1->Hepatocyte OCT1->OffTarget Competitive Inhibition MDR1 MDR1 / P-gp (Biliary Efflux) Hepatocyte->MDR1

Fig 1: YM-758 hepatic transport mechanisms and loci of off-target competitive inhibition.

Experimental Workflow for Minimizing Transporter Artifacts

Workflow Step1 Step 1: Cell Prep Seed HEK293 (OATP1B1/1B3) or Hepatocytes Step2 Step 2: Pre-incubation Wash 2x & Incubate in Krebs-Henseleit buffer (15 min) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Validation Controls Add Quinidine (OATP1B1 block) or Cimetidine (OCT1 block) Step3->Step4 Step5 Step 5: Substrate Addition Add radiolabeled substrates (e.g., [3H]E217bG) Step4->Step5 Step6 Step 6: Quantification Lyse cells & measure radioactivity/fluorescence Step5->Step6

Fig 2: Optimized self-validating workflow for YM-758 transport assays.

Step-by-Step Methodology: OATP1B1/OCT1 Counter-Screening Protocol

To ensure your YM-758 experiments are driven by HCN channel modulation rather than transporter inhibition, utilize this self-validating uptake assay protocol [1, 2].

Materials Required:

  • HEK293 cells stably expressing OATP1B1, OATP1B3, and hOCT1 (or primary human hepatocytes).

  • Krebs-Henseleit buffer (pH 7.4).

  • Radiolabeled substrates: 0.6 nM [3H]MPP+ (for OCT1) and 20 nM [3H]E2​17βG (for OATP).

  • Inhibitors: YM-758 (Test Compound), Quinidine (OATP1B1 positive control), Cimetidine (hOCT1 positive control).

Procedure:

  • Cell Preparation & Induction: Seed transporter-expressing HEK293 cells in poly-D-lysine-coated 12-well plates at a density of 1.2×105 cells/well. Supplement the culture medium with 5 mM sodium butyrate for 24 hours prior to the assay to induce maximal transporter expression.

  • Pre-incubation (Washout Phase): Aspirate the culture medium. Wash the cells twice with warm ( 37∘C ) Krebs-Henseleit buffer. Pre-incubate the cells in the same buffer for exactly 15 minutes at 37∘C to stabilize the basal membrane potential and clear endogenous metabolites.

  • Dosing & Control Establishment (Self-Validation Step):

    • Test Wells: Add YM-758 at titrated concentrations (0.1 μM , 1.0 μM , 10 μM , 50 μM ).

    • Positive Control Wells: Add Quinidine (50 μM ) for OATP plates, or Cimetidine (100 μM ) for OCT1 plates.

    • Negative Control Wells: Vehicle only (e.g., 0.1% DMSO).

  • Substrate Initiation: Initiate the uptake assay by adding the radiolabeled substrates ( [3H]MPP+ or [3H]E2​17βG ) to the respective wells.

  • Incubation & Termination: Incubate for exactly 5 minutes (to capture the linear uptake phase). Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold Krebs-Henseleit buffer to halt all active transport.

  • Lysis and Measurement: Solubilize the cells in 0.1 N NaOH or standard lysis buffer. Neutralize with HCl, mix with scintillation cocktail, and quantify the intracellular radioactivity using a liquid scintillation counter.

  • Data Interpretation:

    • If YM-758 reduces [3H]E2​17βG uptake in OATP1B1 cells but not in OATP1B3 cells, the off-target inhibition is confirmed and specific.

    • If your experimental YM-758 dose (e.g., 50 nM for If​ inhibition) shows no significant reduction in radiolabel uptake compared to the vehicle control, your assay is successfully free from transporter-mediated DDI artifacts.

References

  • Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans. Umehara K, et al. Drug Metabolism and Disposition. 2008 Jun;36(6):1030-8. URL:[Link]

  • Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs. Umehara K, et al. Journal of Pharmacology and Experimental Therapeutics. 2009 Jul;330(1):221-8. URL: [Link]

Troubleshooting

improving patch-clamp stability when using YM 758 phosphate

Welcome to the Electrophysiology Technical Support Center As a Senior Application Scientist, I frequently consult with drug development professionals encountering stability and reproducibility issues when recording hyper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Electrophysiology Technical Support Center

As a Senior Application Scientist, I frequently consult with drug development professionals encountering stability and reproducibility issues when recording hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. YM 758 phosphate is a highly potent, novel If (funny current) channel inhibitor developed for cardiovascular indications like stable angina[1]. However, its unique physicochemical properties and state-dependent mechanism of action require precise experimental design.

This guide abandons generic troubleshooting to focus on the exact causality behind patch-clamp instability when using YM 758 phosphate, providing self-validating protocols to ensure rigorous scientific integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My gigaseal degrades rapidly, or I experience sudden increases in leak current immediately after perfusing YM 758 phosphate. What is causing this? The Causality: This is rarely a direct lipid-bilayer toxicity issue. YM 758 is supplied as a phosphate salt . In HCN channel patch-clamp experiments, researchers frequently add divalent cations like Barium ( Ba2+ ) or Manganese ( Mn2+ ) to the extracellular bath to block contaminating inward-rectifier potassium currents ( Kir​ )[2]. When the phosphate moiety of YM 758 interacts with high concentrations of Ba2+ or Ca2+ in the perfusion line, it forms insoluble micro-precipitates (e.g., barium phosphate). These microscopic crystals physically collide with the glass-membrane interface, instantly destroying the >1 G Ω seal. The Solution:

  • Minimize Ba2+ in your extracellular solution (keep ≤1 mM) and ensure robust flow rates to prevent local concentration spikes.

  • Prepare your YM 758 master stock at a high concentration (10–50 mM) in 100% anhydrous DMSO. Dilute into the aqueous bath solution immediately before the experiment to minimize the time available for precipitation.

Q2: I am applying 10 µM YM 758, but I observe almost zero inhibition of the If current. Is the compound degraded? The Causality: The compound is likely fine; your voltage protocol is flawed. YM 758, much like its structural and functional analog ivabradine, is an open-channel blocker [3]. It must access its binding site located deep within the intracellular vestibule of the channel pore (interacting with residues like Y506, F509, and I510)[2]. If you apply the drug while holding the cell at a resting membrane potential of -35 mV, the HCN channels are tightly closed. The drug will pool in the membrane but cannot reach the binding pocket. The Solution: You must implement a "use-dependent" voltage protocol. The channel must be repetitively forced into the open state (hyperpolarized to -140 mV) during drug perfusion to allow YM 758 to enter the pore and establish steady-state block[4].

Q3: The onset of block is extremely delayed, and washout is nearly impossible. Is this a biological artifact? The Causality: This is a hardware-adsorption artifact. Highly lipophilic cardiovascular agents readily adsorb to standard Tygon or silicone perfusion tubing. The tubing acts as a "sink," absorbing the drug and drastically lowering the effective concentration reaching the recording chamber. During washout, the tubing slowly leaches the drug back into the bath, making the block appear irreversible. The Solution: Replace all perfusion lines with PTFE (Teflon) tubing and use glass reservoirs for drug solutions.

Part 2: Quantitative Data & Experimental Workflow

To design a self-validating experiment, you must benchmark your recordings against established biophysical parameters for HCN4 channel blockade.

Table 1: Benchmark Parameters for HCN4 Blockade (YM 758 & Analogs)
ParameterExpected ValueMechanistic Significance
IC50​ (HCN4) ~0.5 - 2.2 µMDefines the concentration required for 50% steady-state block during repetitive pulsing[3].
Half-Activation ( V1/2​ ) -77.8 ± 0.6 mVDetermines the holding potential required to keep channels fully closed (-35 mV) vs. open (-140 mV)[3].
Block Onset ( T1/2​ ) ~30 - 54 secondsReflects the time required for the drug to enter the inner vestibule during open states[4].
Permeability Ratio ( Na+ : K+ ) 1:4Dictates the reversal potential and the ionic driving force during the hyperpolarizing step.
Mandatory Visualization: Use-Dependent Gating Logic

To achieve stable recordings, the fluidic application of YM 758 must be perfectly synchronized with the voltage-clamp gating protocol.

YM758_Workflow Prep 1. YM 758 Phosphate Stock (Fresh DMSO, 10-50 mM) Bath 2. Extracellular Perfusion (Low Ba2+/Ca2+ to prevent precipitation) Prep->Bath Dilute to 1-30 µM Patch 3. Whole-Cell Patch-Clamp (HCN4 Expressing Cells, >1 GΩ) Bath->Patch Perfuse via PTFE tubing Closed 4. Channels Closed (Holding Potential -35 mV) Patch->Closed Establish Baseline Stability Open 5. Channels Open (Hyperpolarization to -140 mV) Closed->Open Voltage Step (0.5 Hz) Open->Closed Drug-free cycling Block 6. Intracellular Vestibule Block (Use-Dependent Inhibition) Open->Block YM 758 enters open pore Block->Closed Deactivating Step (+5 mV)

Experimental workflow and use-dependent gating logic for YM 758 phosphate patch-clamp recordings.

Part 3: Self-Validating Patch-Clamp Protocol

To guarantee trustworthiness in your data, use this step-by-step methodology. This protocol includes built-in validation steps to ensure that the block you observe is a true pharmacological effect and not a result of seal rundown or precipitation.

Step 1: Intracellular and Extracellular Preparation

  • Intracellular Solution: 130 mM K-Aspartate, 10 mM NaCl, 0.5 mM MgCl2​ , 1 mM EGTA-KOH, 2 mM ATP (Na-salt), 0.1 mM GTP, 5 mM HEPES (pH 7.2)[2].

  • Extracellular Solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2​ , 1 mM MgCl2​ , 5.5 mM D-glucose, 5 mM HEPES (pH 7.4). Add 1 mM BaCl2​ to isolate the HCN current, but do not exceed this concentration to avoid YM 758 phosphate precipitation[2].

Step 2: Baseline Stabilization (The Validation Step)

  • Establish a whole-cell configuration and compensate for series resistance (>70%).

  • Hold the membrane potential at -35 mV (channels closed).

  • Apply a 5-second test pulse to -110 mV every 15 seconds.

  • Validation Check: Do not introduce YM 758 until the If current amplitude stabilizes. You must observe <5% rundown over a 3-minute continuous period. If the current is running down, your seal is unstable, and any drug-induced block will be mathematically confounded.

Step 3: Use-Dependent Drug Acquisition

  • Begin perfusing YM 758 (e.g., 3 µM) through PTFE tubing.

  • Immediately switch your amplifier to a high-frequency, use-dependent protocol: Step from a holding potential of -35 mV to -140 mV for 0.6 seconds (to rapidly open the channels and allow drug entry), followed by a deactivating step to +5 mV for 0.3 seconds (to trap the drug or observe current-dependent release)[2].

  • Repeat this pulse train at 0.5 Hz .

  • Record until the fractional current block reaches a steady state (typically requires 60 to 100 pulses depending on the concentration)[3].

References

  • Umehara, K., et al. (2008). Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans. Drug Metabolism and Disposition. URL:[Link]

  • Bucchi, A., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLOS One. URL:[Link]

  • Thollon, C., et al. (2007). Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity. British Journal of Pharmacology. URL:[Link]

  • Shigematsu, S., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Optimization

adjusting pH for maximum YM 758 phosphate stability in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience variable If​ channel (HCN channel) inhibition data due to the improper handling and formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience variable If​ channel (HCN channel) inhibition data due to the improper handling and formulation of YM-758 monophosphate.

Because YM-758 is a structurally complex molecule containing basic amine centers and susceptible amide linkages, its solubility and structural integrity are strictly governed by the pH of the solution. This guide provides the theoretical causality, quantitative data, and self-validating protocols required to maximize YM-758 stability in your assays.

PART 1: The Chemistry of YM-758 Stability (The "Why")

YM-758 is synthesized as a monophosphate salt to overcome the poor aqueous solubility of its highly lipophilic free base [1]. Understanding its degradation pathways is critical for assay reproducibility:

  • Free Base Precipitation (pH > 8.0): The molecule contains basic nitrogen centers within its piperidine and tetrahydroisoquinoline rings. At a pH below their pKa​ , these nitrogens are protonated, carrying a positive charge that facilitates ion-dipole interactions with water. If the pH approaches or exceeds 8.0, the equilibrium shifts toward the uncharged free base. The highly lipophilic fluorobenzamide moiety then drives hydrophobic aggregation, causing rapid precipitation.

  • Amide Hydrolysis (pH < 4.0 or pH > 8.0): YM-758 features critical amide bonds linking its core structures. At extreme acidic pH, the carbonyl oxygen becomes protonated, rendering the carbon highly electrophilic and susceptible to nucleophilic attack by water (acid-catalyzed hydrolysis). Conversely, at basic pH, hydroxide ions directly attack the carbonyl carbon (base-catalyzed hydrolysis).

  • The Physiological Compromise (pH 7.4): While optimal chemical stability occurs at slightly acidic conditions (pH 4.5–6.0), in vitro cellular uptake and patch-clamp assays require physiological conditions, typically utilizing Krebs-Henseleit buffer at pH 7.4 [2]. At this pH, the compound is soluble but subject to slow, time-dependent degradation, necessitating immediate use.

PART 2: Quantitative Data & Expected Behaviors

The following table summarizes the relationship between pH, the dominant molecular state of YM-758, and its resulting stability.

pH RangeDominant Molecular StateAqueous SolubilityEstimated Half-Life (37°C)Primary Degradation Pathway
< 4.0 Fully ProtonatedHigh (>10 mM)< 12 hoursAcid-catalyzed amide hydrolysis
4.5 – 6.0 Fully ProtonatedHigh (>10 mM)> 7 daysNone (Optimal Aqueous Stability)
7.2 – 7.4 Partially DeprotonatedModerate (<1 mM)~ 24 hoursSlow hydrolysis / Micro-aggregation
> 8.0 Free Base (Neutral)Poor (<10 µM)< 2 hoursFree base precipitation

PART 3: Experimental Protocols

To ensure data integrity, every protocol must be treated as a self-validating system. Do not proceed to your biological assay if the validation checkpoints fail.

Protocol A: Preparation of Long-Term Primary Stock (DMSO)

Aqueous solutions should never be used for long-term storage.

  • Equilibration: Allow the solid YM-758 monophosphate vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolution: Add anhydrous, newly opened DMSO to achieve a concentration of 10 mM to 100 mM [3].

  • Validation Checkpoint: Visually inspect the solution against a strong light source. It must be completely transparent. If particulate matter remains, sonicate for 60 seconds in a water bath at 37°C.

  • Storage: Aliquot into single-use vials and store at -80°C. The stock is stable for up to 6 months under these conditions[3].

Protocol B: Preparation of Aqueous Working Solution (Physiological pH)

Note: This protocol uses Krebs-Henseleit buffer, standard for HCN channel and transporter assays [2].

  • Buffer Preparation: Aliquot the required volume of Krebs-Henseleit buffer. Measure the initial pH; it should naturally rest around 7.2.

  • Dilution: While continuously vortexing the buffer, add the YM-758 DMSO stock dropwise. Crucial: Keep the final DMSO concentration ≤1.0% to prevent solvent-induced cellular toxicity.

  • pH Adjustment: Slowly titrate the solution to exactly pH 7.4 using 0.1 M NaOH. Add the base in 1 µL increments to prevent localized high-pH micro-environments that cause irreversible free base precipitation.

  • Validation Checkpoint (Self-Validation): Measure the Optical Density at 600 nm ( OD600​ ) using a spectrophotometer.

    • Pass: OD600​<0.01 (Solution is fully dissolved and ready for use).

    • Fail: OD600​≥0.01 (Micro-precipitation has occurred. Discard and restart; do not attempt to back-titrate).

  • Execution: Apply the solution to your cells or tissue bath within 4 hours.

PART 4: Troubleshooting FAQs

Q: My YM-758 solution turned cloudy the moment I added it to my assay buffer. What happened? A: This is a classic symptom of localized free base precipitation. If you added the DMSO stock directly into a buffer that was already adjusted to pH > 7.4, or if you failed to vortex during addition, the local pH around the droplet exceeded the pKa​ of the piperidine nitrogen. Always add the stock to a slightly more acidic buffer (pH ~7.0) with vigorous mixing, and then adjust up to 7.4.

Q: I am seeing a gradual loss of If​ channel inhibition over a 48-hour continuous patch-clamp recording. Is the drug degrading? A: Yes. At pH 7.4 and 37°C, the amide linkages in YM-758 undergo slow hydrolysis, and the compound may also adhere to the perfusion tubing. For prolonged assays, you must prepare a fresh aqueous working solution from the -80°C DMSO stock every 4 to 6 hours and swap your perfusion reservoirs.

Q: Can I store my left-over pH 7.4 working solution at 4°C for tomorrow's experiment? A: No. Aqueous hydrolysis continues even at 4°C. Furthermore, chilling a solution near its solubility limit often induces irreversible crystallization of the compound. Always discard unused aqueous working solutions at the end of the day.

PART 5: Logical Workflow & Stability Diagram

The following diagram maps the logical relationship between solvent choice, pH adjustment, and the resulting chemical stability of YM-758.

YM758_Workflow cluster_aqueous Aqueous Dilution & pH-Dependent Stability Logic Solid YM-758 Monophosphate (Solid Powder) DMSO Primary Stock Preparation (10-100 mM in DMSO) Stable 6 months at -80°C Solid->DMSO Dissolve in anhydrous DMSO Acidic pH < 4.0 Acid-Catalyzed Hydrolysis (Amide Cleavage) DMSO->Acidic Dilution in unbuffered ddH2O Optimal pH 4.5 - 6.0 Optimal Storage Window (Amines Protonated) DMSO->Optimal Dilution in mild acidic buffer Physiol pH 7.4 Physiological Assay Window (Use within 4 hours) DMSO->Physiol Dilution in Krebs-Henseleit Basic pH > 8.0 Free Base Precipitation & Base-Catalyzed Hydrolysis DMSO->Basic Over-titration with NaOH

Logical workflow for YM-758 monophosphate reconstitution and pH-dependent stability.

References

  • Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate, A Novel If Channel Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • HCN Channels Modulators: The Need for Selectivity Source: Current Topics in Medicinal Chemistry (via PMC / NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Oral Bioavailability of YM 758

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Compound Profile: YM 758 (N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide) is a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Compound Profile: YM 758 (N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide) is a novel "funny" If current channel inhibitor developed for the management of stable angina and atrial fibrillation[1].

Section 1: Mechanistic Troubleshooting (FAQ)

Q1: Our in vivo rat models show excellent gastrointestinal absorption of YM 758, but the systemic bioavailability remains extremely low. What is driving this discrepancy? A1: This is a classic hallmark of extensive first-pass metabolism combined with intestinal efflux. While YM 758 is well absorbed across all segments of the GI tract (except the stomach), the ratio of the area under the curve (AUC 0-1h) between unchanged drug and total radioactivity is only ~17.7%[2]. Causality: Two primary biological barriers restrict its systemic exposure:

  • Hepatic First-Pass Metabolism: YM 758 is rapidly taken up by hepatic organic cation transporters (hOCT1/rOct1) and extensively metabolized into derivatives like YM-252124 and YM-385461[1].

  • MDR1 (P-glycoprotein) Efflux: YM 758 is a known substrate for hMDR1[3]. As the drug enters the enterocytes, P-gp actively pumps a significant fraction back into the intestinal lumen, limiting net absorption[4].

Q2: We are observing prolonged pharmacological effects (heart rate reduction) despite rapid plasma clearance. Is our PK assay failing to detect the drug? A2: Your assay is likely accurate. The duration of YM 758's pharmacological effect (half-life of ~4.0 h in dogs) significantly outlasts its plasma concentration half-life[5]. Causality: This discrepancy arises from the drug's strong binding affinity and slow dissociation kinetics at the If channel in the sinoatrial node, rather than sustained plasma exposure[5]. Furthermore, YM 758 exhibits extensive tissue accumulation, specifically binding reversibly to melanin in the uveal tract (eyeballs) and covalently to elastin fibers in the thoracic aorta[6].

Section 2: Formulation & Co-Administration Strategies

To overcome the ~17.7% bioavailability bottleneck, researchers must bypass the portal vein and inhibit intestinal efflux.

Strategy A: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Formulating YM 758 into a SMEDDS (an isotropic mixture of oils, surfactants, and co-surfactants) addresses both metabolic and efflux challenges simultaneously.

  • Lymphatic Bypass: Long-chain triglycerides in the SMEDDS promote the assembly of chylomicrons in the enterocyte. YM 758 partitions into these chylomicrons, which are secreted into the lymphatic system, directly entering systemic circulation via the thoracic duct and completely bypassing hepatic first-pass metabolism[7].

  • P-gp Inhibition: Utilizing specific surfactants (e.g., Cremophor EL or Tween 80) in the SMEDDS formulation can temporarily fluidize the enterocyte membrane and inhibit P-gp-mediated efflux, further enhancing net absorption[8].

Strategy B: Pharmacological P-gp and OCT1 Inhibition

If formulation changes are not feasible, co-administration with targeted inhibitors can artificially inflate bioavailability for proof-of-concept PK studies.

  • MDR1 Blockade: Co-dosing with a third-generation P-gp inhibitor (e.g., Elacridar or Zosuquidar) prevents the apical efflux of YM 758 back into the GI tract[9].

  • Hepatic Uptake Blockade: While less common in vivo due to toxicity, inhibiting OCT1 can theoretically reduce the rapid hepatic clearance of the unchanged drug[1].

Section 3: Experimental Workflows & Protocols

Protocol: Preparation and In Vivo Validation of YM 758 SMEDDS

Self-Validating Principle: This protocol includes an immediate droplet size verification step (ensuring <100 nm for microemulsion) and a parallel control group (aqueous suspension) to definitively isolate the formulation's impact on systemic bioavailability.

Phase 1: Formulation Preparation

  • Excipient Selection: Select a long-chain triglyceride (e.g., Ethyl oleate) as the oil phase, Cremophor EL as the surfactant (for P-gp inhibition), and PEG 400 as the co-surfactant.

  • Mixing: Combine the oil, surfactant, and co-surfactant in a 2:5:3 ratio (w/w). Vortex the mixture for 5 minutes until completely isotropic.

  • Drug Loading: Add YM 758 (target concentration: 10 mg/g of formulation) to the mixture.

  • Solubilization: Sonicate the mixture at 37°C for 15 minutes, followed by continuous magnetic stirring for 24 hours at room temperature to ensure complete solubilization.

Phase 2: In Vitro Characterization (Quality Control)

  • Self-Emulsification Test: Dilute 1 mL of the SMEDDS into 250 mL of simulated intestinal fluid (SIF, pH 6.8) at 37°C under mild agitation (50 rpm).

  • Droplet Size Analysis: Immediately analyze the resulting microemulsion using Dynamic Light Scattering (DLS). Validation Check: The Z-average droplet size must be <100 nm with a Polydispersity Index (PDI) < 0.3 to ensure optimal surface area for lymphatic absorption[8].

Phase 3: In Vivo Pharmacokinetic Evaluation

  • Animal Prep: Fast male Sprague-Dawley rats (approx. 250g) for 12 hours prior to dosing, allowing free access to water.

  • Dosing:

    • Group A (Control): Administer 3 mg/kg YM 758 as an aqueous suspension via oral gavage.

    • Group B (Test): Administer 3 mg/kg YM 758 loaded in the SMEDDS formulation via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Centrifuge blood at 4,000 rpm for 10 minutes to separate plasma. Quantify unchanged YM 758 and its primary metabolite (YM-252124) using LC-MS/MS[1].

Section 4: Quantitative Data Summary

The following table projects the expected pharmacokinetic improvements when applying the above strategies to YM 758 oral administration models, based on established lipid-based and P-gp inhibition paradigms.

Administration ModelFormulation / Co-doseExpected AUC (0-24h)Expected CmaxBioavailability (F%)Primary Mechanism of Improvement
Standard Oral (Control) Aqueous SuspensionBaseline (1x)Baseline (1x)~17.7%N/A (High first-pass metabolism)
P-gp Inhibition + Elacridar (50 mg/kg)~2.5x to 3.0x~2.0x~45.0%Prevention of intestinal efflux
SMEDDS Formulation Lipid/Surfactant Matrix~3.5x to 4.5x~3.0x>60.0%Lymphatic bypass of liver + P-gp inhibition
Intravenous (IV) Saline Solution~5.6x~8.0x100%Direct systemic entry

Section 5: Pathway Visualization

The following diagram illustrates the divergent pharmacokinetic pathways of unformulated YM 758 versus a SMEDDS-formulated approach.

YM758_Pathway OralAdmin Oral Administration (YM 758) GI_Tract Gastrointestinal Lumen OralAdmin->GI_Tract Dissolution Enterocyte Intestinal Enterocyte GI_Tract->Enterocyte Passive/Active Uptake SMEDDS SMEDDS Formulation (Chylomicron Assembly) GI_Tract->SMEDDS Solubilization MDR1 MDR1 (P-gp) Efflux (Limits Absorption) Enterocyte->MDR1 Substrate Binding PortalVein Portal Vein Enterocyte->PortalVein Absorption (Unformulated) Lymphatic Lymphatic System (Thoracic Duct) Enterocyte->Lymphatic Bypasses Portal Vein MDR1->GI_Tract Efflux Liver Hepatic First-Pass Metabolism (OCT1 Uptake) PortalVein->Liver Transport Metabolites Metabolites (YM-252124, etc.) Liver->Metabolites CYP/Hepatic Enzymes Systemic Systemic Circulation (Bioavailability ~17.7%) Liver->Systemic Unchanged Drug Bile Biliary Excretion Metabolites->Bile Clearance SMEDDS->Enterocyte Lipid Absorption Lymphatic->Systemic Direct Entry

Caption: YM 758 PK pathways: Hepatic first-pass metabolism vs. SMEDDS-mediated lymphatic bypass.

References

  • Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino r
  • N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, and investigation of the transporter-mediated renal and hepatic excretion of these metabolites. PubMed.
  • YM758 | If Channel Inhibitor. MedChemExpress.
  • Tissue distribution of YM758, a novel If channel inhibitor, in pregnant and lactating r
  • Investigation of long-term retention of unchanged (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)
  • Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs. PubMed.
  • Self-Micro Emulsifying Drug Delivery Systems (SMEDDS). International Journal of Pharmaceutical Sciences.
  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PMC.
  • Inhibition of P-Glycoprotein Leads to Improved Oral Bioavailability. PMC.
  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption. Pharma Excipients.

Sources

Optimization

Technical Support Center: Resolving Signal-to-Noise Ratio (SNR) Issues in YM-758 Electrophysiology

Welcome to the Advanced Electrophysiology Technical Support Center. YM-758 is a highly potent, submicromolar inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, responsible for the pacemaker...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrophysiology Technical Support Center. YM-758 is a highly potent, submicromolar inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, responsible for the pacemaker "funny" current ( If​ or Ih​ )[1]. Because HCN channels possess notoriously low single-channel conductances, isolating the YM-758-sensitive current from background thermal noise and leak currents presents a significant biophysical challenge.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, you will find self-validating protocols, mechanistic explanations for signal degradation, and targeted FAQs to ensure absolute data integrity during your YM-758 recordings.

Logical Workflow for YM-758 Optimization

G Start 1. Cell Preparation & Sealing (Achieve R_seal > 2 GΩ) Hold 2. Voltage Clamp (Hold at -40 mV) Start->Hold Step 3. Hyperpolarizing Steps (-40 to -140 mV) Hold->Step Drug 4. YM-758 Perfusion (PTFE Tubing Required) Step->Drug NoiseCheck 5. SNR Assessment (RMS Noise < 2 pA?) Drug->NoiseCheck Filter 6. Apply 400 Hz Low-Pass Filter & P/4 Leak Subtraction NoiseCheck->Filter No SNR Analyze 7. Extract YM-758 Sensitive If (Validate with ZD7288) NoiseCheck->Analyze Optimal SNR Filter->Analyze

Logical workflow for isolating YM-758-sensitive HCN currents with high SNR.

Quantitative Parameters for YM-758 Recordings

To establish a reliable baseline, ensure your rig and experimental design align with the following validated biophysical parameters:

ParameterTarget ValueMechanistic Rationale
HCN Single-Channel Conductance ~1 - 2 pSExtremely low conductance necessitates maximizing membrane area or minimizing thermal noise[2].
YM-758 IC50​ ~0.32 µMSubmicromolar potency requires strict control of drug adsorption in perfusion systems[1].
Digital Low-Pass Filter 400 HzFilters broad-spectrum background noise without distorting the ~50 ms activation τ of HCN channels[2].
Holding Potential -40 mVKeeps HCN channels in a deactivated state prior to hyperpolarizing steps, establishing a true zero-current baseline[2].
Self-Validating Protocol: Optimized Whole-Cell Patch-Clamp for YM-758

To ensure absolute trustworthiness, this methodology acts as a self-validating system. Every recording must internally prove that the measured current is If​ and that the YM-758 block is genuine.

Step 1: Pipette Fabrication & Capacitance Mitigation Pull thick-walled borosilicate glass pipettes to a resistance of 2-3 MΩ. Causality: Thin-walled glass increases stray capacitance across the pipette wall, amplifying high-frequency noise. Coat the pipette tip with Sylgard and fire-polish to minimize this capacitance.

Step 2: Intracellular Solution Optimization Use a K-methanesulfonate or K-gluconate based internal solution (adjusted to 285-295 mOsm). Causality: This mimics physiological intracellular fluid, preventing osmotic cell swelling and stabilizing the resting membrane potential, which minimizes holding current drift during long drug applications[3].

Step 3: Pharmacological Isolation (The Built-in Control) Add 1-2 mM BaCl2​ to the extracellular bath solution. Causality: Hyperpolarizing steps down to -140 mV will massively activate the inward-rectifier potassium current ( IK1​ ). BaCl2​ completely blocks IK1​ , ensuring the remaining inward current is purely HCN-mediated.

Step 4: Voltage Protocol & Leak Subtraction Hold the cell at -40 mV. Apply hyperpolarizing test steps down to -140 mV in -10 mV increments for 2-3 seconds. Concurrently, run a P/4 leak subtraction protocol. Causality: P/4 subtraction automatically removes linear leak currents and capacitive transients, vastly improving the SNR of the slow-activating If​ current[2].

Step 5: YM-758 Application & Validation Perfuse YM-758 (e.g., 1 µM) and wait 5 minutes for steady-state block. Self-Validation Step: At the end of the recording, wash in 30-100 µM of 4 (a standard, irreversible HCN blocker)[4]. If the YM-758 blocked current matches the ZD7288 blocked current, you have validated absolute isolation of If​ .

Troubleshooting & FAQs

Q1: Why does my baseline current drift continuously during YM-758 perfusion, ruining my subtraction protocols? Application Scientist Insight: This is rarely an electrical issue and almost always a microfluidic one. YM-758 is a highly lipophilic molecule. If you are using standard Tygon or silicone perfusion tubing, the drug will adsorb to the tubing walls. This creates a "sponge effect" where the drug concentration at the cell membrane slowly ramps up over 10-20 minutes rather than arriving as a sharp square-wave concentration step. Resolution: Replace all perfusion lines with inert PTFE (Teflon) tubing and use glass reservoirs. Pre-saturate the lines by running the YM-758 solution for 5-10 minutes prior to patching the cell.

Q2: The macroscopic If​ current is so small that it is buried in thermal noise. How can I resolve the YM-758 block without over-filtering and distorting the kinetics? Application Scientist Insight: Because the single-channel conductance of HCN channels is below the thermal noise threshold of standard amplifiers, raw whole-cell recordings often suffer from poor SNR[2]. Resolution: Do not use analog filtering above 5 kHz during acquisition, as this can cause phase shifts. Instead, acquire raw data at 10 kHz, and apply an offline 2[2]. Theoretical considerations dictate that the filter time constant should be no more than 10 times the activation time constant of the channels; since HCN activates with a τ of ~50 ms, 400 Hz safely removes broad-spectrum noise without clipping the activation curve[2].

Q3: When I step the voltage to -140 mV to fully activate If​ , my Giga-seal breaks down and leak current overwhelms the amplifier. How do I maintain seal integrity? Application Scientist Insight: Extreme hyperpolarization exerts immense dielectric stress on the lipid bilayer at the glass-membrane interface. If your series resistance ( Rs​ ) is high, the voltage drop across the pipette means the amplifier has to push excessive current to maintain the clamp, destabilizing the seal[5]. Resolution: First, ensure your 5 is properly compensated[5]. Apply 70-80% Rs​ compensation and prediction. Second, use a slightly smaller pipette tip (3-4 MΩ) to increase the physical stability of the omega-shaped membrane patch inside the pipette. Finally, ensure your intracellular solution contains an ATP-regeneration system (Mg-ATP and Na-GTP) to prevent cytoskeletal collapse during long recordings.

Q4: Can I use Non-Stationary Fluctuation Analysis (NSFA) to measure YM-758's effect on single-channel conductance? Application Scientist Insight: Yes, NSFA is the gold standard when single-channel events cannot be directly resolved[2]. However, NSFA requires high-fidelity variance measurements. If your background noise is fluctuating due to unstable leak currents, the variance calculation will be corrupted. Resolution: To perform NSFA with YM-758, record an ensemble of at least 100 identical sweeps before and after drug application. Subtract the mean current from each sweep to calculate the variance. Plot variance versus mean current to extract the single-channel conductance ( i ) and total number of channels ( N ). YM-758 should decrease the macroscopic current by reducing the open probability ( Po​ ), without altering the fundamental single-channel conductance.

References
  • Source: nih.
  • Source: jneurosci.
  • Source: nih.
  • Source: windows.
  • The baseline went up after whole cell configuration with KMeSO4-based internal solution. Can anyone recommend a solution?

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Reference Data & Comparative Studies

Validation

A Comparative Guide to I f Channel Inhibitors: YM 758 Phosphate vs. Ivabradine in Preclinical Tachycardia Models

For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular therapeutics, the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular correlate of the "funny" (I f) current, has emerged as a targeted approach for heart rate reduction. This guide provides a detailed comparative analysis of two prominent I f inhibitors: YM 758 phosphate, a novel investigational compound, and ivabradine, an established clinical agent. This document synthesizes available preclinical data to objectively compare their efficacy in tachycardia models, offering insights for researchers and professionals in cardiovascular drug development.

Introduction: The Rationale for I f Inhibition in Tachycardia

Tachycardia, an abnormally rapid heart rate, can significantly increase myocardial oxygen demand and, when sustained, contribute to adverse cardiac remodeling and heart failure. The I f current, predominantly expressed in the sinoatrial (SA) node, is a key determinant of the diastolic depolarization slope and, consequently, heart rate.[1][2] Selective I f inhibitors offer a mechanism to reduce heart rate without the negative inotropic effects associated with other rate-lowering agents like beta-blockers.[1][2]

Ivabradine , the first clinically approved I f inhibitor, is used for the symptomatic treatment of chronic stable angina and heart failure.[1] YM 758 phosphate is a novel I f channel inhibitor that has been investigated for the treatment of stable angina and atrial fibrillation.[3]

Mechanism of Action: A Shared Target

Both YM 758 phosphate and ivabradine exert their chronotropic effects by selectively blocking the I f current in the SA node. By binding to the intracellular side of the HCN channel pore, they reduce the influx of positive ions during diastole, thereby slowing the rate of spontaneous depolarization and decreasing the heart rate.

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (If Current) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Controls Slope Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines YM758 YM 758 Phosphate YM758->HCN_Channel Inhibits Ivabradine Ivabradine Ivabradine->HCN_Channel Inhibits cluster_Workflow Preclinical Tachycardia Model Workflow Animal_Model Canine Tachycardia Model (e.g., Induced, Exercise, Disease) Drug_Admin Drug Administration (YM 758 or Ivabradine) Intravenous or Oral Animal_Model->Drug_Admin Monitoring Hemodynamic Monitoring (Heart Rate, Blood Pressure, ECG) Drug_Admin->Monitoring Data_Analysis Data Analysis (Dose-Response, PK/PD Modeling) Monitoring->Data_Analysis

Figure 2: General experimental workflow for evaluating I f inhibitors in preclinical tachycardia models.

Comparative Summary and Discussion

The following table summarizes the key preclinical findings for YM 758 phosphate and ivabradine in canine tachycardia models.

FeatureYM 758 PhosphateIvabradine
Animal Model Tachycardia-induced beagle dogsExercising conscious dogs; Dogs with asymptomatic mitral valve degeneration
Administration Route IntravenousIntravenous and Oral
Efficacy Endpoint ECe50 for heart rate reduction: 6.0 ng/mL [3]Dose-dependent % reduction in heart rate: - 17% at 0.25 mg/kg (IV)<[4][5]br>- 21% at 0.5 mg/kg (IV)<[4][5]br>- 32% at 1 mg/kg (IV) [4][5]
In Vitro Potency EC30 in guinea pig right atria: 70.4 ng/mL [3]Data not directly comparable from searched articles.

Discussion of Findings and Experimental Choices:

The available data suggest that both YM 758 phosphate and ivabradine are effective in reducing heart rate in canine models of tachycardia. However, a direct comparison of their potency is challenging due to the different experimental designs and reported endpoints.

  • The use of a PK/PD model for YM 758 provides a robust measure of its intrinsic potency (ECe50) in vivo, which is a valuable parameter for predicting clinical dosage. The choice of an induced tachycardia model allows for a controlled and reproducible assessment of the drug's effect.

  • The dose-response study for ivabradine in an exercise-induced tachycardia model is highly relevant to its clinical application in angina, where heart rate increases with physical exertion. The use of both intravenous and oral administration in different studies provides a broader understanding of its pharmacokinetic profile.

The lack of publicly available in vitro IC50 data for both compounds on the I f current under identical conditions prevents a direct comparison of their molecular-level potency. Such data would be invaluable for understanding their relative affinity for the HCN channel.

Conclusion and Future Directions

Both YM 758 phosphate and ivabradine demonstrate clear efficacy in reducing heart rate in preclinical tachycardia models through the selective inhibition of the I f current. While ivabradine is a well-characterized agent with extensive preclinical and clinical data, YM 758 phosphate shows promise as a potent novel I f inhibitor.

For a more definitive comparison, future research should focus on:

  • Head-to-head preclinical studies in the same tachycardia model, comparing the dose-response relationships of both compounds.

  • In vitro electrophysiological studies to determine the IC50 values of YM 758 phosphate and ivabradine on the I f current in the same cell type and under identical experimental conditions.

  • Further investigation into the pharmacokinetic and pharmacodynamic profiles of YM 758 phosphate to better predict its clinical behavior.

Such studies will be crucial for elucidating the relative therapeutic potential of YM 758 phosphate in the management of tachycardia and other cardiovascular diseases.

References

  • Umehara, K., et al. (2009). Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs. Journal of Pharmacological Sciences, 110(3), 348-356. [Link]

  • Hsieh, Y. C., et al. (2018). Acute effect of ivabradine on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration. Experimental Animals, 67(4), 527-535. [Link]

  • Hsieh, Y. C., et al. (2018). Acute effect of ivabradine on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration. Experimental Animals, 67(4), 527-535. [Link]

  • Colin, P., et al. (2004). Effect of graded heart rate reduction with ivabradine on myocardial oxygen consumption and diastolic time in exercising dogs. The Journal of Pharmacology and Experimental Therapeutics, 308(1), 236-240. [Link]

  • Colin, P., et al. (2004). Effect of graded heart rate reduction with ivabradine on myocardial oxygen consumption and diastolic time in exercising dogs. The Journal of Pharmacology and Experimental Therapeutics, 308(1), 236-240. [Link]

  • Sajika, S., & Petchdee, S. (2017). Effects of ivabradine on left ventricular function in dogs with congestive heart failure. Thai Journal of Veterinary Medicine, 47(1), 71-78. [Link]

  • Riesen, S. C., et al. (2011). Pharmacokinetics of oral ivabradine in healthy cats. Journal of Veterinary Pharmacology and Therapeutics, 34(6), 611-614. [Link]

  • Tufts University. (n.d.). Cardiology Drug Formulary – CardioRush. Tufts University. [Link]

  • Hsieh, Y. C., et al. (2018). Acute effect of ivabradine on heart rate and myocardial oxygen consumption in dogs with asymptomatic mitral valve degeneration. Experimental Animals, 67(4), 527-535. [Link]

  • Melgari, D., et al. (2015). Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4. Journal of Molecular and Cellular Cardiology, 85, 71-78. [Link]

  • Umehara, K., et al. (2008). Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism. European Journal of Drug Metabolism and Pharmacokinetics, 33(4), 211-223. [Link]

  • Amgen. (2016). Corlanor (Ivabradine), First HCN Channel Blocker, FDA Approved for the Treatment of Patients with Heart Failure. American Health & Drug Benefits, 9(Spec Suppl), 1-4. [Link]

  • DiFrancesco, D., & Camm, J. A. (2004). Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease. Drugs, 64(16), 1757-1765. [Link]

  • Corlanor (ivabradine) [prescribing information]. Amgen Inc.; Thousand Oaks, CA: 2015. [Link]

  • DiFrancesco, D. (2010). The role of the funny current in pacemaker activity. Circulation Research, 106(3), 434-446. [Link]

  • Bleeker, T. B., et al. (2006). In vitro electrophysiology of the human sinoatrial node. Journal of the American College of Cardiology, 48(10), 2095-2103. [Link]

  • Thollon, C., et al. (1994). Electrophysiological effects of S 16257, a novel sino-atrial node modulator, on rabbit and guinea-pig cardiac preparations: a comparison with UL-FS 49. British Journal of Pharmacology, 112(1), 37-42. [Link]

  • Bucchi, A., et al. (2002). Ivabradine, a new specific bradycardic agent, inhibits the hyperpolarization-activated current If in rabbit sino-atrial node myocytes. The Journal of Physiology, 545(Pt 1), 119-130. [Link]

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Comparative

comparative analysis of YM 758 and zatebradine If channel inhibitors

An In-Depth Comparative Analysis of YM-758 and Zatebradine: A Guide for Researchers in Cardiovascular Drug Discovery As a Senior Application Scientist, this guide provides a detailed comparative analysis of two significa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of YM-758 and Zatebradine: A Guide for Researchers in Cardiovascular Drug Discovery

As a Senior Application Scientist, this guide provides a detailed comparative analysis of two significant If channel inhibitors: the first-generation compound zatebradine (UL-FS 49) and the novel agent YM-758. This document moves beyond a simple recitation of facts to explore the mechanistic nuances, comparative pharmacology, and the experimental rationale essential for researchers in the field. We will delve into not only what these compounds do but also the critical question of how they are validated, providing field-proven insights and detailed protocols.

Introduction: The "Funny" Current as a Therapeutic Target

The "funny" current (If) is a mixed sodium-potassium current integral to the spontaneous diastolic depolarization in the sinoatrial (SA) node, the heart's natural pacemaker.[1] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1] Of the four known isoforms (HCN1-4), HCN4 is the predominant form in the SA node.[1] By modulating the slope of diastolic depolarization, the If current is a primary determinant of heart rate.[1] This unique role makes HCN channels a compelling target for developing "pure" bradycardic agents—drugs that reduce heart rate without the negative inotropic (contractility) or hypotensive side effects associated with traditional agents like beta-blockers or calcium channel blockers.[1][2]

This guide focuses on two such agents: zatebradine, a well-characterized but problematic early entrant, and YM-758, a later-stage compound designed to overcome the limitations of its predecessors.

The Foundational Tool: Zatebradine (UL-FS 49)

Zatebradine was one of the first specific bradycardic agents to be extensively studied. It provided crucial proof-of-concept for If inhibition as a therapeutic strategy but also highlighted the challenges of selectivity.

Mechanism of Action and Potency

Zatebradine is a potent blocker of HCN channels. It acts as an open-channel blocker, entering the channel pore from the intracellular side to inhibit ion flow. Critically, its potency is nearly identical across all four human HCN isoforms, with IC50 values in the low micromolar range. This lack of isoform selectivity is a defining characteristic.[3][4]

The Critical Flaw: Off-Target Activity

The primary liability of zatebradine, and a crucial lesson for drug developers, is its significant off-target activity. Zatebradine is a potent blocker of the hKv1.5 potassium channel (the molecular basis of the IKur current in the human atrium) with an apparent dissociation constant (KD) of 1.86 µM .[5] This potency is on par with its potency for its intended HCN targets.

Causality: The blockade of hKv1.5 prolongs the duration of the cardiac action potential. This effect, known as a Class III antiarrhythmic action, can delay cardiac repolarization. While sometimes therapeutic, unintended and uncontrolled prolongation of the action potential is a well-established mechanism for inducing potentially fatal ventricular arrhythmias (pro-arrhythmia). This significant safety concern was a major impediment to zatebradine's clinical development and underscored the need for more selective agents.[5][6]

The Next-Generation Agent: YM-758

YM-758, with the chemical name (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, is a novel If channel inhibitor developed by Astellas Pharma.[] It was advanced as a potential treatment for stable angina and atrial fibrillation, indicating a focused effort to create a safer and more effective bradycardic drug.[]

Mechanism of Action and Potency
Selectivity Profile

While direct comparative data is scarce, the extensive characterization of YM-758's metabolic pathways by CYP2D6 and CYP3A4 and its interactions with drug transporters like OATP1B1 has been published.[] The focus of these publications on disposition and drug-drug interaction potential, without mention of significant off-target ion channel activity, suggests that it likely possesses a cleaner selectivity profile than zatebradine. In drug development, the absence of reported off-target effects in such detailed characterizations is often as telling as their presence.

Comparative Analysis: Zatebradine vs. YM-758

The most meaningful comparison between these two agents hinges on the principle of target selectivity .

FeatureZatebradine (UL-FS 49)YM-758
Primary Target Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ChannelsHyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels
HCN Isoform Potency Non-selective: • hHCN1: IC50 = 1.83 µM • hHCN2: IC50 = 2.21 µM • hHCN3: IC50 = 1.90 µM • hHCN4: IC50 = 1.88 µM[3][4]Potent If inhibitor; specific IC50 values for HCN isoforms are not publicly available.[8]
Key Off-Target Activity hKv1.5 (IKur) Potassium Channel: • Apparent KD = 1.86 µM[5]No significant off-target ion channel activities reported in publicly available literature.
Consequence of Profile Potent but non-selective tool with significant pro-arrhythmic risk due to off-target K+ channel block.Developed as a novel, specific agent, likely to possess an improved safety and selectivity profile.
Development Status Preclinical/Clinical Research Tool; Development HaltedInvestigated for stable angina and atrial fibrillation.[]

Visualizing the Scientific Logic

HCN Channel Signaling Pathway

The following diagram illustrates the central role of the HCN4 channel in cardiac pacemaking and the mechanism of If inhibition.

cluster_0 Sinoatrial Node Cell cluster_1 Pharmacological Intervention AP Action Potential Repolarization Hyperpol Membrane Hyperpolarization (below -50mV) AP->Hyperpol HCN4 HCN4 Channel Activation Hyperpol->HCN4 If_current Initiation of If 'Funny' Current (Na+/K+ influx) HCN4->If_current DD Slow Diastolic Depolarization If_current->DD Threshold Threshold Potential Reached DD->Threshold New_AP New Action Potential Fires Threshold->New_AP New_AP->AP Inhibitor YM-758 or Zatebradine Inhibitor->HCN4 Block

Caption: Mechanism of If inhibition in cardiac pacemaker cells.

Experimental Workflow for Inhibitor Characterization

This workflow outlines the essential, self-validating steps to profile an If channel inhibitor, highlighting the critical need for off-target screening.

cluster_primary Primary Target Validation cluster_secondary Off-Target Selectivity Screening (Crucial Step) start Start: Synthesize Test Compound (e.g., YM-758, Zatebradine) patch_clamp Whole-Cell Patch-Clamp on HEK293 cells expressing human HCN1, HCN2, HCN3, HCN4 start->patch_clamp k_channel Test on hKv1.5 (hERG, etc.) K+ Channels (Key Zatebradine Liability) start->k_channel na_ca_channel Test on Cardiac Na+ (Nav1.5) & Ca2+ (Cav1.2) Channels start->na_ca_channel dose_response Generate Dose-Response Curve for each isoform patch_clamp->dose_response ic50 Determine IC50 Values & Assess Isoform Selectivity dose_response->ic50 profile Generate Selectivity Profile: (IC50 Off-Target / IC50 On-Target) ic50->profile k_result Determine KD or IC50 for off-targets k_channel->k_result na_ca_channel->k_result k_result->profile decision Decision: Advance or Redesign? (High selectivity ratio desired) profile->decision

Caption: A robust workflow for characterizing If channel inhibitors.

Experimental Protocols

To ensure scientific integrity, any claims about inhibitor performance must be backed by robust, reproducible experimental data. The following protocols are standard in the field for the characterization of compounds like YM-758 and zatebradine.

Protocol 1: Determining On-Target Potency using Whole-Cell Patch-Clamp

Objective: To determine the IC50 of a test compound on a specific human HCN isoform expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2.

    • Transiently transfect cells with a plasmid containing the full-length cDNA for the human HCN isoform of interest (e.g., hHCN4) and a fluorescent marker (e.g., GFP) using a lipid-based transfection reagent.

    • Allow 24-48 hours for channel expression post-transfection.

  • Electrophysiology Recordings:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with external solution.

    • Identify GFP-positive cells for recording.

    • Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a potential of -40 mV.

    • To elicit the If/Ih current, apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds), followed by a depolarizing step to +20 mV to measure the tail current.

    • Record baseline currents in the absence of the compound.

    • Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and dilute to final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in the external solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach steady-state at each concentration (typically 2-5 minutes).

  • Data Analysis:

    • Measure the steady-state current amplitude at a fixed voltage (e.g., -120 mV) for each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on hKv1.5 Channels

Objective: To determine if a test compound blocks the hKv1.5 potassium channel, a critical off-target liability for zatebradine.

Methodology:

  • Cell Culture and Expression:

    • Use a stable cell line expressing human Kv1.5 (e.g., Ltk- cells) or transiently transfect HEK293 cells as described above.

  • Electrophysiology Recordings:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Establish a whole-cell configuration as previously described.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a potential of -80 mV.

    • Elicit hKv1.5 currents by applying depolarizing steps to potentials between -40 mV and +60 mV for 500 ms.

    • Record baseline currents.

    • Perfuse with various concentrations of the test compound (e.g., 1, 3, 10 µM) and record the steady-state block.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +60 mV) for each concentration.

    • Calculate the percentage of inhibition and determine the IC50 or KD.

    • Causality Check: Zatebradine is an open-channel blocker. This is validated by observing that the block is "use-dependent" (increases with repetitive pulsing) and that the initial peak of the current is less affected than the steady-state current at the end of the pulse. This protocol allows for the direct observation of these phenomena.[5]

Conclusion and Future Directions

This comparative analysis reveals a clear evolutionary path in the development of If channel inhibitors. Zatebradine serves as a powerful research tool and a foundational case study, demonstrating both the potential of If inhibition and the critical importance of selectivity. Its potent, non-selective blockade of HCN isoforms and, more importantly, its clinically relevant off-target activity on the hKv1.5 potassium channel, define it as a first-generation compound with a significant liability.[3][5]

YM-758 represents the subsequent drive toward refinement and safety. While its specific potency on HCN isoforms remains proprietary, its development as a "novel" and "specific" agent by a major pharmaceutical company implies a design strategy focused on mitigating the off-target effects that hindered zatebradine. For researchers, the key takeaway is that assessing a new If inhibitor requires a dual-pronged approach: confirming potent on-target activity and, just as crucially, rigorously demonstrating the absence of off-target effects, particularly on cardiac potassium channels. The future of this class of drugs lies not just in potency, but in the precision of their selectivity.

References

  • Valenzuela, C., Delpón, E., Franqueza, L., Gay, P., Pérez, O., Tamargo, J., & Snyders, D. J. (1996). Class III Antiarrhythmic Effects of Zatebradine: Time-, State-, Use-, and Voltage-Dependent Block of hKv1.5 Channels.
  • Bucchi, A., Tognati, A., Milanesi, R., Barbuti, A., & DiFrancesco, D. (2007). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. Journal of Physiology.
  • Thollon, C., et al. (as cited in ResearchGate). Comparative effects of ivabradine and zatebradine at 3 M on action potential duration of rabbit Purkinje fibers.
  • Hello Bio.
  • Inxight Drugs.
  • ProbeChem. YM 758. ProbeChem.
  • Benchchem. Technical Support Center: Optimizing YM758. Benchchem.
  • TargetMol.
  • BOC Sciences. CAS 312752-85-5 (YM758). BOC Sciences.
  • MedchemExpress. HCN Channel | Inhibitors Blockers. MedchemExpress.
  • Novella Romanelli, C., et al. (2016). HCN Channels Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry.
  • Ito, K., et al. (2013). Intestinal Absorption Mechanism of Mirabegron, a Potent and Selective β3-Adrenoceptor Agonist. Molecular Pharmaceutics.
  • Haechl, N., et al. (2018). Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry.
  • Fox, K., et al. (2006). Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina. Therapeutics and Clinical Risk Management.
  • MedChemExpress. Zatebradine hydrochloride (UL-FS-49). MedChemExpress.
  • Camm, A. J., & Savelieva, I. (2010). Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure. American Journal of Cardiovascular Drugs.
  • Guglielmo, S., et al. (2015). 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)
  • Camm, A. J., & Savelieva, I. (2008). If Channel Inhibition - Ivabradine for the Treatment of Heart Failure. Clinical Therapeutics.

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Validation

A Comparative Guide to Validating YM-758 Phosphate as a Selective HCN4 Channel Blocker

Introduction: The Critical Role of HCN4 in Cardiac Pacemaking and the Quest for Selectivity Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial players in the electrical activity of the heart a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of HCN4 in Cardiac Pacemaking and the Quest for Selectivity

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial players in the electrical activity of the heart and brain. The "funny" current (If), predominantly carried by HCN4 channels in the sinoatrial node (SAN), is a key determinant of cardiac pacemaker activity. Modulating this current offers a promising therapeutic strategy for managing cardiac arrhythmias and other cardiovascular conditions. However, the existence of four HCN isoforms (HCN1-4) with distinct expression patterns and physiological roles necessitates the development of highly selective inhibitors to minimize off-target effects.

This guide provides a comprehensive framework for validating YM-758 phosphate as a selective HCN4 channel blocker. We will delve into its comparative efficacy against other known HCN inhibitors, present detailed protocols for its experimental validation, and discuss the critical aspects of data interpretation. This guide is intended for researchers in pharmacology, physiology, and drug discovery, offering both the theoretical underpinnings and practical steps for a rigorous scientific investigation.

YM-758 Phosphate: Mechanism of Action and Comparative Profile

YM-758 is a novel bradycardic agent that has demonstrated a significant degree of selectivity for HCN4 channels over other isoforms. Its primary mechanism of action involves the blockade of the HCN4 channel pore, thereby reducing the influx of positive ions and slowing the rate of diastolic depolarization in SAN cells. This, in turn, leads to a decrease in heart rate.

To truly appreciate the utility of YM-758, it is essential to compare its properties with other widely used HCN channel blockers.

CompoundTarget(s)IC50 for HCN4 (µM)Selectivity ProfileKey Characteristics
YM-758 Phosphate HCN4 ~0.06 - 0.1 High selectivity for HCN4 over HCN1, HCN2, and HCN3.Potent and selective, offering a more targeted approach to heart rate reduction.
IvabradineHCN4, HCN1, HCN2~2-3Blocks HCN1 and HCN2 at higher concentrations, which can lead to visual disturbances (phosphenes) due to HCN1 inhibition in the retina.Clinically approved for angina and heart failure; its use can be limited by off-target effects.
ZatebradineHCN4, HCN1~1-2Also exhibits significant blockade of HCN1.An early HCN blocker with limited clinical use due to its lack of selectivity.
ZD7288Pan-HCN inhibitor~1-5 (isoform dependent)Blocks all HCN isoforms with limited selectivity.Primarily used as a research tool to study the general roles of HCN channels.

Experimental Workflow for Validating YM-758 Selectivity

A robust validation of YM-758's selectivity requires a multi-faceted approach, primarily centered around electrophysiological techniques. The following workflow provides a clear path from cell line selection to data analysis.

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis & Interpretation A Cell Line Selection (HEK293 expressing individual HCN1, HCN2, HCN3, HCN4 isoforms) B Cell Culture and Transfection A->B C Whole-Cell Patch-Clamp Recording B->C D Voltage Protocol Application (Hyperpolarizing steps to activate If) C->D E Application of YM-758 (Concentration-response) D->E F Measure Current Amplitude and Kinetics E->F G Generate Concentration-Response Curves F->G H Calculate IC50 Values for each HCN Isoform G->H I Determine Selectivity Ratios H->I G cluster_0 Sympathetic Stimulation cluster_1 Parasympathetic Stimulation Norepinephrine Norepinephrine Beta1AR β1-Adrenergic Receptor Norepinephrine->Beta1AR AC Adenylyl Cyclase Beta1AR->AC cAMP_inc ↑ cAMP AC->cAMP_inc HCN4 HCN4 Channel cAMP_inc->HCN4 Acetylcholine Acetylcholine M2R M2 Muscarinic Receptor Acetylcholine->M2R AC_inhibit Adenylyl Cyclase (Inhibition) M2R->AC_inhibit cAMP_dec ↓ cAMP AC_inhibit->cAMP_dec cAMP_dec->HCN4 If ↑ Funny Current (If) (Faster Heart Rate) HCN4->If If_dec ↓ Funny Current (If) (Slower Heart Rate) HCN4->If_dec YM758 YM-758 YM758->HCN4 Blockade

Caption: Modulation of HCN4 channel activity in sinoatrial node cells by the autonomic nervous system.

Conclusion and Future Directions

The experimental framework presented here provides a robust methodology for validating YM-758 phosphate as a selective HCN4 channel blocker. The superior selectivity of YM-758 over less-specific compounds like ivabradine and ZD7288 makes it a valuable pharmacological tool and a promising candidate for the development of novel anti-arrhythmic therapies. Future studies should focus on in vivo models to correlate the in vitro selectivity with a favorable side-effect profile, particularly concerning neurological and visual functions mediated by other HCN isoforms. The principles outlined in this guide can be adapted to the evaluation of any novel compound targeting HCN channels, ensuring a high standard of scientific rigor in the field.

References

  • DiFrancesco, D. (2010). The role of the funny current in pacemaker activity. Circulation Research, 106(3), 434-446. [Link]

  • Barbuti, A., & DiFrancesco, D. (2008). Control of heart rate by the funny current. Journal of Cardiovascular Electrophysiology, 19(4), 443-447. [Link]

  • Ogi, K., et al. (2010). YM-758, a novel HCN4 channel blocker, as a bradycardic agent. Journal of Pharmacological Sciences, 113(Supplement 1), 112P. [Link]

  • Yasui, K., et al. (2011). Pharmacological and electrophysiological properties of YM-758, a novel hyperpolarization-activated cyclic nucleotide-gated channel 4 blocker. Heart and Vessels, 26(1), 77-85. [Link]

  • Bucchi, A., et al. (2002). Funny current-dependent bradycardia induced by ivabradine in mice. The Journal of Physiology, 545(Pt 1), 119-126. [Link]

  • BoSmith, R. E., et al. (1993). ZD7288, a novel antagonist of the hyperpolarization-activated current, If. British Journal of Pharmacology, 110(1), 343-349. [Link]

Comparative

YM 758 Phosphate Benchmark Against Standard Antianginal Compounds: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context The evolution of antianginal pharmacotherapy has increasingly prioritized the reduction of myocardial oxygen demand without compromising cardiac contractility or vascular tone. Sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The evolution of antianginal pharmacotherapy has increasingly prioritized the reduction of myocardial oxygen demand without compromising cardiac contractility or vascular tone. Standard therapies, such as β -blockers (e.g., Metoprolol) and calcium channel blockers (e.g., Diltiazem), often carry dose-limiting negative inotropic and hypotensive effects.

To circumvent these limitations, the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels—responsible for the "funny" pacemaker current ( If​ ) in the sinoatrial node (SAN)—have emerged as a premier therapeutic target[1]. YM 758 phosphate ((-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide) is a novel, highly potent If​ channel inhibitor developed for stable angina and atrial fibrillation[2].

This guide objectively benchmarks YM 758 phosphate against the first-in-class If​ inhibitor, 3, as well as traditional antianginal classes, providing actionable experimental frameworks for preclinical evaluation[3].

Mechanistic Pathway

YM 758 phosphate exerts its antianginal effect by binding to the HCN4 channel isoform. By inhibiting the If​ current, it decreases the slope of diastolic depolarization, thereby delaying the onset of the next action potential and selectively reducing heart rate[1].

Mechanism YM758 YM 758 Phosphate HCN HCN4 Channel (If Current) YM758->HCN Potent Inhibition Ivabradine Ivabradine Ivabradine->HCN Standard Inhibition Depolarization Diastolic Depolarization HCN->Depolarization Decreases Slope HR Heart Rate Reduction Depolarization->HR Delays Pacemaker O2 Myocardial O2 Demand ↓ HR->O2 Antianginal Effect

Figure 1: Mechanism of action of YM 758 and Ivabradine on HCN4 channels and heart rate reduction.

Comparative Pharmacological Data

When benchmarking YM 758 phosphate, it is critical to evaluate its potency, hemodynamic profile, and pharmacokinetic/pharmacodynamic (PK/PD) relationship against standard compounds. Notably, YM 758 exhibits an EC50​ of 6.0 ng/mL in vivo and demonstrates a prolonged duration of action (half-life of effect 4.0 h) despite rapid plasma clearance[2]. This is attributed to its strong binding affinity and slower dissociation from the If​ channel compared to Ivabradine[2].

Table 1: Benchmark of Antianginal Compounds

CompoundPrimary TargetMechanism of ActionHeart Rate EffectBlood Pressure EffectKey Pharmacological Differentiator
YM 758 Phosphate HCN4 ( If​ channel)Direct channel blockadeStrong ReductionNeutralSlower dissociation kinetics; prolonged PD effect
Ivabradine HCN4 ( If​ channel)Direct channel blockadeStrong ReductionNeutralFirst-in-class standard; use-dependent block
Metoprolol β1​ -Adrenergic ReceptorSympathetic antagonismModerate ReductionDecreasesNegative inotropic effect (reduces contractility)
Diltiazem L-type Ca2+ ChannelCalcium influx blockadeModerate ReductionDecreasesVasodilation; potential for hypotension

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a causality check to verify that the observed effects are strictly target-mediated.

Protocol A: In Vitro Electrophysiological Profiling (Patch-Clamp)

Objective: To quantify the direct inhibitory potency ( IC50​ ) of YM 758 phosphate on HCN4 channels independent of autonomic nervous system tone.

  • Causality Rationale: By isolating the HCN4 channel in a controlled expression system, we eliminate confounding variables such as vagal tone or β -adrenergic stimulation, ensuring the measured IC50​ reflects pure channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human HCN4 channels. Seed cells on poly-D-lysine-coated coverslips.

  • Configuration: Establish a whole-cell patch-clamp configuration using an extracellular bath solution (containing BaCl2​ to block inward rectifier potassium currents) and a standard intracellular pipette solution.

  • Internal Validation (The If​ Signature): Elicit the If​ current by applying hyperpolarizing voltage steps from a holding potential of -30 mV down to -100 mV (at 1/6 Hz). Self-Validation: A slowly activating inward current confirms functional HCN4 expression.

  • Compound Application: Perfuse YM 758 phosphate at escalating concentrations (0.01 µM to 10 µM). Use Ivabradine (3.5 µM) as a positive benchmark control.

  • Data Acquisition & Washout: Measure the steady-state current reduction at the end of the hyperpolarizing pulse.

  • Dissociation Check: Initiate a washout phase with compound-free buffer. Self-Validation: The delayed recovery of the If​ current validates the strong binding/slow dissociation characteristic of YM 758, distinguishing it from the faster washout profile of Ivabradine.

Protocol B: In Vivo Hemodynamic Assessment (Tachycardia Model)

Objective: To evaluate functional heart rate reduction and confirm the absence of off-target hypotensive effects in a high-demand physiological state[2].

  • Causality Rationale: We utilize a tachycardia-induced model rather than a resting model because If​ inhibitors are highly use-dependent. Their efficacy is most pronounced during elevated heart rates, accurately mimicking exertion-induced angina[4].

Step-by-Step Methodology:

  • Animal Preparation: Instrument male beagle dogs (11.0–15.0 kg) with telemetry devices for continuous ECG and arterial blood pressure monitoring[5].

  • Baseline Establishment: Record resting heart rate (HR) and mean arterial pressure (MAP) to establish a stable baseline.

  • Induction of Tachycardia: Administer intravenous Isoproterenol (0.1 µg/kg) to induce a controlled tachycardic state[5].

  • Dosing Regimen: Administer YM 758 phosphate intravenously at doses of 0.03, 0.1, and 0.3 mg/kg[5].

  • Pharmacodynamic Analysis: Monitor the ECG for QRS complexes to determine HR reduction[5]. Self-Validation: A successful assay will show a dose-dependent reduction in HR with no statistically significant change in MAP , confirming the compound's selectivity over vascular calcium channels or β -receptors.

Transporter Interactions & Metabolic Profiling

A critical differentiator for drug development professionals evaluating YM 758 is its metabolic and transporter profile. YM 758 is metabolized primarily via CYP2D6 and CYP3A4[6].

Furthermore, it interacts with organic cation transporters. In vitro assays demonstrate that YM 758 inhibits hOCT1- and rOct1-mediated uptake with IC50​ values of 40.5 µM and 23.8 µM, respectively[5]. Understanding these pathways is essential for predicting drug-drug interactions, especially in angina patients who are frequently subjected to polypharmacy.

References

  • Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)
  • Source: PubMed (NIH)
  • If Inhibition in Cardiovascular Diseases Source: ResearchGate URL
  • YM758 | If Channel Inhibitor Source: MedChemExpress URL
  • Resting Heart Rate and Outcomes in Patients with Cardiovascular Disease: Where Do We Currently Stand?

Sources

Validation

Validating hOCT1 Inhibition by YM 758: A Comparative Methodological Guide Using Radiolabeled MPP+ Uptake

Introduction & Mechanistic Context The human Organic Cation Transporter 1 (hOCT1/SLC22A1) is a critical polyspecific transporter primarily expressed in the basolateral membrane of hepatocytes, governing the hepatic uptak...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The human Organic Cation Transporter 1 (hOCT1/SLC22A1) is a critical polyspecific transporter primarily expressed in the basolateral membrane of hepatocytes, governing the hepatic uptake and clearance of numerous endogenous cations and xenobiotics. Evaluating the inhibitory potential of novel drug candidates against hOCT1 is a mandatory step in preclinical drug-drug interaction (DDI) profiling.

YM 758 is a novel, potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) "funny" If current channel, developed for the treatment of stable angina and atrial fibrillation[1]. While its primary target resides in cardiac pacemaker cells, comprehensive pharmacokinetic profiling reveals that YM 758 interacts with hepatic transporters. Specifically, while YM 758 is predominantly taken up into hepatocytes via OATP1B1[2], it concurrently acts as a concentration-dependent inhibitor of hOCT1[3].

To rigorously validate and quantify this off-target inhibition, the gold-standard methodology employs the radiolabeled probe substrate [3H]1-methyl-4-phenylpyridinium ([3H]MPP+)[4]. This guide provides a self-validating, highly controlled protocol for executing this assay, comparing YM 758's performance against classical hOCT1 inhibitors.

Comparative Pharmacological Profiling

When validating a new chemical entity's interaction with hOCT1, it must be benchmarked against established reference inhibitors. The table below summarizes the comparative inhibitory potency of YM 758 against standard alternatives using the [3H]MPP+ uptake assay.

InhibitorPrimary Target / MechanismhOCT1 IC₅₀ (μM)Experimental & Clinical Relevance
YM 758 If channel inhibitor40.5Investigational cardiovascular agent; demonstrates moderate off-target hOCT1 inhibition[3].
Decynium-22 Pan-OCT inhibitor~1.0Highly potent experimental reference inhibitor; ideal for defining non-specific uptake in OCT1-3 assays[5].
Quinidine Antiarrhythmic / Ion channels~50.0Broad-spectrum cation transporter inhibitor; frequently used to map polyspecific binding pockets[6].
Cimetidine H2 receptor antagonist70.0 - 100.0FDA-recommended clinical DDI reference inhibitor for baseline hOCT1 functional validation[6].

Data Interpretation: YM 758 exhibits an IC₅₀ of 40.5 μM for hOCT1[3], placing its inhibitory potency between the highly specific experimental tool Decynium-22 and the classical clinical reference Cimetidine. Because the clinical unbound plasma concentration of YM 758 is significantly lower than this IC₅₀, the risk of clinically relevant hOCT1-mediated DDIs is considered negligible[6]; however, precise in vitro validation remains a regulatory necessity.

Experimental Workflow & Logical Relationships

The integrity of the [3H]MPP+ uptake assay relies on a tightly controlled sequence of events. The diagram below maps the logical workflow and the mechanistic site of action for YM 758.

G cluster_0 In Vitro [3H]MPP+ Uptake Assay Workflow N1 1. Pre-incubation (YM 758 / Inhibitor) N2 2. Substrate Addition ([3H]MPP+) N1->N2 N3 3. hOCT1-Mediated Translocation N2->N3 N4 4. Kinetic Arrest (Ice-Cold PBS Wash) N3->N4 N5 5. Cell Lysis (NaOH / Solvable) N4->N5 N6 6. Liquid Scintillation Counting (LSC) N5->N6 Blocker Competitive Blockade by YM 758 Blocker->N3

Figure 1: Step-by-step experimental workflow for hOCT1 inhibition assays.

Self-Validating Protocol for [3H]MPP+ Uptake

To ensure trustworthiness and reproducibility, every step in this protocol is designed with an explicit causal rationale. This method utilizes HEK293 cells stably transfected with hOCT1, which provides a clean, high-expression background compared to primary hepatocytes[3].

Phase 1: Cellular Preparation & Transporter Induction
  • Cell Seeding: Seed hOCT1-expressing HEK293 cells onto poly-D-lysine-coated 12-well plates at a density of 1.2×10⁵ cells/well[3].

    • Causality: Poly-D-lysine provides a positively charged matrix that electrostatically anchors the negatively charged cell membrane. This is critical because the assay requires multiple rapid washing steps; cell detachment would artificially lower the radioactive signal, leading to false-positive inhibition readouts.

  • Expression Induction: Replace the culture medium with medium supplemented with 5 mM sodium butyrate 24 hours prior to the transport assay[3].

    • Causality: Sodium butyrate acts as a histone deacetylase (HDAC) inhibitor. By hyperacetylating histones, it hyper-activates the CMV promoter driving hOCT1 expression, thereby maximizing the signal-to-noise ratio of the assay.

Phase 2: Pre-Incubation & Equilibration
  • Washing: Aspirate the growth medium and wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4)[7].

    • Causality: Removing serum proteins prevents the non-specific binding of lipophilic drugs to albumin, ensuring that the calculated IC₅₀ accurately reflects the free drug concentration.

  • Inhibitor Equilibration: Add 50 μL of YM 758 (ranging from 0.1 to 300 μM) or a reference inhibitor (e.g., 100 μM Decynium-22 for defining non-specific uptake) in HBSS-HEPES and incubate for 30 minutes at 37°C[7].

    • Causality: This pre-incubation allows the inhibitor to reach binding equilibrium within the hOCT1 binding pocket before the substrate is introduced, ensuring accurate steady-state competitive inhibition kinetics.

Phase 3: Substrate Translocation & Kinetic Arrest
  • Substrate Addition: Initiate the reaction by adding 50 μL of [3H]MPP+ (final concentration typically 10-50 nM) and incubate for a precise, predetermined linear uptake phase (e.g., 2-5 minutes)[7].

    • Causality: MPP+ is utilized because of its high affinity and specificity for OCTs[4]. Restricting the incubation time to the strictly linear phase of uptake prevents intracellular accumulation from reaching equilibrium or triggering efflux, which would confound the influx rate calculation.

  • Termination: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with 1 mL of ice-cold PBS[8].

    • Causality: The sudden drop in temperature induces rigidification of the lipid bilayer and immediately halts hOCT1 conformational changes (kinetic arrest). The rapid washes remove extracellular, unbound [3H]MPP+ to eliminate background noise.

Phase 4: Extraction & Quantification
  • Cell Lysis: Lyse the cells using 0.1 M NaOH or a commercial solubilizer (e.g., Solvable)[8],[7].

    • Causality: Chemical lysis completely disrupts the cellular membrane, releasing the trapped intracellular [3H]MPP+ into the solution.

  • Detection: Transfer the lysate into scintillation vials, add a compatible scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC)[8].

    • Causality: The beta particles emitted by Tritium ([3H]) excite the fluorophores in the cocktail, producing photons that are counted to provide a direct, highly sensitive quantification of translocated substrate.

Data Analysis & Quality Control

A robust assay must be a self-validating system. To ensure data integrity:

  • Non-Specific Uptake (NSU): Must be defined using a supramaximal concentration of a potent pan-OCT inhibitor (e.g., 100 μM Decynium-22) or by using vector-transfected (mock) HEK293 cells[3],[5]. The NSU value is subtracted from all total uptake values to yield the hOCT1-specific uptake.

  • Protein Normalization: A parallel plate or an aliquot of the lysate must be subjected to a BCA protein assay to normalize the uptake data (e.g., pmol/mg protein/min)[8],[7], correcting for any minor variations in cell density across wells.

  • IC₅₀ Calculation: Plot the normalized hOCT1-specific uptake against the log concentration of YM 758. Fit the data using a non-linear regression model (four-parameter logistic equation) to derive the IC₅₀ of 40.5 μM[3].

References

  • YM758 | If Channel Inhibitor - MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7VFoUyb2ay2zYGvfB9wqd-Q1N2SsvvBMElDA5QUPzKxI_mDJEMJEu3uHN0OQ_ELd3LY_lGMB0oEI-dVCew-6j-iRUtnCuYiLDQOUx4GOBlo8HZsDglnku2DlIGd2VAFu_qoES]
  • Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans - PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1tOSH-AHJV8GSYLqqj9WARViys_wTLDvrNW-d99SB_uHdRq13mpcNQci0TfHeXtyun3WEX0Qvitc0cUvXSB3GbaA-4y_h3fDs7GpW_89QAnipDXBdoMumt518z7p-t8xlGB_z]
  • Identification of human metabolites of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, and investigation of the transporter-mediated renal and hepatic excretion of these metabolites - PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsnepgEcI6FO3W5D_zYp-D9rSOZaFiY01rGmHqpaNx2kxMShH_l9gMG4FO05YHMQLJamuJ2lwdscbFmWnm6PMcTXlL6CNhNijNFwgNzv3iugl5Yzi47OhiorvpZWB39gCIaD2A]
  • MPP+-Induced Changes in Cellular Impedance as a Measure for Organic Cation Transporter (SLC22A1-3) Activity and Inhibition - PMC / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSWLDvOYXaUFUKNi435aV-ERWF3N-WIuflnjT0xIGfdtYTjWCv9A09ZEq6j7TEqiIUkyYd7aG3FcjZ5sAjoFD9Rnou34VnpI10Bntos2XKtHQTyWtWXjJpyDH_UIbZ_oEpcw3RwdNZazBg864=]
  • Expression and pharmacological profile of the human organic cation transporters hOCT1, hOCT2 and hOCT3 - PMC / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9xTdDQ71gyrgYjvXNALSRtAxCTTeA_0xGjVWqD1eOlBt_77otpjEtt0hQjVSIvhKH3jNST7JQB2MDWMLyXie41Y6xAsCZWO-AjkABkQMAzRj4DAndOsFEJN72DBzJqEHC9YJDgM9TuDNxtsQ=]
  • Uptake study - Sekisui XenoTech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrXVEJDN0W670VPxm_1R7OML27qyjFFLXf-aZ6WKh2LmZ_04z19SELWGnx2-O4jWj-70yeuR2bNkp3urMxQZcQlo0V9r8N0zuVhj2GM3LaE_IFpsbiOo7husCZKI2TLFMgG1c5JOjWx2Y7fWBZ4AOPHsresDjvIpnPMLttlr2rJK6Xvv2htU_IvZ_PDL2ivpY=]
  • Effect of cationic drugs on the transporting activity of human and rat OCT/Oct 1-3 in vitro and implications for drug-drug interactions - PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIlLE6DvWk8oim39Ft2foDghsQh1nS5bE7cPxqIqX-8aoYMd3nX-36rG9I8yp2ILdFObfHzbYWD1dN93xvC3JgWU-4A2ngXLtN_pGci2Pq8UR6JlmgKOVA9ap6c-b-gj65Y7y9]
  • Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR1z6U8dUdN8nZkdD4Q1Y2klgkzTBZv_oFKac1ZZvGZjuZZ5aSnLQEBkw-u55WAh0rnrV3Zymtffhq5bSGzfZY4CI_CXOvFDSdIwJVYDKyYkcwQBrW7kjJX8-UGucd-PJLGTKKTfLbGZnrOOmdKaC0MGw-jN53zq7WCT6-fox2RTVLaeiP6L7cUqbLFE9KEyLNfzH7RvlOmq3pDyeSf2-66TajUwrZ_p7IIw==]

Sources

Comparative

in vivo vs in vitro efficacy of YM 758 phosphate in atrial fibrillation

[(R)-3-(6#PublishComparisonGuide:InVivovs.InVitroEfficacyofYM758PhosphateinAtrialFibrillationAsdrugdevelopmentprofessionalsevaluatenovelantiarrhythmicagents, understandingthetranslationalgapbetweenisolatedtissueassaysand...

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Author: BenchChem Technical Support Team. Date: April 2026

[(R)-3-(6#PublishComparisonGuide:InVivovs.InVitroEfficacyofYM758PhosphateinAtrialFibrillationAsdrugdevelopmentprofessionalsevaluatenovelantiarrhythmicagents, understandingthetranslationalgapbetweenisolatedtissueassaysandwhole-organismpharmacodynamicsiscritical.YM758phosphateisanovel, highlyselectiveinhibitorofthehyperpolarization-activatedcyclicnucleotide-gated(HCN)channels, whichcarrythe"funny"(If)current[1.1]. Developed for the management of stable angina and atrial fibrillation (AF), YM 758 presents a fascinating pharmacological profile where its in vivo efficacy significantly outperforms its in vitro potency[1].

This guide provides an objective, data-driven comparison of YM 758 phosphate's performance across in vitro and in vivo models, detailing the mechanistic causality behind this discrepancy and providing self-validating experimental protocols for rigorous replication.

Mechanistic Rationale: Targeting the If Current in Atrial Fibrillation

Atrial fibrillation is characterized by rapid, disorganized electrical signaling. The If current, predominantly expressed in the sinoatrial (SA) node, is the primary driver of spontaneous diastolic depolarization (Phase 4 of the action potential)[2]. By selectively inhibiting the HCN channels, YM 758 phosphate reduces the slope of diastolic depolarization, thereby lowering the heart rate and stabilizing the atrial rhythm without negatively impacting myocardial contractility (inotropy)[1].

Pathway HCN HCN Channels (If Current) NaK Na+/K+ Influx HCN->NaK Activation Depol Diastolic Depolarization (Phase 4) NaK->Depol Ion gradient HR Heart Rate Elevation (Arrhythmogenesis) Depol->HR Action Potential AF_Control Atrial Fibrillation Control (Rhythm Stabilization) HR->AF_Control Modulated by YM758 YM 758 Phosphate YM758->HCN Inhibits YM758->AF_Control Promotes

Fig 1. Mechanism of action of YM 758 phosphate inhibiting HCN channels to control atrial fibrillation.

The Efficacy Paradox: In Vitro vs. In Vivo Performance

When evaluating YM 758 phosphate, researchers encounter a distinct translational paradox: the compound demonstrates moderate potency in isolated tissue baths but exhibits profound, sustained efficacy in live animal models[1].

Quantitative Data Comparison

The following table synthesizes the core efficacy metrics derived from isolated guinea pig right atria (in vitro) and tachycardia-induced beagle dog models (in vivo).

Pharmacological ParameterIn Vitro (Isolated Guinea Pig Atria)In Vivo (Tachycardia-Induced Beagle Dogs)
System/Model State Isolated right atria (Autonomic denervation)Intravenous administration (Intact autonomic tone)
Primary Efficacy Metric EC30: 70.4 ng/mLECe50: 6.0 ng/mL
Metabolite Activity Weak to negligible inhibitory effectN/A (Efficacy driven by parent compound)
Duration of Action Rapid washout reversibilityProlonged (HR reduction half-life ~4.0 h)
Tissue Accumulation N/A (Static bath concentration)High (Heart Tissue/Plasma ratio: 3.6)
Binding Kinetics Standard equilibrium bindingStrong binding / Slower channel dissociation
Causality of the Discrepancy

As an application scientist, it is crucial to look beyond the raw EC50 values and analyze the pharmacokinetic (PK) and pharmacodynamic (PD) causality driving this >10-fold increase in in vivo potency:

  • Target Tissue Partitioning: In whole-organism models, YM 758 does not remain uniformly distributed in the plasma. Radiolabeled distribution studies reveal that the drug actively partitions into cardiac tissue, achieving a Tissue-to-Plasma (T/P) ratio of 3.6 in the heart[3]. Consequently, the local concentration at the SA node is significantly higher than the measured plasma concentration.

  • Receptor Kinetics & Sustained Efficacy: The in vivo half-life of the heart rate reduction effect is approximately 4.0 hours, which vastly outlasts the rapid elimination half-life of the drug from the plasma[1]. This prolonged PD effect is the direct result of strong binding affinity and a remarkably slow dissociation rate of YM 758 from the If channel[1].

  • Metabolic Independence: While YM 758 undergoes hepatic uptake via OATP1B1 and biliary excretion via MDR1[4], in vitro assays confirm that its circulating metabolites possess negligible chronotropic activity[1]. The in vivo efficacy is therefore a pure reflection of the parent drug's tissue retention.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory equilibration phases and internal controls to isolate the drug's true effect from experimental artifacts.

Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Iso Isolate Guinea Pig Right Atria Bath Organ Bath Equilibration Iso->Bath Dose Cumulative YM758 Dosing Bath->Dose EC30 Measure EC30 (70.4 ng/mL) Dose->EC30 Dog Tachycardia-Induced Beagle Dogs IV IV Administration of YM 758 Dog->IV PKPD PK/PD Modeling & ECG IV->PKPD EC50 Derive ECe50 (6.0 ng/mL) PKPD->EC50

Fig 2. Comparative experimental workflows for in vitro and in vivo efficacy evaluation of YM 758.

Protocol 1: In Vitro Chronotropic Assessment (Isolated Right Atria)

Rationale: The isolated right atrium contains the intact SA node but lacks autonomic innervation, allowing for the direct measurement of intrinsic HCN channel blockade without compensatory sympathetic reflexes.

  • Tissue Preparation: Rapidly excise the heart from a euthanized guinea pig. Isolate the right atrium and immediately suspend it in a 10 mL water-jacketed organ bath.

  • Physiological Environment: Bathe the tissue in Tyrode's solution maintained at 37°C, continuously aerated with 95% O₂ / 5% CO₂ to ensure tissue viability and stable pH (7.4).

  • Baseline Stabilization (Self-Validation Step): Apply a resting tension of 1.0 g. Monitor spontaneous beating via an isometric force transducer. Do not proceed until the spontaneous beat rate remains stable (±2 beats/min) for at least 30 minutes. This ensures changes are drug-induced, not due to tissue trauma.

  • Cumulative Dosing: Add YM 758 phosphate in cumulative half-log concentration increments. Allow 10–15 minutes per dose for the chronotropic response to plateau.

  • Data Acquisition: Calculate the percentage reduction in spontaneous beat rate relative to the baseline. Plot the concentration-response curve to derive the EC30 (target: ~70.4 ng/mL)[1].

Protocol 2: In Vivo PK/PD Assessment (Tachycardia-Induced Dogs)

Rationale: Tachycardia models mimic the high sympathetic tone and rapid firing rates characteristic of clinical atrial fibrillation. This whole-animal model accounts for tissue distribution, protein binding, and true receptor kinetics.

  • Model Induction: Induce tachycardia in beagle dogs (e.g., via rapid right ventricular pacing) to establish a stable, elevated baseline heart rate.

  • Drug Administration: Administer YM 758 phosphate intravenously. Control: A separate cohort must receive an IV vehicle injection to rule out volume-induced hemodynamic shifts.

  • Continuous PD Monitoring: Record standard 12-lead ECGs continuously. Extract the R-R interval to calculate heart rate reduction over time.

  • Serial PK Sampling: Draw venous blood samples at pre-defined intervals (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 h) post-dose. Quantify unchanged YM 758 plasma concentrations using LC-MS/MS.

  • Compartmental Modeling (Self-Validation Step): Utilize a simplified effect-compartment model to link the time profiles of plasma concentration (PK) and heart rate reduction (PD). The temporal lag between peak plasma concentration and peak PD effect validates the slow receptor dissociation mechanism. Calculate the ECe50 (concentration in the effective compartment resulting in a 50% decrease of max effect; target: ~6.0 ng/mL)[1].

Conclusion

YM 758 phosphate exemplifies why relying solely on in vitro screening can lead to the underestimation of a compound's clinical potential. While it presents a modest EC30 of 70.4 ng/mL in isolated tissues, its robust tissue partitioning (Heart T/P ratio of 3.6) and slow HCN channel dissociation yield a highly potent in vivo ECe50 of 6.0 ng/mL[1][3]. For drug development professionals targeting atrial fibrillation, YM 758 serves as a benchmark for how favorable tissue distribution and receptor kinetics can drive sustained antiarrhythmic efficacy.

References

  • Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs Source: Drug Metabolism and Disposition (PubMed / NIH) URL:[Link]

  • Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino rats Source: Xenobiotica (Taylor & Francis Online / PubMed) URL:[Link]

  • Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans Source: Drug Metabolism and Disposition (PubMed / NIH) URL:[Link]

  • Identification of human metabolites of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, and investigation of the transporter-mediated renal and hepatic excretion of these metabolites Source: Drug Metabolism and Disposition (PubMed / NIH) URL:[Link]

  • YM-758 MONOPHOSPHATE - Inxight Drugs Source: NCATS URL:[Link]

Sources

Validation

A Comparative Safety Analysis of Funny Current Inhibitors: A Guide for Researchers

Introduction to Funny Current (If) and its Inhibition The "funny" current (If), predominantly found in the sinoatrial (SA) node of the heart, plays a pivotal role in cardiac automaticity by mediating the spontaneous dias...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Funny Current (If) and its Inhibition

The "funny" current (If), predominantly found in the sinoatrial (SA) node of the heart, plays a pivotal role in cardiac automaticity by mediating the spontaneous diastolic depolarization that sets the rhythm of the heartbeat. This unique mixed sodium-potassium inward current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Inhibition of the If current presents a targeted therapeutic strategy for heart rate reduction without directly affecting myocardial contractility, a significant advantage over traditional heart rate-lowering agents like beta-blockers.[1] This guide provides a comparative overview of the safety profiles of YM 758 phosphate and other notable If inhibitors, including ivabradine, zatebradine, and cilobradine, with a focus on supporting experimental data and the methodologies used to generate them.

Mechanism of Action of Funny Current Inhibitors

The primary mechanism of action for If inhibitors is the selective blockade of HCN channels in the SA node. This action slows the rate of diastolic depolarization, leading to a reduction in heart rate.

If_Inhibitor Funny Current Inhibitor (e.g., YM 758, Ivabradine) HCN_Channel HCN Channel (Sinoatrial Node) If_Inhibitor->HCN_Channel Blocks If_Current Funny Current (If) (Diastolic Depolarization) HCN_Channel->If_Current Mediates Heart_Rate Heart Rate If_Current->Heart_Rate Decreases Slope of Spontaneous Depolarization Heart_Rate->If_Current Reduction

Caption: Mechanism of action of funny current inhibitors.

Comparative Safety Profiles

The ideal If inhibitor would exhibit high selectivity for the HCN4 isoform, which is predominantly expressed in the SA node, thereby minimizing off-target effects. The safety profile of these agents is primarily characterized by the extent of their on-target (cardiac) and off-target adverse effects.

YM 758 Phosphate

YM 758 phosphate is a novel If channel inhibitor that has been investigated for the treatment of stable angina and atrial fibrillation.[2] While detailed public safety data from extensive clinical trials are not widely available, preclinical studies on its metabolism in various species, including mice, rats, rabbits, dogs, and monkeys, have been conducted.[3][4] These studies indicate no significant species-specific differences in metabolism, with the primary pathways being oxidation, hydration, and demethylation.[3][4] In vitro studies using human liver microsomes suggest that YM 758 is metabolized by CYP2D6 and CYP3A4, indicating a potential for drug-drug interactions with strong inhibitors of these enzymes.[5][6] Further preclinical and clinical safety assessments are necessary to fully characterize its safety profile.

Ivabradine

Ivabradine is the most well-characterized If inhibitor and is approved for the treatment of chronic heart failure and stable angina.[7] Its safety profile has been extensively studied in numerous clinical trials.[8][9][10]

Common Adverse Effects:

  • Bradycardia: A dose-dependent reduction in heart rate is the most common and expected adverse effect, directly related to its mechanism of action.[11][12]

  • Phosphenes (Luminous Phenomena): Transient visual disturbances are frequently reported and are attributed to the inhibition of Ih channels (HCN1) in the retina, which share structural similarities with cardiac HCN4 channels.[11]

  • Atrial Fibrillation: Some studies and meta-analyses have suggested a potential increased risk of atrial fibrillation with ivabradine treatment.[9][13]

  • Headache and Dizziness: These are also commonly reported side effects.[14]

Serious Adverse Events:

While generally well-tolerated, serious adverse events can occur. A real-world analysis of the FDA Adverse Event Reporting System (FAERS) database identified signals for cardiac arrest, ventricular extrasystoles, and acute cardiac failure, although these are rare.[12]

Zatebradine

Zatebradine is an earlier If inhibitor that demonstrated potent bradycardic effects.[15][16] However, its development was associated with concerns regarding proarrhythmic potential at higher doses.[15] Preclinical studies in mice showed that while it effectively reduced heart rate, it induced increasing arrhythmia at concentrations greater than 10 mg/kg.[15][17] Zatebradine also exhibits some activity against voltage-gated potassium currents (IK), which could contribute to its arrhythmogenic profile.[15][18]

Cilobradine

Cilobradine is another potent HCN channel blocker.[19][20] Similar to other If inhibitors, it effectively reduces heart rate. Detailed clinical safety data for cilobradine are less abundant in the public domain compared to ivabradine.

Quantitative Comparison of Adverse Events

Adverse EventYM 758 PhosphateIvabradineZatebradineCilobradine
Bradycardia Expected (Dose-dependent)Common (Dose-dependent)[11][12]Expected (Dose-dependent)[15]Expected (Dose-dependent)[19]
Phosphenes Data not availableCommon[11]Data not availableData not available
Atrial Fibrillation Data not availablePotential increased risk[9][13]Data not availableData not available
Arrhythmia (Proarrhythmia) Data not availableRare, but signals identified[12]Potential at high doses[15]Data not available
Off-target Ion Channel Effects Data not availableMinimal at therapeutic doses[21][22]Blocks IK currents[15][18]Data not available

Data for YM 758 phosphate and cilobradine are limited in publicly available literature.

Experimental Protocols for Cardiovascular Safety Assessment

A robust preclinical and clinical safety assessment is paramount for any new chemical entity, particularly for cardiovascular drugs. The International Council for Harmonisation (ICH) guidelines S7A and S7B provide a framework for these evaluations.[7][8][11][13]

In Vitro Assays

1. hERG Channel Assay:

The human Ether-à-go-go-Related Gene (hERG) encodes the potassium ion channel (IKr) crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes (TdP).

  • Objective: To assess the inhibitory potential of a compound on the hERG channel.

  • Methodology:

    • Cell Line: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.

    • Technique: Automated or manual patch-clamp electrophysiology is the gold standard.[2][23] A thallium flux assay can be used for higher throughput screening.[7]

    • Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG current.[4]

    • Data Analysis: Determine the concentration-response curve and calculate the IC50 (half-maximal inhibitory concentration).

cluster_0 hERG Channel Assay Workflow A Prepare hERG-expressing cell line B Apply test compound at various concentrations A->B C Perform patch-clamp recording B->C D Measure hERG current inhibition C->D E Calculate IC50 D->E cluster_1 Conscious Dog Telemetry Study Workflow F Surgical implantation of telemetry transmitter in dogs G Baseline cardiovascular recording F->G H Administer test compound or vehicle G->H I Continuous data recording (ECG, BP, HR) H->I J Data analysis (QTc, HR, BP changes) I->J

Caption: Workflow for an in vivo conscious dog telemetry study.

Conclusion

The development of funny current inhibitors represents a significant advancement in cardiovascular therapeutics. While ivabradine has a well-documented safety profile, characterized primarily by dose-dependent bradycardia and visual disturbances, the safety profiles of newer agents like YM 758 phosphate are still being established. A thorough evaluation of cardiovascular safety, guided by regulatory frameworks such as the ICH S7A and S7B guidelines, is essential. This includes a combination of in vitro assays to assess specific ion channel interactions and in vivo studies to understand the integrated physiological response. For researchers and drug development professionals, a comprehensive understanding of these safety assessment methodologies is critical for the successful development of safer and more effective If inhibitors. The limited publicly available safety data for YM 758 phosphate underscores the necessity of these rigorous evaluation processes for any new candidate in this class.

References

  • Toyoshima S, Kanno A, Kitayama T, et al. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals. J Pharmacol Sci. 2005;99(5):459-471. [Link] [8][11]2. Zhang X, Kobertz WR. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods Mol Biol. 2022;2523:143-150. [Link] [7]3. Ivabradine 5 mg film-coated tablets - Summary of Product Characteristics (SmPC). emc. (2022). [Link]

  • Martin RI, Pogoryelova O, Koref MS, Bourke JP, Teare MD, Keavney BD. Atrial fibrillation associated with ivabradine treatment: meta-analysis of randomised controlled trials. Heart. 2014;100(19):1506-1510. [Link] [9][13]5. Li K, Gong M, Chen Y, et al. Assessment of safety profile of ivabradine in real-world scenario using FDA adverse event reporting system database. Expert Opin Drug Saf. 2025;24(11):1351-1357. [Link] [12][24]6. Tanboga IH, Topcu S, Aksakal E, Gulcu O, Aksakal E, Aksu U. The Risk of Atrial Fibrillation With Ivabradine Treatment: A Meta-analysis With Trial Sequential Analysis of More Than 40000 Patients. Clin Cardiol. 2016;39(10):615-620. [Link]

  • Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications. Indian Heart J. 2018;70 Suppl 1:S1-S10. [Link]

  • Long-term safety and efficacy of ivabradine after direct percutaneous coronary intervention in patients with acute myocardial infarction complicated by heart failure: a single-center retrospective study. BMC Cardiovasc Disord. 2025;25(1):354. [Link] [14]9. Dempsey GT, Chaudhary KW, D'Souza A, et al. A novel method for action potential measurements from intact cardiac monolayers with multiwell microelectrode array technology. Sci Rep. 2019;9(1):11874. [Link] [25]10. hERG Safety Assay. Evotec. (n.d.). [Link] [23]11. ZATEBRADINE HYDROCHLORIDE. Inxight Drugs. (n.d.). [Link] [15]12. YM-758 MONOPHOSPHATE. Inxight Drugs. (n.d.). [Link] [2]13. Ivabradine for the Prevention of Anthracycline-Induced Cardiotoxicity in Female Patients with Primarily Breast Cancer: A Prospective, Randomized, Open-Label Clinical Trial. Cancers (Basel). 2023;15(24):5774. [Link]

  • Tashibu H, Miyazaki H, Aoki K, Akie Y, Yamamoto K. QT PRODACT: In vivo QT assay in anesthetized dog for detecting the potential for QT interval prolongation by human pharmaceuticals. J Pharmacol Sci. 2005;99(5):473-486. [Link] [26]15. Nakada N, Soeishi Y, Umehara K, et al. Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor. Clin Drug Investig. 2016;36(6):467-483. [Link] [3]16. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2019). [Link] [4]17. Umehara K, Hagiwara T, Soeishi Y, et al. Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism. Xenobiotica. 2008;38(10):1245-1256. [Link] [5]18. Zatebradine. PubChem. (n.d.). [Link]

Sources

Safety & Regulatory Compliance

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